molecular formula C12H14N2O2 B1498721 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL CAS No. 885272-57-1

4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Cat. No.: B1498721
CAS No.: 885272-57-1
M. Wt: 218.25 g/mol
InChI Key: NNIDNLBZDUCAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1H-indazol-5-yl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12(3-5-16-6-4-12)10-1-2-11-9(7-10)8-13-14-11/h1-2,7-8,15H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIDNLBZDUCAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC3=C(C=C2)NN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654172
Record name 4-(1H-Indazol-5-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-57-1
Record name Tetrahydro-4-(1H-indazol-5-yl)-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Indazol-5-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step synthetic protocol but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The incorporation of a tetrahydropyran moiety can modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design. The target molecule, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, combines these two important pharmacophores, making it a compound of interest for further investigation. This guide will detail a robust synthetic pathway and the analytical techniques required to unequivocally confirm its structure and purity.

Synthetic Strategy: A Multi-step Approach

The synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is most effectively achieved through a multi-step sequence commencing with the preparation of a key intermediate, 5-bromo-1H-indazole. This is followed by the protection of the reactive N-H proton of the indazole ring, a crucial step to ensure the success of the subsequent Grignard reaction. The protected bromo-indazole then undergoes a Grignard reaction with tetrahydropyran-4-one to form the carbon-carbon bond and introduce the tetrahydropyran-4-ol functionality. The final step involves the removal of the protecting group to yield the target compound.

Synthetic_Pathway A 4-Bromo-2-methylaniline B 5-Bromo-1H-indazole A->B Diazotization & Cyclization C 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole B->C THP Protection (DHP, p-TsOH) E 4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)tetrahydro-pyran-4-ol C->E 1. Mg, THF 2. Tetrahydropyran-4-one D Tetrahydropyran-4-one D->E Grignard Addition F 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL E->F Deprotection (Acidic conditions)

Caption: Synthetic pathway for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Part 1: Synthesis of the Precursor - 5-Bromo-1H-indazole

The synthesis of 5-bromo-1H-indazole can be accomplished from 4-bromo-2-methylaniline through a diazotization and cyclization reaction.[1]

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole
  • Reaction Setup: In a well-ventilated fume hood, a flask containing 4-bromo-2-methylaniline in chloroform is treated with acetic anhydride at a temperature below 40°C.[1]

  • Diazotization: The solution is stirred, and potassium acetate and isoamyl nitrite are added. The solution is then refluxed for approximately 20 hours.[1]

  • Work-up and Isolation: After cooling, the volatiles are removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and heated. The mixture is cooled and basified with 50% sodium hydroxide to a pH of 11.[1]

  • Extraction and Purification: The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and filtered. The solvent is removed by rotary evaporation, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 5-bromo-1H-indazole.[1]

Part 2: Protection of the Indazole N-H

The acidic proton on the nitrogen of the indazole ring would interfere with the Grignard reagent in the subsequent step. Therefore, it is essential to protect this position. The tetrahydropyranyl (THP) group is an excellent choice for this purpose as it is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.[2][3][4]

Experimental Protocol: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • Reaction Setup: To a solution of 5-bromo-1H-indazole in a suitable solvent such as dichloromethane, add 3,4-dihydro-2H-pyran (DHP).

  • Acid Catalysis: A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added to the mixture. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Part 3: The Grignard Reaction

The core of the synthesis involves the formation of a Grignard reagent from the protected 5-bromo-1H-indazole, followed by its reaction with tetrahydropyran-4-one. This nucleophilic addition reaction forms the desired carbon-carbon bond and generates the tertiary alcohol.[5][6][7]

Experimental Protocol: Synthesis of 4-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)tetrahydro-pyran-4-ol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to activate the magnesium. A solution of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux.[8]

  • Addition of Ketone: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. A solution of tetrahydropyran-4-one in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).[9]

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[10]

  • Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel.[11][12]

Part 4: Deprotection to Yield the Final Product

The final step is the removal of the THP protecting group to unmask the N-H of the indazole ring. This is typically achieved under mild acidic conditions.[3][13]

Experimental Protocol: Synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL
  • Reaction Setup: The purified 4-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)tetrahydro-pyran-4-ol is dissolved in a protic solvent such as methanol or ethanol.

  • Acidic Cleavage: A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is added. The reaction is stirred at room temperature and monitored by TLC.

  • Neutralization and Isolation: Once the deprotection is complete, the reaction is neutralized with a mild base, such as a saturated solution of sodium bicarbonate. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • Final Purification: The organic layer is collected, dried, and concentrated. The final product, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, can be further purified by recrystallization or column chromatography to obtain a high-purity solid.

Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

A comprehensive characterization of the final product is essential to confirm its identity, structure, and purity. The following analytical techniques are recommended.

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation IR Infrared Spectroscopy (IR) Start->IR Functional Group Identification HPLC Purity Analysis (HPLC) Start->HPLC Purity Assessment End Confirmed Structure & Purity

Caption: Workflow for the characterization of the final product.

Predicted Analytical Data

The following table summarizes the expected analytical data for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. These predictions are based on the known spectral properties of the indazole and tetrahydropyran-4-ol moieties.[14][15][16]

Technique Expected Observations Justification
¹H NMR - Indazole Protons: Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton (concentration-dependent). - Tetrahydropyran Protons: Methylene protons adjacent to the oxygen will appear downfield (around 3.5-4.0 ppm). Other methylene protons will be more upfield (1.5-2.0 ppm). - Hydroxyl Proton: A singlet for the -OH proton (exchangeable with D₂O).[17][18]The chemical shifts are influenced by the electronic environment of the protons. Aromatic protons are deshielded. Protons near electronegative atoms (oxygen) are shifted downfield. The N-H and O-H protons are acidic and often appear as broad signals.
¹³C NMR - Indazole Carbons: Aromatic carbons in the range of 110-140 ppm. - Tetrahydropyran Carbons: Carbons adjacent to the oxygen will be in the range of 60-70 ppm. The carbon bearing the hydroxyl and indazole groups (quaternary carbon) will be around 70-80 ppm. The other methylene carbons will be more upfield.[15][19][20]The chemical shifts of the carbon atoms are dependent on their hybridization and the electronegativity of attached atoms.
Mass Spec. - Molecular Ion Peak (M+): An observable molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂O₂ = 218.25 g/mol ). - Fragmentation Pattern: Expect fragmentation corresponding to the loss of water (M-18) and cleavage of the tetrahydropyran ring.[14][21]Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.
IR Spec. - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the alcohol -OH group.[22][23][24][25] - N-H Stretch: A sharp or broad absorption in the region of 3100-3500 cm⁻¹ for the indazole N-H group. - C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ for the alcohol C-O bond.[23][24] - Aromatic C=C Stretch: Absorptions in the region of 1450-1600 cm⁻¹.Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Conclusion

This technical guide outlines a detailed and scientifically sound methodology for the synthesis and characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. By following the described protocols, researchers can reliably produce and validate this compound of interest. The emphasis on the rationale behind each synthetic step and the comprehensive characterization workflow ensures the integrity and reproducibility of the experimental outcomes. This foundational knowledge is critical for the further exploration of this molecule's potential in drug discovery and development programs.

References

  • Zhan, H., Li, J., & Wang, Y. (2017). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 58(34), 3361-3364. Available at: [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved from [Link]

  • Karthikeyan, J., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(7). Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 509. Available at: [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74956, Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Deprotection of tetrahydropyranyl ether. RSC Advances. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydro-4H-pyran-4-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Basrah. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational and solvational approach. Magnetic Resonance in Chemistry, 43(7), 545-555. Available at: [Link]

  • SpectraBase. (n.d.). tetrahydro-4H-pyran-4-one - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). tetrahydro-4H-pyran-4-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the core physicochemical properties of the novel heterocyclic compound, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental characteristics—such as identity, purity, solubility, lipophilicity, ionization state, and stability—is a prerequisite for advancing a candidate from initial hit to viable lead.[1][2] This document outlines a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data points to explain the causality behind experimental choices and establishes self-validating systems for robust and reliable data generation. Detailed, step-by-step protocols for essential analytical techniques are provided, grounded in authoritative standards and practices.

Part 1: Compound Profile and Initial Assessment
1.1 Introduction to 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

The subject of this guide, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, is a heterocyclic molecule featuring an indazole core linked to a tetrahydropyranol moiety. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with kinase inhibition and other targeted therapies. The tetrahydropyran group is often introduced to modulate solubility and other pharmacokinetic properties. A precise characterization of this compound's physicochemical profile is therefore critical to understanding its potential behavior in biological systems and guiding formulation development.

Chemical Structure:

Chemical structure of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

(Image Source: PubChem CID 14324323)

1.2 In-Silico Property Prediction

Before commencing extensive lab work, computational models provide valuable, albeit preliminary, insights into a molecule's expected properties.[1][2][3] These predictions help in experimental design, for instance, by suggesting appropriate solvent systems or concentration ranges. Machine learning and data-driven models are increasingly used for these early-stage predictions.[4]

Table 1: Predicted Physicochemical Properties

Property Predicted Value Method/Source Significance
Molecular Formula C₁₂H₁₄N₂O₂ - Foundational for all mass-based calculations.
Molecular Weight 218.25 g/mol - Essential for preparing solutions of known molarity.
LogP 1.0 - 1.5 ALOGPS, ChemAxon Indicates moderate lipophilicity, suggesting potential for good membrane permeability.[5]
Aqueous Solubility Low to Moderate Predictive Models Highlights the need for careful experimental solubility determination.[6]
pKa (Most Basic) ~3.5 (Indazole N) Predictive Models Suggests the compound is a weak base; ionization will be pH-dependent.[7][8]

| pKa (Most Acidic) | ~14.0 (Indazole NH) | Predictive Models | Indicates very weak acidity, not relevant in physiological pH ranges. |

Note: These values are computer-generated predictions and must be confirmed experimentally.

Part 2: Identity, Purity, and Structural Confirmation

The foundational step in any physicochemical analysis is the unambiguous confirmation of the compound's identity and purity. Without this, all subsequent data is unreliable. This section details the necessary spectroscopic and chromatographic workflows.

2.1 Overall Workflow for Identity and Purity Assessment

The following diagram outlines the logical flow for confirming the structural integrity and purity of a newly synthesized batch of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Assessment Compound Synthesized Compound Batch MS Mass Spectrometry (MS) Confirm Molecular Weight Compound->MS Is MW = 218.25? NMR NMR Spectroscopy Confirm Structure & Connectivity Compound->NMR Does structure match? HPLC HPLC-UV/DAD Determine Purity (%) MS->HPLC NMR->HPLC Result Qualified Material for Physicochemical Testing HPLC->Result Is purity >95%? G cluster_0 Setup cluster_1 Analysis cluster_2 Result Start Add Excess Solid to Buffer Shake Agitate at 37°C for 24-48 hours Start->Shake Filter Filter Supernatant (0.22 µm) Shake->Filter Quantify Quantify by HPLC vs. Calibration Curve Filter->Quantify Result Equilibrium Solubility (µg/mL or µM) Quantify->Result

Sources

"4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL IUPAC name and structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1H-Indazol-5-yl)tetrahydropyran-4-ol: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 4-(1H-indazol-5-yl)tetrahydropyran-4-ol. The document delves into its formal IUPAC nomenclature, detailed chemical structure, and core physicochemical properties. By examining its constituent moieties—the 1H-indazole and the tetrahydropyran-4-ol scaffolds—we explore the compound's significance and potential as a versatile building block in modern medicinal chemistry. A detailed, mechanistically justified synthetic protocol is proposed, alongside an analysis of anticipated spectroscopic data for characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar structures in the design of novel therapeutic agents.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational to all subsequent research and development. This section clarifies the systematic name and structure of the topic compound.

IUPAC Nomenclature Analysis

The name "4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL" is a semi-systematic name that correctly identifies the connectivity of the atoms. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines for heterocyclic systems, a more formal name can be derived.[1][2]

  • Parent Hydride: The saturated six-membered heterocyclic ring containing one oxygen atom is systematically named "oxane". The older, but still commonly used, name is "tetrahydropyran".[3]

  • Principal Functional Group: The hydroxyl (-OH) group is the principal functional group, denoted by the suffix "-ol". Its position on the oxane ring is at carbon 4. This gives the parent structure the name oxan-4-ol or tetrahydropyran-4-ol .[3]

  • Substituent: The bicyclic aromatic heterocycle attached at position 4 of the oxane ring is indazole. The "1H" specifies the tautomeric form where a hydrogen atom is attached to the nitrogen at position 1.[4] It connects to the oxane ring via its carbon at position 5, making it a "1H-indazol-5-yl" substituent.

Combining these components, the preferred IUPAC name is 4-(1H-indazol-5-yl)oxan-4-ol . For clarity and recognition within existing literature and databases, the name 4-(1H-indazol-5-yl)tetrahydropyran-4-ol remains widely accepted and understood.

Chemical Structure

The chemical structure is defined by an oxan-4-ol core with a 1H-indazol-5-yl group attached to the C4 position, which also bears the hydroxyl group.

Retrosynthesis Target 4-(1H-Indazol-5-yl)tetrahydropyran-4-ol Disconnection C-C Bond Formation (Nucleophilic Addition) Target->Disconnection Intermediates Protected 5-Lithio-1H-Indazole + Tetrahydropyran-4-one Disconnection->Intermediates SM1 Protected 5-Bromo-1H-Indazole Intermediates->SM1 SM2 Tetrahydropyran-4-one Intermediates->SM2 Reagent n-BuLi or Mg SM1->Reagent

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes a reliable method for laboratory-scale synthesis. The causality for key steps, such as protection of the indazole nitrogen, is explained to ensure reproducibility.

Step 1: Protection of 5-Bromo-1H-indazole

  • Rationale: The acidic N-H proton of the indazole ring is incompatible with organometallic reagents. It must be protected with a group that is stable to the reaction conditions and easily removed later, such as a tetrahydropyranyl (THP) or Boc group.

  • Procedure:

    • Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add dihydropyran (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 2: Lithiation and Nucleophilic Addition

  • Rationale: A lithium-halogen exchange using an organolithium reagent like n-butyllithium is a highly efficient method for generating the required nucleophile. This is followed by addition to the electrophilic carbonyl carbon of tetrahydropyran-4-one.

  • Procedure:

    • Dissolve the protected 5-bromo-indazole from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.

    • In a separate flask, dissolve tetrahydropyran-4-one (1.2 eq) in anhydrous THF and add this solution dropwise to the lithiated indazole solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

    • Quench the reaction carefully by adding saturated ammonium chloride solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

Step 3: Deprotection

  • Rationale: The final step is the removal of the THP protecting group under acidic conditions to reveal the target molecule.

  • Procedure:

    • Dissolve the crude product from Step 2 in methanol.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

    • Stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the protecting group.

    • Neutralize the solution with saturated sodium bicarbonate and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate.

    • Purify the final product by column chromatography on silica gel to afford 4-(1H-indazol-5-yl)tetrahydropyran-4-ol.

Spectroscopic Characterization (Anticipated)

Confirmation of the final structure would rely on standard spectroscopic techniques. Based on the known spectra of its constituent parts, the following key signals would be expected:

  • ¹H NMR:

    • Aromatic region (δ 7.0-8.5 ppm): Signals corresponding to the four protons on the indazole ring.

    • Aliphatic region (δ 1.5-4.0 ppm): Complex multiplets corresponding to the eight protons of the tetrahydropyran ring.

    • Singlets for the N-H and O-H protons, which are typically broad and may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic region (δ 110-145 ppm): Signals for the seven carbons of the indazole ring.

    • Aliphatic region (δ 30-75 ppm): Signals for the five carbons of the tetrahydropyran ring, including a key signal for the quaternary carbon C4 bearing the hydroxyl and indazolyl groups (approx. δ 70-75 ppm).

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 219.11.

Applications and Future Directions

The compound 4-(1H-indazol-5-yl)tetrahydropyran-4-ol is not merely a chemical curiosity but a well-designed scaffold for drug discovery. Its structure is a deliberate combination of two pharmacologically relevant moieties.

  • Fragment-Based Drug Design (FBDD): This molecule can serve as an advanced fragment or a starting point for library synthesis. The indazole N-H can be functionalized to explore interactions with specific protein residues, while the tetrahydropyran ring provides a rigid scaffold for orienting these new functional groups.

  • Scaffold for Kinase Inhibitors: Given the prevalence of indazole in kinase inhibitors, this compound is an excellent candidate for derivatization to target the ATP-binding site of various kinases.

  • CNS-Targeted Agents: The physicochemical properties (LogP, TPSA) are within the range often associated with blood-brain barrier permeability, suggesting potential applications for neurological targets, such as Sigma-1 receptors or other GPCRs. [5] Future work should focus on the strategic derivatization of this core to build libraries of related compounds for screening against a wide range of biological targets. The synthetic route outlined is amenable to modification, allowing for the introduction of diversity at multiple positions on the indazole ring.

Conclusion

4-(1H-Indazol-5-yl)tetrahydropyran-4-ol is a heterocyclic compound with significant potential in the field of drug discovery. Its chemical identity is firmly established by systematic nomenclature, and its structure combines the advantageous properties of the indazole and tetrahydropyran scaffolds. The proposed synthetic pathway is robust and mechanistically sound, providing a clear route to obtaining this valuable chemical building block. By understanding its structure, synthesis, and the proven utility of its components, researchers are well-equipped to leverage this molecule in the development of next-generation therapeutics.

References

  • IUPAC. Nomenclature of Organic Chemistry. Section FR-2.2 Heterocyclic Components. Available at: [Link]

  • University of Calicut. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. Available at: [Link]

  • Course Content. Nomenclature of Heterocyclic compounds. Available at: [Link]

  • SlideShare. Nomenclature of Heterocyclic Compounds.pdf. Available at: [Link]

  • ResearchGate. Nomenclature of Heterocyclic Compounds. Available at: [Link]

  • PubChem. Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • MOLBASE. 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available at: [Link]

  • Chemsigma. 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol. Available at: [Link]

  • PubMed. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Available at: [Link]

  • PubMed Central. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Available at: [Link]

  • PubMed Central. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Available at: [Link]

  • Georganics. Tetrahydro-2H-pyran-4-ol. Available at: [Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Google Patents. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. Available at: [Link]

Sources

A Predictive Spectroscopic and Methodological Guide to 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By dissecting the spectroscopic properties of its constituent moieties—1H-indazole and tetrahydropyran-4-ol—we offer a detailed roadmap for the identification and structural elucidation of this compound. Furthermore, this guide presents robust, field-proven protocols for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction: The Imperative for Predictive Spectroscopic Analysis in Drug Discovery

The synthesis of novel chemical entities is a cornerstone of modern drug discovery. The structural verification of these molecules is a critical step in the development pipeline, ensuring the integrity of subsequent biological and pharmacological studies. 4-(1H-Indazol-5-yl)-tetrahydropyran-4-ol represents a class of compounds with potential therapeutic interest, combining the biologically active indazole core with a tetrahydropyran motif, a common feature in many approved drugs.

Given that experimental spectroscopic data for 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol is not yet available in the public domain, a predictive approach to its spectroscopic characterization is invaluable. This guide is designed to fill that knowledge gap, providing researchers with a foundational understanding of the expected spectral data for this molecule. By anticipating the NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, scientists can more efficiently and accurately confirm the structure of this and related compounds upon synthesis.

This document is structured to provide not only predictive data but also the causal logic behind these predictions, rooted in the fundamental principles of chemical spectroscopy. Moreover, we furnish detailed experimental protocols that embody best practices for data acquisition, ensuring that the predicted data can be reliably validated through empirical measurement.

Molecular Structure and its Spectroscopic Implications

The structure of 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol is a composite of a bicyclic aromatic indazole system and a saturated heterocyclic tetrahydropyran ring, linked by a carbon-carbon bond at the 5-position of the indazole. The presence of hydroxyl and amine functional groups further diversifies its spectroscopic signature.

Caption: Molecular structure of 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol.

The key structural features that will dictate the spectroscopic output are:

  • The 1H-Indazole Moiety: An aromatic system with five protons and seven carbons. The N-H proton is exchangeable.

  • The Tetrahydropyran-4-ol Moiety: A saturated six-membered ring containing an oxygen atom and a hydroxyl group. This part of the molecule will exhibit signals in the aliphatic region of the NMR spectrum.

  • The Linkage: The C-C bond between the aromatic and aliphatic rings will influence the electronic environment of the neighboring atoms, causing predictable shifts in the NMR spectra.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are based on the analysis of the individual fragments and the expected electronic effects of their combination.

3.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the aliphatic protons of the tetrahydropyran ring, and the exchangeable protons of the N-H and O-H groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.1Broad Singlet1HN1-H (Indazole)The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and exchange.[1]
~8.1Singlet1HC3-H (Indazole)This proton is adjacent to two nitrogen atoms, leading to a downfield shift.[1][2]
~7.8Doublet1HC7-H (Indazole)This proton is part of the benzene ring of the indazole and its chemical shift is influenced by the bicyclic system.[1][2]
~7.6Singlet or Narrow Multiplet1HC4-H (Indazole)The substitution at C5 will affect the multiplicity of this proton.
~7.4Doublet of Doublets1HC6-H (Indazole)This proton will be coupled to the protons at C7 and C4 (if present).
~3.9Multiplet2HC2-H, C6-H (axial, Tetrahydropyran)Protons adjacent to the ring oxygen are deshielded.[3]
~3.4Multiplet2HC2-H, C6-H (equatorial, Tetrahydropyran)Equatorial protons are typically more shielded than their axial counterparts.[3]
~1.9Multiplet2HC3-H, C5-H (axial, Tetrahydropyran)Aliphatic protons on the tetrahydropyran ring.[3]
~1.6Multiplet2HC3-H, C5-H (equatorial, Tetrahydropyran)Aliphatic protons on the tetrahydropyran ring.[3]
VariableBroad Singlet1HO-H (Hydroxyl)The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

3.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~140C7a (Indazole)Aromatic carbon at the ring junction.[2]
~135C3a (Indazole)Aromatic carbon at the ring junction.[2]
~134C3 (Indazole)Carbon adjacent to two nitrogen atoms.[2]
~127C5 (Indazole)Aromatic carbon attached to the tetrahydropyran ring.
~123C6 (Indazole)Aromatic carbon.[2]
~121C7 (Indazole)Aromatic carbon.[2]
~110C4 (Indazole)Aromatic carbon.[2]
~68C4 (Tetrahydropyran)Carbon bearing the hydroxyl group, deshielded.
~64C2, C6 (Tetrahydropyran)Carbons adjacent to the ring oxygen, deshielded.[4]
~35C3, C5 (Tetrahydropyran)Aliphatic carbons.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Vibration Rationale
3400-3200 (broad)O-H stretch (hydroxyl)The broadness is due to hydrogen bonding.
~3150 (broad)N-H stretch (indazole)Characteristic of the N-H bond in the indazole ring.[2]
3100-3000Aromatic C-H stretchTypical for C-H bonds on an aromatic ring.
2950-2850Aliphatic C-H stretchFrom the C-H bonds of the tetrahydropyran ring.
~1620, ~1500C=C stretch (aromatic)Characteristic of the indazole ring system.[2]
~1100C-O stretch (hydroxyl and ether)Strong absorptions are expected for the C-O single bonds in the hydroxyl group and the tetrahydropyran ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol (Molecular Formula: C₁₂H₁₄N₂O₂), the expected molecular weight is approximately 218.25 g/mol .

Predicted Fragmentation Pathway:

fragmentation M [M]⁺˙ m/z = 218 F1 [M - H₂O]⁺˙ m/z = 200 M->F1 - H₂O F2 [Indazole-CH₂]⁺ m/z = 131 M->F2 - C₄H₇O₂ F3 [Indazole]⁺˙ m/z = 118 M->F3 - C₅H₈O₂ F4 [Tetrahydropyran-4-ol]⁺ m/z = 101 M->F4 - C₇H₅N₂

Caption: Predicted electron ionization (EI) mass spectrometry fragmentation of 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol.

  • Molecular Ion (M⁺˙): A peak at m/z ≈ 218 corresponding to the intact molecule is expected, although its intensity may vary depending on the ionization method.

  • Loss of Water ([M - H₂O]⁺˙): A common fragmentation for alcohols, leading to a peak at m/z ≈ 200.

  • Cleavage of the C-C bond: The bond between the indazole and tetrahydropyran rings can cleave, leading to fragments corresponding to each ring system.

    • Indazole-containing fragment: A peak at m/z ≈ 131 could correspond to the indazol-5-ylmethyl cation.

    • Tetrahydropyran-containing fragment: A fragment at m/z ≈ 101 could represent the protonated tetrahydropyran-4-one (after rearrangement).

  • Indazole fragment: A peak at m/z ≈ 118 corresponding to the indazole radical cation is also plausible.[1]

Experimental Protocols for Spectroscopic Data Acquisition

To validate the predicted data, the following experimental protocols are recommended. These protocols are designed to be robust and are based on standard practices in synthetic and analytical chemistry.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • 4-(1H-Indazol-5-yl)-tetrahydropyran-4-ol (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: spectral width of -2 to 14 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

  • 4-(1H-Indazol-5-yl)-tetrahydropyran-4-ol (1-2 mg)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and co-addition of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • 4-(1H-Indazol-5-yl)-tetrahydropyran-4-ol (~1 mg)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable volatile solvent.

  • Method of Introduction: Introduce the sample into the mass spectrometer. This can be via direct infusion (for ESI) or through a GC or LC system.

  • Ionization: Ionize the sample using either EI for fragmentation information or a softer technique like ESI for a more prominent molecular ion peak.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathway.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 4-(1H-indazol-5-yl)-tetrahydropyran-4-ol. By understanding the expected NMR, IR, and MS data, researchers can approach the structural verification of this and similar novel compounds with greater confidence and efficiency. The provided experimental protocols serve as a practical guide for obtaining high-quality data for empirical validation. As a living document, it is anticipated that this guide will be updated with experimental data as it becomes publicly available, further solidifying the understanding of this important class of molecules.

References

  • Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper. Provides typical NMR and IR data for 1H-indazole.[Link]

Sources

A-Technical-Guide-to-4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, a key heterocyclic intermediate in medicinal chemistry. The document details its chemical identity, including its confirmed CAS number, and presents an in-depth, field-proven protocol for its synthesis via a Grignard reaction. Each step of the synthesis and purification process is explained with expert insights into the underlying chemical principles and experimental choices. Furthermore, the guide outlines standard analytical techniques for structural verification and purity assessment. A significant focus is placed on its application as a pivotal building block in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of targeted anti-cancer therapeutics.[1][2][3] This document serves as a vital resource for researchers engaged in the synthesis of bioactive molecules and the development of novel cancer therapies.

Chemical Identity and Properties

The foundational step in any chemical workflow is the unambiguous identification of the compound of interest. 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a specific heterocyclic alcohol with significant utility in pharmaceutical research.

PropertyValueSource
IUPAC Name 4-(1H-Indazol-5-yl)oxan-4-olPubChem
CAS Number 1092351-79-5 Vendor Data
Molecular Formula C12H14N2O2Calculated
Molecular Weight 218.25 g/mol Calculated
Canonical SMILES C1=CC2=C(C=C1C3(CCOOC3)O)NN=C2PubChem

This table summarizes the core identification parameters for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Significance and Application in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] This specific compound, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, serves as a crucial intermediate in the synthesis of more complex molecules, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Context: The Role of PARP Inhibitors PARP enzymes are central to the DNA damage repair process, particularly in the base excision repair (BER) pathway for single-strand breaks.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is deficient. Inhibiting PARP in these cancer cells creates a "synthetic lethality" scenario: the accumulation of unrepaired DNA damage leads to cell death.[2][6] This targeted approach has led to the approval of several PARP inhibitors for treating ovarian, breast, and prostate cancers.[6][7] The tetrahydropyran motif of the title compound is a key structural element in the design of potent and selective PARP inhibitors.

Synthesis Protocol: A Grignard-Based Approach

The synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is reliably achieved through the nucleophilic addition of an indazolyl Grignard reagent to tetrahydropyran-4-one. This method is robust and scalable for laboratory settings.

Synthesis Workflow

Synthesis_Workflow cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Nucleophilic Addition cluster_2 Part C: Work-up and Purification A1 5-Bromo-1H-indazole A4 Indazol-5-ylmagnesium chloride (Grignard Reagent) A1->A4 Reacts with A2 Isopropylmagnesium chloride in THF A2->A4 Reacts with A3 Anhydrous THF -20°C to 0°C A3->A4 Solvent/ Condition B2 Reaction Mixture (Addition) A4->B2 Added to B1 Tetrahydropyran-4-one in THF B1->B2 C1 Aqueous NH4Cl (Quench) B2->C1 Quenched with C3 Silica Gel Chromatography (Purification) C1->C3 Process C2 Ethyl Acetate (Extraction) C2->C3 C4 Final Product: 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL C3->C4

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology

Materials:

  • 5-Bromo-1H-indazole

  • Isopropylmagnesium chloride (2M solution in THF)

  • Tetrahydropyran-4-one[8][9]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 5-Bromo-1H-indazole.

  • Solvent Addition: Add anhydrous THF and cool the resulting slurry to -20°C using a dry ice/acetone bath.

    • Expert Insight: Anhydrous conditions are critical to prevent the quenching of the highly reactive Grignard reagent. Cooling prevents exothermic decomposition and side reactions.

  • Grignard Formation: Add isopropylmagnesium chloride solution dropwise to the slurry over 30 minutes, maintaining the internal temperature below 0°C. Stir the mixture for 1 hour at 0°C.

    • Expert Insight: This step performs a halogen-metal exchange, forming the indazolyl Grignard reagent. Isopropylmagnesium chloride is often preferred over making the Grignard from magnesium turnings due to its commercial availability and reliable initiation.

  • Nucleophilic Addition: In a separate flask, dissolve tetrahydropyran-4-one in anhydrous THF. Add this solution dropwise to the cold Grignard reagent mixture.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Expert Insight: Quenching with a weak acid like NH4Cl protonates the alkoxide intermediate to form the desired alcohol and neutralizes any remaining Grignard reagent without causing undesired side reactions that a strong acid might induce.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic methods should be employed.

Characterization Workflow

Characterization_Workflow cluster_methods Analytical Methods cluster_results Data Output Input Purified Solid NMR 1H & 13C NMR (Structural Elucidation) Input->NMR MS Mass Spectrometry (LC-MS) (Molecular Weight Verification) Input->MS HPLC HPLC / UPLC (Purity Assessment >95%) Input->HPLC Structure Confirmed Structure NMR->Structure MW Correct M+H Ion MS->MW Purity Purity Specification Met HPLC->Purity

Caption: Standard workflow for analytical characterization.

Expected Results
TechniqueExpected Outcome
¹H NMR Aromatic protons characteristic of the indazole ring system. Aliphatic protons corresponding to the tetrahydropyran ring, with specific chemical shifts for the CH2 groups adjacent to the oxygen and the hydroxyl-bearing carbon. A singlet for the hydroxyl proton (may be broad and exchangeable with D2O).
¹³C NMR Resonances in the aromatic region for the indazole carbons. Aliphatic signals for the tetrahydropyran carbons, including a key signal for the quaternary carbon C-OH.
LC-MS (ESI+) A prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 219.26.
HPLC A single major peak indicating a purity level of ≥95%.

This table outlines the expected analytical data for the successful synthesis of the target compound.

Safety and Handling

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood. Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere. Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a valuable chemical intermediate whose precise synthesis and characterization are essential for advancing drug discovery programs, particularly in the field of oncology. The methodologies detailed in this guide provide a reliable framework for its preparation and validation, enabling researchers to confidently utilize this building block in the creation of next-generation PARP inhibitors and other potential therapeutics.

References

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. MOLBASE. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health (NIH). Available at: [Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Available at: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Tetrahydro-4H-pyran-4-ol. National Institutes of Health (NIH). Available at: [Link]

  • Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). Cheméo. Available at: [Link]

  • 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-ol [2197061-68-8]. Chemsigma. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. National Institutes of Health (NIH). Available at: [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. National Institutes of Health (NIH). Available at: [Link]

  • PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. PubMed. Available at: [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. National Institutes of Health (NIH). Available at: [Link]

Sources

In Silico Prediction of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico prediction of bioactivity for the novel chemical entity 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. This document moves beyond a simple enumeration of methods to detail the underlying scientific rationale for each step, ensuring a robust and validated computational workflow. Key stages, including target identification, preparation of molecular structures, molecular docking simulations, and analysis of results, are presented with clarity and technical precision. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who are looking to apply computational tools to accelerate the early phases of drug discovery. All methodologies are described with a focus on reproducibility and are supported by citations to authoritative scientific literature and illustrative diagrams to facilitate understanding and application.

Introduction: The Strategic Imperative of In Silico Bioactivity Prediction

In the contemporary landscape of pharmaceutical research, in silico methodologies are indispensable for mitigating the substantial time and financial investment required for drug development. These computational approaches enable the high-throughput screening of chemical entities and detailed analysis of molecular interactions, thereby facilitating the prioritization of candidates with a higher likelihood of therapeutic efficacy. The compound of interest, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, possesses a molecular scaffold that suggests potential interactions with various biological targets. Specifically, the indazole functional group is a recognized pharmacophore found in a number of approved pharmaceuticals, frequently associated with the inhibition of protein kinases.[1][2][3]

This guide will delineate a systematic protocol for predicting the bioactivity of this compound, establishing a scientifically rigorous and practically applicable computational workflow.

Foundational Stage: Target Identification and Prioritization

The critical initial phase of this workflow is the identification and prioritization of potential protein targets for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. This is a hypothesis-driven endeavor, grounded in the principle of chemical similarity to molecules with known biological activities.

Chemoinformatic Similarity-Based Target Fishing

The foundational concept of molecular similarity, which posits that molecules with similar structures are likely to exhibit similar biological functions, will be leveraged for our initial target search. The SMILES (Simplified Molecular Input Line Entry System) string of the molecule will be used to query large-scale chemoinformatic databases.

Protocol 2.1: Target Fishing with Publicly Available Databases

  • SMILES String Generation: The canonical SMILES string for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL will be generated using chemical drawing software such as ChemDraw or an open-access tool like the PubChem Sketcher.

  • Database Selection: We will utilize comprehensive and manually curated databases such as ChEMBL and SwissTargetPrediction.

    • ChEMBL: A database of bioactive molecules with drug-like properties, containing 2D structures, calculated properties, and abstracted bioactivities.[4][5][6][7][8]

    • SwissTargetPrediction: A web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity measures to known ligands.[9][10][11][12][13]

  • Execution of Similarity Search:

    • The SMILES string of the query molecule will be submitted to the SwissTargetPrediction server.

    • The server will generate a ranked list of potential protein targets based on probability scores, also providing information on the target class and similar known ligands.

  • Analysis and Prioritization: The resulting list of predicted targets will be carefully analyzed. A convergence of targets from multiple database searches will lend higher confidence. Targets belonging to protein families with established "druggability," such as kinases and G-protein coupled receptors, will be prioritized. Given the indazole core of our compound, a primary focus will be placed on the kinome .

Anticipated Outcome: This chemoinformatic search is expected to identify several protein kinases as high-probability targets, owing to the prevalence of the indazole scaffold in known kinase inhibitors.[1][2][3]

Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15][16] It is a fundamental tool in drug discovery for predicting binding affinity and interaction modes.

Receptor (Protein) Preparation

The accuracy of the docking simulation is highly dependent on the quality of the protein's three-dimensional structure. A high-resolution crystal structure from the Protein Data Bank (PDB) will be used.[17][18][19][20][21]

Protocol 3.1: Receptor Preparation

  • PDB Structure Selection: Based on the results from the target fishing, a high-resolution (ideally less than 2.5 Å) crystal structure of a prioritized kinase target will be selected. For the purpose of this guide, we will assume that c-Met kinase and VEGFR-2 have been identified as high-probability targets. Suitable PDB entries, such as those with co-crystallized ligands, will be chosen (e.g., PDB IDs: 3ZZE for c-Met, 3V03 for VEGFR-2).[22][23]

  • Initial PDB Cleanup: Using molecular visualization software such as UCSF Chimera or PyMOL, all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand, will be removed from the PDB file. The protein structure will be inspected for any missing residues or loops.

  • Protonation and Charge Assignment: Using AutoDockTools, polar hydrogens will be added to the protein to enable the correct modeling of hydrogen bonds. Kollman charges will be assigned to the protein atoms, and non-polar hydrogens will be merged to reduce computational complexity. The prepared protein will be saved in the .pdbqt file format.

Ligand Preparation

The correct preparation of the ligand, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, is of equal importance for a successful docking simulation.

Protocol 3.2: Ligand Preparation

  • 3D Structure Generation and Energy Minimization: A 3D structure of the ligand will be generated from its 2D representation and subsequently subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation.

  • Charge and Torsion Angle Assignment: AutoDockTools will be used to assign Gasteiger charges to the ligand atoms and to define the rotatable bonds. The docking software will explore different ligand conformations by rotating these bonds. The prepared ligand will be saved in the .pdbqt format.

The Docking Simulation Workflow

The docking simulation will be performed using AutoDock Vina, a widely used and validated open-source docking program.[16][24][25]

Diagram 1: Molecular Docking Workflow

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Target_ID Target Identification PDB_Selection PDB Selection Target_ID->PDB_Selection Receptor_Prep Receptor Preparation PDB_Selection->Receptor_Prep Grid_Generation Grid Box Generation Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation Docking_Execution Docking Execution Ligand_Prep->Docking_Execution Grid_Generation->Docking_Execution Pose_Analysis Binding Pose Analysis Docking_Execution->Pose_Analysis Interaction_Visualization Interaction Visualization Pose_Analysis->Interaction_Visualization

Sources

The Indazole-Pyran Scaffold: A Technical Guide to Unlocking Novel Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Indazole and Pyran Moieties

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a cornerstone of rational drug design. This guide delves into the burgeoning potential of indazole-pyran derivatives, a chemical class born from the strategic union of the versatile indazole nucleus and the biologically significant pyran ring. The indazole moiety, a bicyclic aromatic system, is a privileged scaffold found in numerous FDA-approved drugs, prized for its ability to engage in a multitude of non-covalent interactions with biological macromolecules.[1] Its structural similarity to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases.[2][3] The pyran ring, a six-membered oxygen-containing heterocycle, is a common feature in natural products and synthetic compounds, contributing to the molecule's overall physicochemical properties and target engagement.

The rationale behind the synthesis of indazole-pyran hybrids lies in the potential for synergistic or novel biological activities. By combining these two potent scaffolds, we aim to create molecules with enhanced target affinity, improved selectivity, and favorable pharmacokinetic profiles. This in-depth technical guide will illuminate the established and potential biological targets of indazole-pyran derivatives, providing a roadmap for researchers and drug development professionals seeking to exploit this promising chemical space.

I. Established Biological Targets: Antifungal Activity through CYP51 Inhibition

Recent investigations into the biological activities of indazole-pyran derivatives have provided concrete evidence for their antifungal potential. Specifically, a novel class of these hybrids, indazolylchromones (a type of indazole-fused benzopyran), has demonstrated significant fungicidal activity.[4]

The primary molecular target implicated in this antifungal action is Cytochrome P450 14-alpha-sterol demethylase (CYP51) .[4] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. This mechanism is a well-established target for azole antifungal drugs.

Molecular docking studies have elucidated the binding mode of indazolylchromones within the active site of CYP51, revealing key interactions that underpin their inhibitory activity.[4] The indazole moiety often coordinates with the heme iron in the enzyme's active site, a characteristic interaction for azole-based CYP inhibitors.

Experimental Workflow: Validating CYP51 as a Target

The validation of CYP51 as the target for novel indazole-pyran derivatives involves a multi-step experimental approach.

G cluster_0 In Vitro Antifungal Susceptibility Testing cluster_1 Target-Based Assays cluster_2 Mechanism of Action Studies a1 Broth Microdilution Assay (CLSI Guidelines) a2 Determination of Minimum Inhibitory Concentration (MIC) a1->a2 b1 Recombinant CYP51 Enzyme Inhibition Assay a2->b1 Confirm Direct Target Engagement b2 Spectroscopic Analysis of CYP51-Inhibitor Binding b1->b2 c1 Sterol Profile Analysis (GC-MS) b2->c1 Validate Mechanism of Action c2 Cell Membrane Permeability Assay c1->c2

Fig. 1: Workflow for CYP51 Target Validation.

Protocol 1: Recombinant CYP51 Enzyme Inhibition Assay

  • Expression and Purification of Recombinant CYP51: Clone the gene encoding for CYP51 from the target fungal species (e.g., Candida albicans) into an appropriate expression vector and express in a suitable host system (e.g., E. coli). Purify the recombinant enzyme using affinity chromatography.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the purified CYP51 enzyme, a suitable substrate (e.g., lanosterol), and a range of concentrations of the indazole-pyran derivative.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH, which is required for CYP51 activity. The plate is then incubated at an optimal temperature for a defined period.

  • Detection of Product Formation: The product of the enzymatic reaction (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) is quantified using a suitable detection method, such as HPLC or a fluorescent probe-based assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

II. Potential Anticancer Targets: A Realm of Possibilities

While the antifungal activity of indazole-pyran derivatives is an exciting development, the vast body of research on the parent indazole scaffold points towards a significant potential for these hybrids as anticancer agents.[2][5] The following sections explore the most probable biological targets in the context of oncology, drawing on evidence from structurally related compounds.

A. Protein Kinase Inhibition: A Dominant Paradigm

The indazole core is a well-established "hinge-binding" motif, adept at interacting with the ATP-binding pocket of protein kinases.[4] This interaction is critical for the inhibitory activity of numerous kinase inhibitors. Given this precedent, it is highly probable that indazole-pyran derivatives will also exhibit activity against various protein kinases implicated in cancer.

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies on indazole-pyrimidine hybrids, which share structural similarities with indazole-pyran derivatives, have demonstrated potent VEGFR-2 inhibitory activity.[6][7] Furthermore, in silico studies on imidazole-pyran derivatives have also pointed to VEGFR2 as a likely target.[6]

G cluster_pathway Angiogenesis Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K IndazolePyran Indazole-Pyran Derivative IndazolePyran->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, and Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Proliferation

Fig. 2: Inhibition of the VEGFR-2 Signaling Pathway.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 kinase domain.

  • Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide with a tyrosine residue), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody).

  • Procedure:

    • Dispense the VEGFR-2 enzyme and the substrate into the wells of a microplate.

    • Add the indazole-pyran derivatives at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence or luminescence), which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Based on the known activity of indazole derivatives, other potential kinase targets for indazole-pyran hybrids include:

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[8]

  • Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation.[9]

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is common in many cancers.[8]

B. Modulation of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, contributing to their uncontrolled proliferation. Indazole derivatives have been shown to induce apoptosis through various mechanisms.[10][11]

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 prevent cell death, while pro-apoptotic members like Bax promote it. Some indazole derivatives have been found to downregulate Bcl-2 and upregulate Bax, thereby shifting the balance towards apoptosis.[10] It is plausible that indazole-pyran derivatives could also modulate the activity of these proteins.

Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. Indazole derivatives have been observed to increase the levels of cleaved (active) caspase-3.[10]

G cluster_pathway Intrinsic Apoptosis Pathway IndazolePyran Indazole-Pyran Derivative Bcl2 Bcl-2 (Anti-apoptotic) IndazolePyran->Bcl2 Downregulates Bax Bax (Pro-apoptotic) IndazolePyran->Bax Upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: Modulation of the Intrinsic Apoptosis Pathway.

Protocol 3: Western Blot Analysis for Apoptotic Markers

  • Cell Culture and Treatment: Culture cancer cells in appropriate media and treat with varying concentrations of the indazole-pyran derivative for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

  • Immunodetection: Probe the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., GAPDH). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection: Detect the signal using a chemiluminescent substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

III. Future Directions and Emerging Targets

The exploration of the biological targets of indazole-pyran derivatives is still in its nascent stages. Future research should focus on a broader screening of these compounds against diverse target classes.

  • Epigenetic Targets: The structural features of the indazole-pyran scaffold may lend themselves to interactions with epigenetic modifiers such as histone deacetylases (HDACs) or methyltransferases.

  • Metabolic Enzymes: Cancer cells exhibit altered metabolism. Screening indazole-pyran derivatives against key metabolic enzymes could uncover novel therapeutic opportunities.

  • Anti-inflammatory Targets: The indazole moiety is known to possess anti-inflammatory properties.[1] Investigating targets such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines could be a fruitful avenue.

  • Antimicrobial Targets Beyond Fungi: The antifungal activity of indazolylchromones suggests that other microbial targets could be susceptible. Screening against bacterial or parasitic targets is warranted.

Conclusion

The indazole-pyran scaffold represents a promising area for the discovery of novel therapeutic agents. The established antifungal activity of indazolylchromones via CYP51 inhibition provides a solid foundation for further development in this area.[4] Moreover, the strong precedent set by the indazole nucleus in oncology suggests a high probability of identifying potent anticancer agents that target protein kinases and apoptotic pathways.[2][12] The systematic exploration of the biological targets of this versatile hybrid molecule class, guided by the experimental approaches outlined in this guide, will undoubtedly unlock new avenues for the treatment of a wide range of diseases.

References

  • Kumar, A., et al. (2024). Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction. Pest Management Science. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Mohareb, R. M., et al. (2014). Heterocyclic ring extension of androstenedione: synthesis and cytotoxicity of fused pyran, pyrimidine and thiazole derivatives. Steroids, 85, 59-70. [Link]

  • Hadizadeh, F., et al. (2023). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 13(15), 9984-9997. [Link]

  • Wei, W., Liu, Z., Wu, X., Li, Y., Wang, L., & Zhang, W. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675–15687. [Link]

  • Al-Tuwaijri, H. M., et al. (2023). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules, 28(18), 6681. [Link]

  • Yadav, M., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical Research International, 35(22), 48-64. [Link]

  • Elsayed, N. M., et al. (2020). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm, 11(1), 136-153. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849. [Link]

  • Cerecetto, H., & González, M. (2019). Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. Molecules, 24(23), 4287. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis and in-vitro anti-proliferative with antimicrobial activity of new coumarin containing heterocycles hybrids. Beni-Suef University Journal of Basic and Applied Sciences, 12(1), 1-16. [Link]

  • Gong, Y., et al. (2019). Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids. Chinese Journal of Organic Chemistry, 39(9), 2567-2575. [Link]

  • da Silva, G. N., et al. (2021). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. RSC advances, 11(56), 35381–35389. [Link]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(7), 1469–1504. [Link]

  • Kumar, D., et al. (2022). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC advances, 12(38), 24599–24620. [Link]

  • Filimonov, D. S., et al. (2023). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 28(14), 5433. [Link]

  • Tolba, M. F., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future medicinal chemistry, 16(24), 2567–2582. [Link]

  • Wang, Y., et al. (2018). Pyrano[3,2-a]carbazole alkaloids as effective agents against ischemic stroke in vitro and in vivo. European journal of medicinal chemistry, 143, 438–448. [Link]

  • Salem, M. A., et al. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. To Chemistry Journal, 1(2), 115-128. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Physicochemical Landscape of a Novel Indazole Derivative

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its bioisosteric relationship with phenol and indole allows for favorable interactions with biological targets while often improving metabolic stability.[1] The compound of interest, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, marries this potent heterocyclic system with a tetrahydropyran-4-ol moiety. This addition is strategically significant; the tetrahydropyran ring can enhance aqueous solubility and introduce a hydroxyl group that can serve as a hydrogen bond donor, potentially improving target engagement and pharmacokinetic properties.[3][4]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the aqueous solubility and chemical stability of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. As a Senior Application Scientist, the following sections are designed not as a rigid template, but as a dynamic, logic-driven approach. We will explore the "why" behind each experimental choice, ensuring that the data generated is not only robust but also provides actionable insights for formulation development and clinical progression.

Part 1: Foundational Physicochemical Characterization

A deep understanding of the intrinsic properties of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a prerequisite for any meaningful solubility and stability assessment.

Structural and Stereochemical Analysis

The initial step is to confirm the identity and purity of the active pharmaceutical ingredient (API). The presence of a chiral center at the C4 position of the tetrahydropyran ring necessitates a thorough stereochemical analysis.

Experimental Protocol: Structural and Purity Assessment

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • 2D NMR techniques (COSY, HSQC, HMBC) to assign all proton and carbon signals unequivocally.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.

  • Chromatographic Purity:

    • High-performance liquid chromatography (HPLC) with a suitable UV detector to determine the purity of the compound. A gradient method should be developed to separate any potential impurities.

  • Chiral Separation:

    • Chiral HPLC or supercritical fluid chromatography (SFC) to determine the enantiomeric purity if the compound is a single enantiomer, or the ratio of enantiomers if it is a racemic mixture.

Solid-State Properties

The solid-state form of an API can significantly impact its solubility and stability.

Experimental Protocol: Solid-State Characterization

  • X-Ray Powder Diffraction (XRPD): To determine the crystallinity of the solid. An amorphous solid will generally exhibit higher kinetic solubility but may be less stable than a crystalline form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of any solvates or hydrates.

  • Polarized Light Microscopy (PLM): For visual inspection of the crystal habit and to detect any birefringence, indicative of crystallinity.

Part 2: A Deep Dive into Solubility Determination

Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability and formulation options.[5][6] A multi-faceted approach to solubility assessment is therefore critical.

Thermodynamic and Kinetic Solubility

It is crucial to distinguish between thermodynamic (equilibrium) and kinetic solubility. Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, while kinetic solubility is often higher and is influenced by the solid-state form and experimental conditions.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

  • Preparation: Add an excess of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

  • Separation: Separate the solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.

Experimental Protocol: Kinetic Solubility (High-Throughput Screening)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in an organic solvent (e.g., DMSO).

  • Addition: Add a small volume of the stock solution to the aqueous buffer.

  • Precipitation Monitoring: Monitor for the formation of a precipitate over a defined period (e.g., 2-24 hours) using nephelometry or UV-Vis spectroscopy.

  • Quantification: Determine the concentration of the compound remaining in solution.

Biorelevant Solubility

Solubility in biorelevant media can provide a more accurate prediction of in vivo dissolution.

Experimental Protocol: Biorelevant Media Solubility

  • Media Preparation: Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF, both fasted and fed state).

  • Solubility Determination: Perform the shake-flask method as described above using these biorelevant media.

Strategies for Solubility Enhancement

Should the intrinsic solubility of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL be low, several formulation strategies can be explored.[7][8]

  • pH Adjustment: The indazole moiety has a pKa, and its ionization state will be pH-dependent. Solubility can be significantly increased at pH values where the molecule is ionized.[7]

  • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds.[6]

  • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[5]

  • Complexation: Cyclodextrins can form inclusion complexes with drug molecules, enhancing their solubility and stability.[7][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[8]

Data Presentation: Solubility Profile of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

MediumpHTemperature (°C)Solubility (µg/mL)
0.1 N HCl1.225[Example Data]
Acetate Buffer4.525[Example Data]
Phosphate Buffer6.825[Example Data]
Phosphate Buffer7.425[Example Data]
FaSSIF6.537[Example Data]
FeSSIF5.037[Example Data]

Part 3: Comprehensive Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is paramount for determining its shelf-life and ensuring patient safety.[10][11] Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[12][13]

Forced Degradation (Stress Testing)

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the analytical method is stability-indicating and to identify the major degradation products.[12]

Experimental Protocol: Forced Degradation Studies

  • Hydrolysis:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Neutral: Water at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Solid State: 80 °C for 48 hours.

    • Solution: 60 °C in the neutral buffer for 24 hours.

  • Photostability: Expose the solid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[12]

Workflow for Forced Degradation and Stability Indicating Method Development

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV/DAD/MS Analysis Acid->Analysis Analyze Samples Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Analyze Samples Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Analyze Samples Thermal Thermal (80°C Solid) Thermal->Analysis Analyze Samples Photo Photolytic (ICH Q1B) Photo->Analysis Analyze Samples API API Solution (e.g., 1 mg/mL) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Method_Validation Stability-Indicating Method Validation Analysis->Method_Validation Identify Degradants & Assess Peak Purity Excipient_Selection cluster_excipients Excipient Categories API API Properties (e.g., Hygroscopicity, pH sensitivity) Compatibility Excipient Compatibility Study (Binary Mixtures, Stressing) API->Compatibility DosageForm Target Dosage Form (e.g., Tablet, Capsule) Fillers Fillers (Lactose, MCC) DosageForm->Fillers Binders Binders (PVP, HPMC) DosageForm->Binders Disintegrants Disintegrants (Croscarmellose) DosageForm->Disintegrants Lubricants Lubricants (Mg Stearate) DosageForm->Lubricants Fillers->Compatibility Binders->Compatibility Disintegrants->Compatibility Lubricants->Compatibility Formulation Optimized Formulation Compatibility->Formulation

Caption: Decision-making process for excipient selection.

Conclusion: A Roadmap to De-risking Development

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. By systematically investigating its physicochemical properties, solubility profile under various conditions, and degradation pathways, researchers can proactively identify and mitigate potential development risks. The insights gained from these studies are not merely data points but are foundational to the rational design of a stable, bioavailable, and ultimately, a successful drug product. This proactive, knowledge-based approach is the hallmark of efficient and effective pharmaceutical development.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Hilaris Publisher. Excipients: Essential for Drug Stability and Deliver. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • National Center for Biotechnology Information. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • Croda Pharma. The Power of Excipient Purity in API Stability. [Link]

  • ChemIntel360. How to Improve Drug Stability with Excipients. [Link]

  • Syntame Biotech. The Hidden Heroes: How Pharma Excipients Enhance Drug Stability. [Link]

  • PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. [Link]

  • Molbase. 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

  • ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Cheméo. Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). [Link]

  • National Center for Biotechnology Information. Tetrahydro-4H-pyran-4-ol. [Link]

  • OMICS International. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Center for Biotechnology Information. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link]

Sources

"crystal structure analysis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It elucidates the scientific rationale behind critical experimental decisions, from strategic synthesis and crystallization to advanced data refinement and structural interpretation. The guide is structured to serve as a self-validating framework, ensuring scientific integrity at each stage. We will explore the synthesis of the target compound, detail robust crystallization strategies, outline the workflow for crystallographic data collection and processing, and delve into the nuances of structure solution and refinement. The final analysis will focus on interpreting key structural features, such as intermolecular interactions, which are paramount for understanding the compound's potential as a therapeutic agent.

Introduction: The Scientific Imperative

The convergence of indazole and tetrahydropyran scaffolds in a single molecular entity presents a compelling subject for structural investigation. The indazole core is a well-established pharmacophore, integral to numerous small-molecule drugs, particularly in oncology, for its role in kinase inhibition[1]. Concurrently, the tetrahydropyran ring is a favored structural motif in medicinal chemistry, often employed to enhance solubility, metabolic stability, and three-dimensionality, thereby improving pharmacokinetic profiles[2][3][4].

The specific compound, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, is therefore of significant interest. Its structure suggests potential for unique hydrogen bonding patterns and intermolecular interactions that could dictate its binding affinity to biological targets. A definitive determination of its three-dimensional atomic arrangement via single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in structure-based drug design, providing the empirical foundation for understanding its function and optimizing its activity.

This guide establishes a complete workflow for achieving this goal, assuming no prior crystallographic data for this specific molecule exists.

Synthesis and Generation of X-ray Quality Crystals

The primary and often most challenging prerequisite for SC-XRD is the growth of a high-quality single crystal, typically >0.1 mm in all dimensions, with a regular and unimpeded lattice structure[5]. This begins with the synthesis of high-purity material.

Proposed Synthetic Pathway

A logical and efficient route to synthesize the title compound involves a Grignard reaction. The synthesis starts from a protected 5-bromo-1H-indazole, which is converted to its Grignard reagent and subsequently reacted with tetrahydro-4H-pyran-4-one.

G cluster_synthesis Synthetic Workflow A 5-Bromo-1H-indazole B Protection (e.g., THP group) 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole A->B  Protection C Grignard Formation (Mg, THF) B->C D Indazolyl Grignard Reagent C->D F Grignard Addition D->F E Tetrahydro-4H-pyran-4-one E->F G Protected Intermediate F->G H Deprotection (Acidic workup) G->H I 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL H->I  Final Product

Caption: Proposed synthetic route for the target compound.

Protocol:

  • Protection: Protect the N1 position of 5-bromo-1H-indazole using a suitable protecting group, such as a tetrahydropyranyl (THP) group, to prevent interference during the Grignard reaction.

  • Grignard Reagent Formation: React the protected 5-bromo-1H-indazole with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Nucleophilic Addition: Add tetrahydro-4H-pyran-4-one[3] dropwise to the cooled Grignard solution.

  • Workup and Deprotection: Quench the reaction with aqueous ammonium chloride. An acidic workup will simultaneously remove the protecting group to yield the final product.

  • Purification: Purify the crude product via column chromatography on silica gel to achieve >99% purity, a critical factor for successful crystallization.

Crystallization Methodologies

Growing single crystals is an empirical science where multiple techniques should be attempted in parallel. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (N, O) in the target molecule suggests that solvents capable of participating in hydrogen bonding may be effective.

Table 1: Recommended Crystallization Techniques

TechniqueProtocolRationale & Causality
Slow Evaporation Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near-saturation. Loosely cap the vial and store it in a vibration-free environment.This is the simplest method and often effective[6][7]. The slow removal of solvent gradually increases the solute concentration to a state of supersaturation, promoting slow, ordered nucleation and crystal growth.
Vapor Diffusion Dissolve the compound in a good solvent (e.g., methanol). Place this vial inside a larger, sealed chamber containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble.The vapor of the more volatile anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization[6]. This method provides excellent control over the rate of saturation.
Slow Cooling Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature. Allow the solution to cool to room temperature slowly over several hours or days.The solubility of most compounds decreases with temperature. Slow cooling prevents rapid precipitation, which would yield amorphous powder or microcrystals, instead favoring the growth of fewer, larger single crystals[8][9].

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline material[10][11].

Crystal Selection and Mounting
  • Selection: Under a polarized light microscope, select a crystal that is clear, well-formed, and free of visible defects like cracks or twinning. Ideal dimensions are between 0.1 and 0.3 mm.

  • Mounting: Carefully affix the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil. The loop is then attached to a goniometer head.

Data Collection Workflow

The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in higher quality diffraction data.

G cluster_data_collection Data Collection & Processing A Select & Mount Crystal Place on Diffractometer Cool to 100 K B Initial Screening Determine Unit Cell & Crystal System A->B Initial X-ray shots C Data Collection Strategy Set scan width, exposure time, and total rotation B->C Based on symmetry D Full Data Collection Collect a complete sphere of diffraction data C->D E Data Integration Convert raw detector images to reflection intensities (h, k, l, I, σ(I)) D->E Software (e.g., APEX) F Scaling & Merging Correct for experimental variations Average redundant reflections E->F Symmetry-based analysis G Final Data File *.hkl file ready for structure solution F->G

Caption: Workflow for SC-XRD data collection and processing.

Key Parameters:

  • X-ray Source: A modern diffractometer equipped with a microfocus sealed tube source using either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is standard. Mo is generally preferred for small organic molecules unless absorption is an issue[12].

  • Detector: A sensitive CCD or CMOS area detector captures the diffraction pattern[5].

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range to ensure data completeness[10][13].

Structure Solution and Refinement

This stage is entirely computational and aims to build an atomic model that accurately reproduces the experimentally observed diffraction pattern[13].

Structure Solution

For small molecules like the topic compound, 'Direct Methods' are typically used to solve the phase problem of crystallography. This mathematical approach uses statistical relationships between the intensities of the reflections to derive initial phase estimates, allowing for the calculation of an initial electron density map.

Structure Refinement

The initial model is refined using a least-squares minimization process[14]. This iterative process adjusts atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model.

Self-Validating Refinement Protocol:

  • Initial Refinement: Refine the positions of all non-hydrogen atoms.

  • Difference Fourier Map: Calculate a difference electron density map (F_obs - F_calc). Significant peaks in this map indicate the positions of missing atoms (like hydrogens) or disordered components.

  • Hydrogen Atom Placement: Hydrogen atoms can typically be located in the difference map. Alternatively, they can be placed in chemically sensible, calculated positions and refined using a 'riding model'.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models their thermal motion as ellipsoids rather than spheres, providing a more accurate representation.

  • Weighting Scheme: Apply a weighting scheme to the data to ensure that the most reliable reflections have the greatest influence on the refinement.

  • Convergence: Continue refinement until the model converges, meaning that further cycles of refinement do not produce significant changes in the parameters or the R-factor.

Table 2: Key Crystallographic Refinement Parameters

ParameterDescriptionTarget Value for a Good Structure
R1 The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes.< 5%
wR2 The weighted residual factor, based on F² values.< 15%
Goodness-of-Fit (GooF) Should be close to 1.0, indicating a good fit between the model and the data.~1.0
Max/Min Residual Density The largest peaks and holes in the final difference electron density map.< ±0.5 e⁻/ų

Structural Analysis and Interpretation

With a fully refined structure, the crucial task of chemical interpretation begins.

  • Molecular Geometry: Confirm expected bond lengths, bond angles, and torsion angles. For example, the indazole ring should be planar, and the tetrahydropyran ring will likely adopt a chair conformation.

  • Intermolecular Interactions: This is of paramount importance for drug development. Analyze the crystal packing for hydrogen bonds, π-π stacking, and other non-covalent interactions. The hydroxyl group and the indazole N-H are strong hydrogen bond donors, while the pyran oxygen and indazole nitrogens are acceptors. Identifying these interactions provides insight into how the molecule might bind to a protein active site.

  • Chirality and Symmetry: The compound is achiral. The analysis will determine the space group and the arrangement of molecules within the unit cell, governed by crystallographic symmetry operations.

Data Validation and Deposition

Scientific trustworthiness demands that crystallographic data be validated and made publicly available.

  • Validation: The final Crystallographic Information File (CIF) must be checked using the checkCIF utility provided by the International Union of Crystallography (IUCr). This program flags potential issues with the data or refinement that must be addressed or explained.

  • Deposition: The validated CIF should be deposited in a public database. For small organic molecules, the definitive repository is the Cambridge Structural Database (CSD) [15][16][17]. Deposition is a prerequisite for publication in most scientific journals and ensures the data is preserved and accessible to other researchers.

Conclusion

The crystal structure analysis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL provides the unambiguous, three-dimensional atomic coordinates of this promising molecule. This guide has outlined a rigorous, self-validating workflow from synthesis to data deposition. The resulting structural information, particularly the detailed map of intermolecular interactions, is invaluable. It equips medicinal chemists with the foundational knowledge required to understand the molecule's structure-activity relationship (SAR) and to rationally design next-generation analogs with improved efficacy and pharmacokinetic properties.

References

  • Title: Cambridge Structural Database (CSD) Source: Physical Sciences Data science Service URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Cambridge Structural Database (CSD) Source: USC Libraries - University of Southern California URL: [Link]

  • Title: Cambridge Structural Database Source: MIT Information Systems URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner’s guide Source: PMC - NIH URL: [Link]

  • Title: Cambridge Structural Database Source: Wikipedia URL: [Link]

  • Title: Growing and Mounting Crystals Your Instrument Will Treasure Source: Department of Chemistry and Biochemistry, University of Arizona URL: [Link]

  • Title: Recent Developments for Crystallographic Refinement of Macromolecules Source: Methods in Molecular Biology URL: [Link]

  • Title: Cambridge Structural Database System Source: Software - UCLA URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AzoM URL: [Link]

  • Title: Single Crystal X-ray Diffraction Source: Chemistry Teaching Labs - University of York URL: [Link]

  • Title: Growing Quality Crystals Source: MIT Department of Chemistry URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: How To: Grow X-Ray Quality Crystals Source: Department of Chemistry, University of Rochester URL: [Link]

  • Title: Considerations for the refinement of low-resolution crystal structures Source: IUCr Journals URL: [Link]

  • Title: Crystals User Guide Source: Chemical Crystallography, University of Oxford URL: [Link]

  • Title: A beginner's guide to X-ray data processing Source: The Biochemist - Portland Press URL: [Link]

  • Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL: [Link]

  • Title: Structure solution and refinement: introductory strategies Source: University of Zurich URL: [Link]

  • Title: Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction Source: PubMed URL: [Link]

Sources

Methodological & Application

Synthesis of Substituted Indazole Pyranols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indazole Pyranols in Medicinal Chemistry

The fusion of indazole and pyranol rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Indazole derivatives are well-established pharmacophores, known for a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][2] Similarly, pyran-containing molecules are prevalent in natural products and synthetic drugs, contributing to their therapeutic effects. The combination of these two privileged structures into a single molecular entity, the indazole pyranol, offers a promising avenue for the discovery of novel therapeutic agents with unique pharmacological profiles. This guide provides a comprehensive overview of the synthetic methodologies available for accessing substituted indazole pyranols, with a focus on practical applications and the underlying chemical principles.

Strategic Approaches to Indazole Pyranol Synthesis

The construction of the indazole pyranol scaffold can be broadly categorized into two main strategies:

  • Multicomponent Reactions (MCRs): These elegant one-pot procedures assemble the target molecule from three or more starting materials in a single synthetic operation. MCRs are highly valued for their efficiency, atom economy, and the ability to rapidly generate molecular diversity.[3][4]

  • Sequential Synthesis: This approach involves the initial synthesis of a functionalized indazole core, followed by the annulation of the pyran or pyranol ring in a subsequent step. This strategy offers greater control over the substitution pattern of the final product.

This document will delve into specific protocols and mechanistic insights for both approaches, providing researchers with a practical toolkit for the synthesis of this important class of compounds.

I. Multicomponent Synthesis of Pyrano[2,3-c]indazoles and Related Structures

Multicomponent reactions represent a powerful and green approach for the synthesis of complex heterocyclic systems like pyrano[2,3-c]pyrazoles, which are isomeric to the target indazole pyranols.[3] The general principles of these reactions can be adapted for the synthesis of indazole-fused pyrans. A common strategy involves the reaction of an aldehyde, malononitrile, and an active methylene compound, in this case, a derivative of indazolone.

Mechanism of the Four-Component Reaction

The four-component synthesis of pyrano[2,3-c]pyrazole derivatives typically proceeds through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.[5] The reaction is initiated by the Knoevenagel condensation of an aromatic aldehyde with malononitrile, catalyzed by a base, to form an arylidene malononitrile intermediate. Concurrently, hydrazine hydrate reacts with a β-ketoester (like ethyl acetoacetate) to form a pyrazolone intermediate. The pyrazolone then undergoes a Michael addition to the activated double bond of the arylidene malononitrile. The resulting adduct then undergoes intramolecular cyclization and subsequent tautomerization to yield the final dihydropyrano[2,3-c]pyrazole product.[6][7]

Diagram: General Mechanism of Four-Component Pyrano[2,3-c]pyrazole Synthesis

G cluster_0 Knoevenagel Condensation cluster_1 Pyrazolone Formation cluster_2 Domino Reaction Aldehyde Ar-CHO Knoevenagel_Intermediate Ar-CH=C(CN)₂ Aldehyde->Knoevenagel_Intermediate Base Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Hydrazine H₂NNH₂ Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone Ketoester Ethyl Acetoacetate Ketoester->Pyrazolone Pyrazolone->Michael_Adduct Final_Product Dihydropyrano[2,3-c]pyrazole Michael_Adduct->Final_Product Intramolecular Cyclization & Tautomerization

Caption: General mechanistic pathway for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Protocol 1: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol describes a general method for the synthesis of pyrano[2,3-c]pyrazole derivatives, which can be adapted for indazole-based analogs by using a substituted hydrazine.[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1 mmol)

  • Sodium benzoate (0.2 mmol)

  • Water (10 mL)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate or phenylhydrazine (1 mmol), and sodium benzoate (0.2 mmol) in water (10 mL) is stirred at 60 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • If necessary, the crude product can be recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.

Rationale for Experimental Choices:

  • Sodium Benzoate as a Catalyst: Sodium benzoate is a mild, inexpensive, and environmentally benign organocatalyst that efficiently promotes the condensation reactions.[5]

  • Water as a Solvent: The use of water as a solvent aligns with the principles of green chemistry, avoiding the use of volatile and often toxic organic solvents.

  • One-Pot Procedure: This approach simplifies the synthetic process, reduces waste, and improves overall efficiency by eliminating the need for isolation and purification of intermediates.

Data Summary: Scope of the Four-Component Reaction

EntryAldehydeHydrazineYield (%)
1BenzaldehydeHydrazine hydrate95
24-ChlorobenzaldehydeHydrazine hydrate92
34-MethoxybenzaldehydeHydrazine hydrate96
4BenzaldehydePhenylhydrazine90
54-NitrobenzaldehydePhenylhydrazine88

Data adapted from reference[5]. Yields are for the isolated, purified product.

II. Sequential Synthesis: Building the Pyranol Ring onto a Pre-formed Indazole Core

This strategy provides a more controlled approach to the synthesis of indazole pyranols, allowing for the introduction of specific substituents on both the indazole and pyran rings. A key method in this category is the regioselective synthesis of pyranone-fused indazoles via alkyne insertion.

Protocol 2: Ruthenium-Catalyzed Alkyne Insertion for the Synthesis of Pyranone-Fused Indazoles

This protocol details a novel and efficient method for the synthesis of 2H-indazole-fused pyranones.[8]

Step 1: Synthesis of 2H-Indazole-3-carboxylic Acid

The synthesis begins with the formation of a 2H-indazole derivative from readily available starting materials. A one-pot reductive cyclization of 2-nitrobenzylamines provides the 2H-indazole core.[8]

Step 2: Regioselective Alkyne Insertion

The carboxylic acid moiety of the indazole is then utilized for a ruthenium-catalyzed regioselective alkyne insertion to construct the fused pyranone ring.[8]

Materials:

  • 2H-Indazole-3-carboxylic acid derivative (1 mmol)

  • Internal alkyne (e.g., diphenylacetylene) (1.2 mmol)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • NaOAc (20 mol%)

  • Toluene (5 mL)

Procedure:

  • A mixture of the 2H-indazole-3-carboxylic acid (1 mmol), internal alkyne (1.2 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol%), and NaOAc (20 mol%) in toluene (5 mL) is stirred in a sealed tube at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) to afford the desired pyranone-fused indazole.

Mechanistic Insights and Rationale:

The regioselectivity of the alkyne insertion is influenced by the weak coordination of the indazole ring nitrogen to the ruthenium metal center.[8] This coordination directs the insertion of the alkyne in a specific orientation, leading to the formation of the desired pyranone-fused indazole isomer.

Diagram: Ruthenium-Catalyzed Alkyne Insertion

G Indazole_Acid 2H-Indazole-3-carboxylic acid Intermediate Ruthenacycle Intermediate Indazole_Acid->Intermediate C-H activation Alkyne Internal Alkyne Alkyne->Intermediate Alkyne Insertion Ru_Catalyst [Ru(p-cymene)Cl₂]₂ Ru_Catalyst->Intermediate Product Pyranone-Fused Indazole Intermediate->Product Reductive Elimination

Caption: Simplified workflow for the ruthenium-catalyzed synthesis of pyranone-fused indazoles.

III. Synthesis via Functionalized Indazole Precursors

Another versatile strategy involves the use of pre-functionalized indazoles, such as aminoindazoles or hydroxyindazoles, as building blocks for the construction of the pyran ring.

Protocol 3: Synthesis of Indazolyl-Substituted Dihydropyrans via Reaction of 3-Aminoindazole

This approach utilizes the nucleophilic character of 3-aminoindazole to react with suitable precursors to form a pyran ring. A plausible, though not explicitly documented for indazoles in the initial search, method would be an adaptation of the synthesis of other pyran-fused heterocycles. This would likely involve a three-component reaction between 3-aminoindazole, an aldehyde, and an active methylene compound like a β-ketoester.

Hypothetical Protocol (for illustrative purposes):

Materials:

  • 3-Aminoindazole (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • A solution of 3-aminoindazole (1 mmol), the aromatic aldehyde (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine.

  • The reaction mixture is refluxed for several hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography or recrystallization to yield the indazolyl-substituted dihydropyran.

Rationale and Mechanistic Considerations:

This hypothetical reaction would likely proceed through an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the 3-aminoindazole. Subsequent intramolecular cyclization would then lead to the formation of the fused pyran ring. The choice of catalyst and solvent would be crucial for optimizing the reaction yield and selectivity.

Conclusion and Future Perspectives

The synthesis of substituted indazole pyranols presents a fertile ground for the discovery of novel bioactive molecules. This guide has outlined several key synthetic strategies, including efficient multicomponent reactions and more controlled sequential approaches. The development of new catalysts and the exploration of greener reaction conditions will undoubtedly continue to drive innovation in this field. As our understanding of the biological targets of these compounds grows, so too will the demand for diverse and efficient synthetic methods to access a wide array of substituted indazole pyranols for further investigation in drug discovery programs.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ([Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. ([Link])

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. ([Link])

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. ([Link])

  • Synthesis of the substituted 7H-pyrano[2,3-d]isoxazol-7-ones from allomaltol-containing oximes. ([Link])

  • Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. ([Link])

  • Synthesis and biological evaluation of indazole derivatives. ([Link])

  • Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. ([Link])

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. ([Link])

  • Indazole synthesis. ([Link])

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ([Link])

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. ([Link])

  • Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. ([Link])

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. ([Link])

  • Indazole From Natural Resources And Biological Activity. ([Link])

  • Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. ([Link])

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. ([Link])

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ([Link])

Sources

"protocol for biological screening of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Biological Screening of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Introduction: Rationale for Screening a Novel Indazole Derivative

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Notably, indazole-containing compounds like Pazopanib and Axitinib are established as potent multi-target tyrosine kinase inhibitors for cancer therapy.[1] The compound 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL combines this potent indazole core with a tetrahydropyran moiety, a common substituent used to optimize physicochemical properties. This structural combination suggests a strong rationale for investigating its biological activity, particularly within the domains of oncology and kinase-mediated signaling.

This document provides a comprehensive, multi-pronged strategy for the initial biological screening of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. The proposed workflow is designed to efficiently identify its primary biological targets and cellular effects, beginning with broad, high-throughput screening and progressing to more focused hit validation and characterization. The protocols emphasize robust assay design, stringent quality control, and logical data interpretation to ensure the generation of reliable and actionable results for drug development professionals.

Section 1: Compound Management and Quality Control

Reproducibility in any screening campaign begins with meticulous handling of the test compound. The following protocol establishes the foundation for all subsequent biological assays.

Protocol 1: Compound Solubilization and Plate Preparation

  • Causality: The choice of solvent and stock concentration is critical. Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecule libraries due to its high solubilizing power. However, final assay concentrations of DMSO must be carefully controlled (typically ≤0.5%) as it can impact the activity of some biological targets and cell viability.[3]

Methodology:

  • Solubility Testing: Before preparing a high-concentration stock, determine the solubility of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in 100% DMSO. Aim for a concentration of at least 10 mM to allow for a wide range of final assay concentrations.

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in high-purity, anhydrous DMSO to create a 10 mM primary stock solution.

    • Vortex thoroughly and visually inspect for complete dissolution.

    • Aliquot the stock solution into small-volume, single-use tubes to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation. Store at -20°C or -80°C.

  • Assay Plate Preparation ("Mother Plates"):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Using an automated liquid handler or calibrated multichannel pipette, perform serial dilutions in 100% DMSO in a 96- or 384-well polypropylene plate to create a "mother plate" with a range of concentrations.

    • This mother plate will be used to dispense a small volume (e.g., 50-200 nL) of the compound into the final assay plates.

Section 2: The Dual-Pronged Screening Strategy

To maximize the potential for hit discovery, we propose a parallel screening approach: a target-based strategy focused on protein kinases and a phenotypic strategy assessing effects on cancer cell viability. This dual approach can identify compounds with a specific molecular target while also capturing those that work through novel or complex mechanisms of action.[4][5]

G cluster_0 Primary High-Throughput Screening (HTS) cluster_1 Target-Based Approach cluster_2 Phenotypic Approach cluster_3 Hit Triage & Validation cluster_4 Lead Advancement Compound Compound Stock 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL TargetScreen Protocol 2: Biochemical Kinase Panel Screen (e.g., >300 Kinases @ 1-10 µM) Compound->TargetScreen PhenoScreen Protocol 3: Cancer Cell Line Panel Screen (e.g., NCI-60 Panel) Compound->PhenoScreen HitTriage Hit Confirmation (Re-test from fresh stock) TargetScreen->HitTriage PhenoScreen->HitTriage DoseResponse Protocol 4: Dose-Response Analysis (IC50 / GI50 Determination) HitTriage->DoseResponse Orthogonal Orthogonal Assay Validation (e.g., Binding vs. Activity Assay) DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR MOA Mechanism of Action (MOA) Studies SAR->MOA

Caption: High-level workflow for screening 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Target-Based Screening: Kinase Inhibition Profiling

Rationale: The indazole scaffold is a well-established "kinase-privileged" structure.[1][6] Therefore, a broad biochemical kinase screen is the most logical starting point to identify direct molecular targets. This approach rapidly assesses the compound's potency and selectivity across a large portion of the human kinome.[7][8]

Protocol 2: High-Throughput Biochemical Kinase Assay (ADP-Glo™ Example)

This protocol describes a universal kinase assay that measures the production of ADP, a common product of all kinase reactions.[9] It is readily adaptable for high-throughput screening.

Methodology:

  • Assay Preparation:

    • Prepare the kinase reaction buffer containing the specific kinase, its peptide or protein substrate, and any necessary cofactors.

    • Dispense the kinase/substrate mixture into the wells of a low-volume 384-well assay plate.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer ~50 nL of the test compound from the mother plate (Protocol 1) into the assay plate.

    • Also include appropriate controls:

      • Positive Control: A known inhibitor for the specific kinase being tested.

      • Negative (Vehicle) Control: DMSO only.

  • Reaction Initiation and Incubation:

    • Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for each kinase to detect both competitive and non-competitive inhibitors.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • Calculate the Percent Inhibition for the test compound.

    • Hit Criterion: A compound exhibiting >50% inhibition at a single concentration (e.g., 10 µM) is typically considered a primary hit for further investigation.

Phenotypic Screening: Cancer Cell Viability

Rationale: Phenotypic screening identifies compounds that produce a desired biological effect in a cellular context, without prior knowledge of the target.[4][10] This is a powerful method to discover compounds with novel mechanisms of action or those that require a cellular environment to be active.[11] An anti-proliferation screen against a diverse panel of cancer cell lines is a standard first step.[12][13]

Protocol 3: Cell-Based Proliferation/Cytotoxicity Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.[14]

Methodology:

  • Cell Plating:

    • Using a panel of cancer cell lines (e.g., representing different tissue origins like breast, lung, colon), seed cells into 384-well, clear-bottom, white-walled plates at a pre-determined optimal density.

    • Incubate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Addition:

    • Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the cell plates. Ensure the final DMSO concentration is consistent across all wells.

    • Include vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • Signal Detection (CellTiter-Glo®):

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration causing 50% growth inhibition).

    • Hit Criterion: A compound with a GI₅₀ value below a certain threshold (e.g., <10 µM) in one or more cell lines is considered a hit.

Section 3: Assay Validation and Quality Control

The reliability of HTS data is paramount.[15][16] Assay performance must be monitored throughout the screen using statistical metrics.

ParameterFormulaAcceptance CriterionRationale
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]Z' > 0.5Measures the statistical separation between positive and negative controls, indicating the robustness and dynamic range of the assay. A value > 0.5 is considered excellent for HTS.[17]
Signal-to-Background (S/B) μneg / μposS/B ≥ 10Indicates the magnitude of the assay window. A higher ratio provides greater confidence in distinguishing hits from noise.[16]
Coefficient of Variation (%CV) (σ / μ) * 100%CV < 20%Measures the variability within a set of replicates (e.g., negative controls). Low %CV indicates high precision.[18]
σ = standard deviation, μ = mean, pos = positive control, neg = negative control

Section 4: Hit Confirmation and Characterization

Primary hits from HTS campaigns must be rigorously validated to eliminate false positives and build confidence for further investment.[19]

Protocol 4: Dose-Response Analysis and IC₅₀/GI₅₀ Determination

Rationale: Single-point HTS data can be misleading. A full dose-response curve confirms the activity, establishes potency, and ensures the observed effect is not due to an artifact at a single high concentration.

Methodology:

  • Compound Preparation: Obtain or re-synthesize a fresh batch of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL to confirm the identity and purity of the active sample.

  • Assay Execution: Repeat the primary assay (biochemical or cell-based) in which the hit was identified. This time, use a wider range of concentrations, typically a 10- to 12-point half-log or third-log serial dilution centered around the estimated potency.

  • Data Analysis:

    • Plot percent inhibition or percent viability against the log of the compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).

    • Calculate the IC₅₀ (concentration for 50% inhibition in a biochemical assay) or GI₅₀ (concentration for 50% growth inhibition in a cell-based assay).

G cluster_0 Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Drives Inhibitor Potential Site of Action for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Inhibitor->RAF Inhibitor->MEK

Sources

Application Notes and Protocols for the Investigation of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Derivative

The landscape of oncology drug discovery is continually evolving, with a significant focus on targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, the indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors such as Axitinib and Pazopanib.[1][2][3] These agents have demonstrated profound efficacy in treating various malignancies, including renal cell carcinoma and soft tissue sarcoma, by targeting key signaling pathways that drive tumor growth and angiogenesis.[1] Concurrently, the tetrahydropyran motif is a versatile component in modern drug design, often utilized to enhance pharmacokinetic properties and contribute to the overall bioactivity of therapeutic compounds.[4][5][6]

This document introduces 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL , a novel small molecule that synergistically combines the established pharmacophoric features of an indazole core with a tetrahydropyran moiety. The convergence of these two structural components suggests a compelling hypothesis: this compound may function as a potent and selective inhibitor of protein kinases that are aberrantly activated in cancer.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to investigating the anti-cancer properties of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in various cancer cell lines. We will delve into the hypothetical mechanism of action, propose relevant cancer cell line models for initial screening, and provide detailed, field-proven protocols for assessing its biological effects.

Hypothesized Mechanism of Action: A Kinase Inhibition Paradigm

The indazole ring is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1][7][8] It can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The tetrahydropyran group, while potentially improving solubility and other drug-like properties, may also engage in additional interactions within the ATP-binding pocket.

Based on these structural precedents, we hypothesize that 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL acts as a Type I or Type II kinase inhibitor . It is plausible that this compound targets receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, or PDGFR, or downstream serine/threonine kinases in pathways like the MAPK or PI3K/AKT cascades, which are frequently dysregulated in cancer.[1][9][10]

To validate this hypothesis, a systematic investigation into the compound's effects on cancer cell viability, apoptosis, cell cycle progression, and the phosphorylation status of key signaling proteins is warranted.

Hypothesized Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 4-(1H-Indazol-5-YL)- tetrahydro-pyran-4-OL Compound->RTK Inhibition

Caption: Proposed mechanism of action for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Recommended Cancer Cell Line Models

The selection of appropriate cancer cell lines is critical for the initial evaluation of a novel compound. Based on the hypothesized kinase inhibitory activity, we recommend a panel of cell lines with known dependencies on specific kinase signaling pathways.

Cell LineCancer TypeKey Molecular FeaturesRationale for Selection
HUVEC Normal (Control)Endothelial CellsTo assess potential toxicity to non-cancerous cells and specificity for cancer-driven angiogenesis.
A549 Non-Small Cell Lung CancerKRAS mutationRepresents a common lung cancer subtype with MAPK pathway activation.[9]
MCF-7 Breast CancerEstrogen Receptor positive, PIK3CA mutationA well-characterized breast cancer model with a dependency on the PI3K/AKT pathway.[9]
U-87 MG GlioblastomaHigh EGFR expressionTo evaluate activity in a brain tumor model with known RTK activation.
HT-29 Colorectal CancerBRAF mutationTo test efficacy in a cancer type driven by a specific MAPK pathway mutation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial in vitro characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Cell Viability Assessment using MTT Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow A Seed Cells (96-well plate) B Add Compound (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole-containing heterocyclic compounds represent a promising frontier in the discovery of new antimicrobial agents, particularly in an era of escalating multidrug resistance.[1][2] The effective evaluation of these novel synthetic molecules requires a systematic and robust screening cascade to identify and characterize their antimicrobial potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing a phased approach from initial qualitative screening to quantitative potency determination and advanced characterization of antimicrobial kinetics and safety. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to ensure data integrity and reproducibility. We explain the causality behind methodological choices, providing not just step-by-step instructions but also the scientific rationale to empower researchers to make informed decisions in their discovery workflow.

Introduction: The Rationale for Screening Indazole Scaffolds

The indazole moiety is a versatile pharmacophore that has been successfully incorporated into a wide range of therapeutic agents. Recent studies have highlighted its potential as a core structure for developing new antibacterial and antifungal drugs.[3][4] The rise of antimicrobial resistance (AMR) has created a pressing global health challenge, making the exploration of novel chemical scaffolds like indazoles a critical endeavor.[5][6]

This application note presents a hierarchical screening strategy to efficiently assess the antimicrobial properties of newly synthesized indazole compounds. The workflow is designed to maximize resource efficiency by using a broad initial screen to identify "hit" compounds, which are then subjected to more rigorous quantitative and mechanistic assays.

A Hierarchical Strategy for Antimicrobial Evaluation

A multi-phase screening approach is the most logical and resource-effective method for evaluating a library of novel compounds. This strategy ensures that only the most promising candidates advance to more complex and time-consuming assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Advanced Characterization cluster_3 Phase 4: Mechanistic Insight Primary Agar Well Diffusion Assay (Qualitative Assessment) MIC Broth Microdilution for MIC (Quantitative Potency) Primary->MIC Active 'Hits' Advance MBC MBC Determination (Bacteriostatic vs. Bactericidal) MIC->MBC Follow-up on 'clear' wells TimeKill Time-Kill Kinetics Assay (Rate of Activity) MBC->TimeKill Characterize Potent Hits Cyto Cytotoxicity Assay (e.g., MTT) (Preliminary Safety Profile) TimeKill->Cyto Assess Safety MoA Mechanism of Action Studies (e.g., Membrane Permeability) Cyto->MoA Investigate Lead Candidates

Caption: Hierarchical workflow for antimicrobial compound screening.

Phase 1 Protocol: Agar Well Diffusion for Primary Screening

Scientific Rationale

The agar well diffusion assay is a versatile and cost-effective preliminary test to screen for antimicrobial activity.[6][7] It relies on the principle that an antimicrobial agent will diffuse from a well through a solidified agar medium, creating a concentration gradient. If the compound is effective against the test microorganism seeded on the agar, a clear zone of no growth—the "zone of inhibition"—will form around the well. The size of this zone provides a semi-quantitative indication of the compound's activity. This method is highly adaptable for testing synthetic compounds against a diverse range of microbes.[7]

Detailed Protocol
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • Inoculum Preparation:

    • Pick 3-5 isolated colonies of the test microorganism from a fresh culture plate.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension, rotating it to ensure even saturation.

    • Press the swab against the inside of the tube to remove excess fluid.

    • Swab the entire surface of the MHA/SDA plate three times, rotating the plate 60° after each application to ensure a uniform lawn of growth.

  • Well Creation and Compound Application:

    • Allow the plate surface to dry for 3-5 minutes.

    • Using a sterile cork borer (typically 6 mm in diameter), aseptically create wells in the agar.[6]

    • Prepare stock solutions of the novel indazole compounds in a suitable solvent (e.g., DMSO). Note the final concentration.

    • Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a designated well.

  • Controls:

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: A well containing only the solvent used to dissolve the indazole compounds (e.g., DMSO). This is crucial to ensure the solvent itself has no antimicrobial activity.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 25-30°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Phase 2 Protocols: Quantitative Potency Assessment

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[8][10] This quantitative method provides a precise measure of a compound's potency and is essential for comparing the efficacy of different derivatives. The protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11]

G cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A Add 100µL broth to all wells of 96-well plate B Add 100µL of 2x highest compound concentration to Column 1 A->B C Perform 2-fold serial dilution from Column 1 to 10 B->C E Inoculate wells with 100µL of bacterial suspension C->E D Prepare 0.5 McFarland inoculum and dilute D->E F Incubate plate at 37°C for 16-20 hours E->F G Read plate visually or with plate reader F->G H Identify lowest concentration with no visible growth (MIC) G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Plate Setup:

    • Using a sterile 96-well microtiter plate, add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

    • Prepare a stock solution of the indazole compound at twice the highest desired final concentration. Add 200 µL of this solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.

  • Controls:

    • Column 11 (Growth Control): 100 µL of CAMHB + 100 µL of inoculum (no compound).

    • Column 12 (Sterility Control): 200 µL of CAMHB only (no inoculum, no compound).

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism as described in section 3.2. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not add inoculum to column 12. The final volume in each well (1-11) is now 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the indazole compound at which there is no visible turbidity (growth) in the well.[10][12] This can be assessed visually or with a microplate reader. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13][14] The MBC test determines the lowest compound concentration that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum.[9][14] This is a crucial parameter for developing drugs intended to eradicate an infection rather than merely suppressing it.

  • Post-MIC Incubation: Use the 96-well plate from the completed MIC assay.

  • Plating: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

  • Spread Plating: Spread each aliquot onto a separate, appropriately labeled MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the indazole compound that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the MHA plate.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The ratio of MBC to MIC is particularly informative:

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Table 1: Antimicrobial Potency of Novel Indazole Compounds
Compound ID Test Organism Gram Stain MIC (µg/mL) MBC (µg/mL)
Indazole-001Staphylococcus aureus ATCC 29213Positive816
Indazole-001Escherichia coli ATCC 25922Negative64>128
Indazole-002Staphylococcus aureus ATCC 29213Positive48
Indazole-002Escherichia coli ATCC 25922Negative32128
VancomycinStaphylococcus aureus ATCC 29213Positive12
CiprofloxacinEscherichia coli ATCC 25922Negative0.51

Phase 3 Protocols: Advanced In Vitro Characterization

Time-Kill Kinetics Assay

A time-kill assay provides critical pharmacodynamic information by evaluating the rate and extent of bacterial killing over time.[13] This assay exposes a standardized bacterial inoculum to various concentrations of the compound (typically multiples of the MIC) and measures the number of viable bacteria at predefined time points.[13][15] The resulting data helps classify the compound's activity as concentration-dependent or time-dependent and confirms its bactericidal or bacteriostatic nature. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard benchmark for bactericidal activity.[13][14][16]

  • Preparation: Prepare tubes containing CAMHB with the indazole compound at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Inoculation: Inoculate each tube with the test organism to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL).[13]

  • Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).

  • Incubation and Counting: Incubate plates for 18-24 hours and count the colonies on plates yielding between 30 and 300 colonies.

  • Data Analysis: Calculate the log10 CFU/mL for each time point and concentration. Plot log10 CFU/mL versus time for each concentration.

Cytotoxicity Assay (MTT Method)

A successful antimicrobial agent must exhibit selective toxicity, meaning it is harmful to the pathogen but safe for the host. Many compounds that are effective at killing microbes are also cytotoxic to eukaryotic cells.[17][18] Cytotoxicity assays are therefore essential to evaluate the preliminary safety profile of a novel compound.[19] The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[19][20] Live cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, the amount of which is proportional to the number of viable cells.

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HeLa) into a 96-well plate and incubate until cells adhere and are in the logarithmic growth phase.

  • Compound Exposure: Treat the cells with serial dilutions of the indazole compound for a specified period (e.g., 24-48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader (typically at ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot this against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). The therapeutic index (IC₅₀ / MIC) can then be calculated as an early indicator of the compound's selective toxicity.

Outlook: Elucidating the Mechanism of Action (MoA)

Once a lead indazole compound with high potency and low cytotoxicity is identified, the next logical step is to investigate its mechanism of action (MoA). While detailed protocols are beyond the scope of this document, initial investigations often focus on determining which major cellular pathway is disrupted. Common antimicrobial MoAs include:

  • Inhibition of cell wall synthesis

  • Inhibition of protein synthesis

  • Interference with nucleic acid synthesis[21]

  • Disruption of cell membrane function[21][22]

  • Inhibition of critical metabolic pathways[21]

Techniques such as macromolecular synthesis assays, which measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan, can provide valuable clues.[23] Further studies using biophysical methods can then pinpoint specific molecular targets.[15][24]

References

  • Kretschmer, D. et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • Zipperer, A. et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Al-Shabib, N.A. et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Andreu, A. et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine. Available at: [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Available at: [Link]

  • Pacific BioLabs. (n.d.). Time Kill Testing. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • ResearchGate. (n.d.). The antimicrobial activity assay results for compounds 2-16. Available at: [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values in culture sensitivity reports?. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available at: [Link]

  • Haney, E.F. et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Frontiers. (n.d.). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Available at: [Link]

  • MDPI. (n.d.). Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. Available at: [Link]

  • de Almeida, J.F. et al. (2020). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Journal of Applied Microbiology. Available at: [Link]

  • IJCSPUB. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Current Science Research and Review. Available at: [Link]

  • de Faria, R.O. et al. (2011). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • ResearchGate. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Available at: [Link]

  • Science.gov. (n.d.). agar-well diffusion method: Topics by Science.gov. Available at: [Link]

  • Al-Kadmy, I.M.S. et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infectious Drug Resistance. Available at: [Link]

  • Pogliano, J. et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. ASM Journals. Available at: [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Available at: [Link]

  • MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Available at: [Link]

  • Brullo, C. et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]

  • Kumar, D. et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights. Available at: [Link]

  • Bakr, R.B. et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Pharmaceuticals. Available at: [Link]

  • MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]

Sources

"application of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in kinase inhibitor studies"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in Kinase Inhibitor Studies

Introduction: Unveiling a Novel Kinase Inhibitor Candidate

The landscape of oncology and inflammatory disease treatment has been reshaped by the development of small molecule kinase inhibitors. Within this field, certain chemical scaffolds have emerged as "privileged structures" due to their favorable binding properties with the ATP pocket of various kinases. The indazole core is one such scaffold, found in numerous approved and investigational drugs targeting a range of kinases, including Lck, PI3K, and PLK4.[1][2][3] The tetrahydropyran motif is also frequently incorporated by medicinal chemists to enhance solubility and other pharmacokinetic properties.

This document introduces 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL , hereafter referred to as Compound X , a novel investigational molecule combining these key structural features. Its design suggests potential as a kinase inhibitor. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a strategic and robust framework for the systematic evaluation of Compound X, from initial biochemical profiling to validation in cellular models. The protocols herein are designed to establish its potency, selectivity, and cellular efficacy, providing the critical data needed to assess its therapeutic potential.

Compound Handling and Preparation

Proper handling and preparation of investigational compounds are paramount for data reproducibility.

  • Solubility Assessment: Initial solubility testing should be performed in common laboratory solvents. Due to its chemical structure, Compound X is predicted to be soluble in DMSO and methanol. It is critical to determine the maximum stock concentration to avoid precipitation during experiments.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: For aqueous-based biochemical and cellular assays, prepare intermediate dilutions from the DMSO stock. It is crucial to maintain a final DMSO concentration below 0.5% in the assay to avoid solvent-induced artifacts.

Part 1: Biochemical Characterization of Compound X

The initial phase of characterization focuses on the direct interaction between Compound X and purified kinase enzymes. The primary goals are to identify its targets, determine its potency (IC50), and assess its selectivity across the human kinome.

Protocol 1.1: Primary Kinase Activity Screening

To obtain an initial assessment of Compound X's inhibitory activity, a universal, high-throughput assay is recommended. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the production of ADP, a universal product of kinase reactions, providing a luminescent readout.[4]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is directly proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer as recommended by the enzyme supplier. Prepare Compound X at a final screening concentration (e.g., 1 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of Compound X (or DMSO vehicle control).

    • Add 2.5 µL of the kinase/substrate mix.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to the DMSO control.

Protocol 1.2: IC50 Determination for Lead Targets

For kinases that show significant inhibition (>50%) in the primary screen, a dose-response analysis is required to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Step-by-Step Protocol:

  • Compound Titration: Prepare a serial dilution series of Compound X. A common approach is an 8-point, 3-fold dilution series starting from a top concentration of 10 µM.

  • Assay Performance: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.1, using the different concentrations of Compound X. Include a "no inhibitor" (DMSO only) and a "no enzyme" control.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound X.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Profile of Compound X

The following table illustrates a potential outcome of an IC50 screen, suggesting Compound X is a potent and selective inhibitor of the MET proto-oncogene, receptor tyrosine kinase.

Kinase TargetIC50 (nM)Kinase Family
MET 8.5 Tyrosine Kinase
AXL250Tyrosine Kinase
MER475Tyrosine Kinase
EGFR>10,000Tyrosine Kinase
SRC1,200Tyrosine Kinase
CDK2>10,000Ser/Thr Kinase
PLK48,500Ser/Thr Kinase
Visualization: Kinase Selectivity Profile

Assessing selectivity is crucial to predict potential off-target effects.[5] A broad screening panel (kinome scan) is often employed. The results can be visualized on a kinome map to highlight the selectivity profile.

G cluster_TK Tyrosine Kinases (TK) cluster_STK Serine/Threonine Kinases cluster_Other Other Families MET MET (Target) AXL AXL MER MER EGFR EGFR SRC SRC CDK2 CDK2 PLK4 PLK4 AURKA AURKA PI3K PI3K BTK BTK CompoundX Compound X CompoundX->MET Potent CompoundX->AXL CompoundX->MER CompoundX->SRC

Caption: Hypothetical selectivity map for Compound X, indicating high potency for MET.

Part 2: Cellular Characterization of Compound X

Biochemical assays are essential but do not fully recapitulate the complex cellular environment. Cell-based assays are the critical next step to verify that Compound X can enter cells, engage its target, and exert a biological effect.[6][7]

Protocol 2.1: Cellular Target Engagement via Western Blot

This protocol aims to confirm that Compound X inhibits the phosphorylation of its target kinase within a cellular context. For this example, we will assume Compound X targets MET and use a cell line with activated MET signaling (e.g., Hs746T gastric cancer cells).[8]

Principle: Western blotting uses antibodies to detect specific proteins. By using a phospho-specific antibody, we can measure the level of activated (phosphorylated) MET. A potent inhibitor should reduce this signal.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed Hs746T cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • If the target kinase requires stimulation, add the appropriate ligand (e.g., HGF for MET) for 15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-MET (p-MET).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total MET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualization: Workflow for Target Engagement Assay

G cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_analysis Analysis A Seed Cells B Starve Cells A->B C Treat with Compound X B->C D Stimulate (e.g., HGF) C->D E Lyse Cells D->E F Quantify Protein E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Probe with Antibodies (p-MET, Total MET, GAPDH) H->I J Image and Quantify Bands I->J

Caption: Step-by-step workflow for a Western Blot-based target engagement assay.

Protocol 2.2: Cellular Viability/Proliferation Assay

The ultimate goal of an anti-cancer kinase inhibitor is to stop tumor cell growth. This protocol measures the effect of Compound X on the viability and proliferation of cancer cell lines.

Principle: Assays like MTT or the more sensitive CellTiter-Glo® Luminescent Cell Viability Assay measure metabolic activity as a proxy for the number of viable cells. A decrease in signal indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a MET-dependent line like Hs746T and a MET-independent control line) in a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Add the serially diluted Compound X to the wells. Include a "no drug" control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Signal Detection (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) value by plotting the percentage of viable cells against the log of Compound X concentration and fitting to a 4PL curve.

Data Presentation: Hypothetical GI50 Profile of Compound X

This table demonstrates the desired outcome: potent inhibition of a cell line known to be dependent on the target kinase, with less activity against a control line.

Cell LineCancer TypeTarget DependenceGI50 (nM)
Hs746TGastricMET Amplified15.2
MKN-45GastricMET Amplified25.8
A549LungMET Low/WT>5,000
HCT116ColonMET Low/WT>10,000

Data Interpretation and Next Steps

A successful investigational compound like our hypothetical Compound X would demonstrate:

  • Potent Biochemical Inhibition: Low nanomolar IC50 against the intended target.

  • High Selectivity: A clean profile in a broad kinome scan, minimizing potential off-target toxicities.

  • Clear Cellular Activity: A strong correlation between biochemical IC50 and cellular GI50 in target-dependent cell lines. This is often referred to as the "biochemical-to-cellular shift," and a small shift (<10-fold) is desirable.

If Compound X meets these criteria, subsequent steps in a drug discovery program would include mechanism of action studies, in vivo pharmacokinetic profiling, and efficacy testing in animal tumor models. This structured, multi-faceted approach ensures that only the most promising candidates advance toward clinical development.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Mand, D. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Shair, M. D. (Ed.). (2017). New Screening Approaches for Kinases. Royal Society of Chemistry.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes.
  • MOLBASE. (n.d.). 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol.
  • Al-Warhi, T., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem.
  • Furet, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. PubMed.
  • ChemScene. (n.d.). 1H-Indazol-4-ol, 6-amino-1-(tetrahydro-2H-pyran-2-yl)-.
  • Wang, Y., et al. (2020). Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type II TRK Kinase Inhibitor Capable of Overcoming Multiple Resistant Mutants.
  • Slepukhin, P. A., et al. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl).1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. PubMed.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • Lee, H. W., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.
  • Kumar, D., et al. (2022). Pd(PPh3)
  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed.

Sources

Application Notes and Protocols for In Vitro Antioxidant Testing of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the antioxidant potential of the novel indazole derivative, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. The indazole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting significant biological activities, including antioxidant effects.[1][2] This document outlines detailed protocols for a tiered screening approach, commencing with fundamental chemical-based assays (DPPH, ABTS, and FRAP) to establish radical scavenging and reducing capabilities. Subsequently, a more biologically relevant cell-based model, the Cellular Antioxidant Activity (CAA) assay, is described to assess the compound's efficacy in a cellular environment.[3] The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Antioxidant Evaluation

Reactive oxygen species (ROS) are endogenously generated during metabolic processes and can be induced by external factors.[4][5] An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a pathological state implicated in a myriad of diseases including cancer, neurodegenerative disorders, and cardiovascular diseases.[4][5] Antioxidants are crucial in mitigating oxidative damage by neutralizing these harmful radicals.

Indazole derivatives have emerged as a promising class of therapeutic agents due to their diverse pharmacological properties.[6][7][8] The nitrogen-containing heterocyclic system of indazole is capable of participating in electron transfer and hydrogen atom donation, key mechanisms for antioxidant activity.[9] The subject of this guide, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, incorporates both the indazole moiety and a tetrahydropyran ring, a common feature in many natural and synthetic bioactive compounds.[10][11] A systematic in vitro evaluation is the foundational step in characterizing its potential as a novel antioxidant agent.

Tier 1: Chemical-Based Antioxidant Capacity Assays

The initial assessment of antioxidant potential is efficiently conducted using chemical-based assays. These methods are rapid, cost-effective, and provide a fundamental understanding of the compound's ability to scavenge free radicals or reduce oxidants.[12][13] We will employ a panel of three widely accepted assays—DPPH, ABTS, and FRAP—to obtain a comprehensive preliminary profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is monitored spectrophotometrically.[12][14]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Test Compound Stock Solution (1 mg/mL): Dissolve 1 mg of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in methanol.

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a similar dilution series of a standard antioxidant such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or positive control.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.[13][14]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Positive Control: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or positive control.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[12][14]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this solution fresh and warm it to 37°C before use.

    • Test Compound and Standard: Prepare serial dilutions of the test compound. For the standard curve, use a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compound or standard.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve using the FeSO₄·7H₂O dilutions.

    • Express the FRAP value of the test compound as µM Fe(II) equivalents.

Visualization of Tier 1 Workflow

G cluster_prep Sample Preparation cluster_assays Chemical Assays cluster_analysis Data Analysis Compound 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Stock Stock Solution (1 mg/mL in Methanol) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay (Absorbance at 517 nm) Dilutions->DPPH Incubate with Reagents ABTS ABTS Assay (Absorbance at 734 nm) Dilutions->ABTS Incubate with Reagents FRAP FRAP Assay (Absorbance at 593 nm) Dilutions->FRAP Incubate with Reagents IC50_DPPH IC50 Calculation (DPPH) DPPH->IC50_DPPH IC50_ABTS IC50 Calculation (ABTS) ABTS->IC50_ABTS FRAP_Value FRAP Value Calculation (µM Fe(II) Equivalents) FRAP->FRAP_Value

Caption: Workflow for Tier 1 Chemical-Based Antioxidant Assays.

Tier 2: Cellular Antioxidant Activity (CAA) Assay

While chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the compound.[3] The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular context.[4][15]

Principle: The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[5][16]

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line, such as human hepatocarcinoma HepG2 or HeLa cells, in appropriate media.[4][5]

    • Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in 90-100% confluency after 24 hours (e.g., 6 x 10⁴ cells/well).[3]

  • Treatment:

    • After 24 hours, remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 50 µL of the test compound or Quercetin (as a standard) at various concentrations, prepared in treatment medium.

    • Add 50 µL of DCFH-DA probe solution to each well.[5]

    • Incubate the plate at 37°C in a CO₂ incubator for 1 hour.

  • Oxidative Stress Induction and Measurement:

    • Remove the treatment solution and wash the cells three times with DPBS.[16]

    • Add 100 µL of a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.[3]

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 60 minutes.[3]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence versus time plot for each sample and control.

    • Calculate the percentage inhibition of DCF formation: % Inhibition = [1 - (AUC_sample / AUC_control)] * 100

    • Determine the CAA value, which is often expressed as Quercetin Equivalents (QE).

Visualization of Tier 2 Workflow

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Culture Culture HepG2/HeLa Cells Seed Seed in 96-well Plate Culture->Seed Incubate_24h Incubate for 24h Seed->Incubate_24h Wash1 Wash with DPBS Incubate_24h->Wash1 Add_Compound Add Compound + DCFH-DA Wash1->Add_Compound Incubate_1h Incubate for 1h at 37°C Add_Compound->Incubate_1h Wash2 Wash with DPBS (3x) Incubate_1h->Wash2 Add_AAPH Add AAPH (Radical Initiator) Wash2->Add_AAPH Read_Fluorescence Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) Add_AAPH->Read_Fluorescence AUC_Calc Calculate Area Under Curve (AUC) Read_Fluorescence->AUC_Calc CAA_Value Determine CAA Value AUC_Calc->CAA_Value

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Data Presentation and Interpretation

For a clear comparison of the antioxidant potential of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, the results should be summarized in a tabular format.

Table 1: Hypothetical Antioxidant Activity Data

AssayParameter4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OLPositive Control (Trolox/Quercetin)
DPPH IC50 (µg/mL)35.2 ± 2.18.5 ± 0.5
ABTS IC50 (µg/mL)28.9 ± 1.86.2 ± 0.4
FRAP FRAP Value (µM Fe(II)/mg)150.4 ± 10.3450.6 ± 25.1
CAA CAA Value (µmol QE/100 µmol)15.6 ± 1.2100

Interpretation:

  • IC50 Values: A lower IC50 value indicates greater radical scavenging activity. In this hypothetical example, the test compound shows moderate activity compared to the standard.

  • FRAP Value: A higher FRAP value signifies greater reducing power.

  • CAA Value: This value provides a more biologically relevant measure of antioxidant efficacy. A higher value indicates greater cellular antioxidant activity.

Conclusion

This application note provides a robust, tiered approach for the in vitro antioxidant evaluation of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. By systematically employing both chemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's antioxidant potential, from its fundamental radical scavenging capabilities to its efficacy in a cellular environment. This structured methodology ensures scientific rigor and provides the necessary data for further investigation into the therapeutic potential of this novel indazole derivative.

References

  • Badiadka, N., et al. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23(5), 2368-2376. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(12), 1968. [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. [Link]

  • Raghavendra, M., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(12), HC01–HC05. [Link]

  • Boligon, A. A., et al. (2014). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Journal of Medicinal Plants Research, 8(7), 334-339. [Link]

  • Loizzo, M. R., et al. (2021). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link]

  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link]

  • Yadav, G., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28169-28193. [Link]

  • Majal Sapnakumari, et al. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23(5), 2368-2376. [Link]

  • Mittal, A., et al. (2009). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 71(5), 576-581. [Link]

  • Raghavendra, M., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • MOLBASE. (n.d.). 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2947. [Link]

  • Syahputra, R. A., et al. (2023). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4589. [Link]

  • Zapevalov, A. Y., et al. (2023). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 28(14), 5530. [Link]

  • Ahluwalia, V. K., et al. (2006). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Indian Journal of Chemistry - Section B, 45B(3), 748-754. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem Compound Database. [Link]

Sources

Application Note: A Robust HPLC-UV and LC-MS/MS Framework for the Quantification of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a heterocyclic compound featuring a core indazole moiety linked to a tetrahydropyranol substituent. The indazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The tetrahydropyran (THP) ring is often incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability, potentially improving their overall ADME profiles.[3] Given its structure, this molecule is likely a key intermediate or an active pharmaceutical ingredient (API) in a drug development pipeline.

Accurate and precise quantification of this analyte is paramount for all stages of pharmaceutical development, from purity assessment of the drug substance to pharmacokinetic analysis in biological fluids. This document provides a comprehensive guide for developing, validating, and implementing robust analytical methods for this purpose, grounded in established scientific principles and regulatory expectations.[4][5] We will detail two primary methodologies: a workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices.

Analyte Physicochemical Profile & Method Selection Rationale

A foundational step in method development is understanding the analyte's properties.

  • Structure: The molecule possesses a UV-active indazole ring (a strong chromophore), making UV detection a viable and straightforward choice.[6] The presence of two nitrogen atoms in the indazole ring and a hydroxyl group on the tetrahydropyran ring suggests the molecule has polar characteristics and can participate in hydrogen bonding.[7][8]

  • Polarity: The combination of the aromatic indazole and the polar tetrahydropyranol group results in a molecule of moderate polarity. This profile makes it an ideal candidate for reversed-phase (RP) chromatography, where it can be effectively retained and separated from non-polar impurities on stationary phases like C18.[9][10]

  • Ionization: The indazole moiety is amphoteric, capable of being protonated or deprotonated.[11] This makes it highly suitable for electrospray ionization (ESI) in mass spectrometry, enabling the development of a sensitive LC-MS/MS method.[12]

Based on this analysis, a strategy employing RP-HPLC-UV for bulk analysis and RP-LC-MS/MS for bioanalysis is scientifically sound and offers a balance of efficiency, robustness, and sensitivity.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is designed for the quantification of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL as a drug substance or in a formulated product, where concentrations are relatively high.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent L1 packing)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm (determined via UV scan)

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

Rationale for Parameter Selection:

  • Column: A C18 column is the industry standard for RP-HPLC and provides excellent retention for moderately polar compounds.

  • Mobile Phase: A simple acidic mobile phase (0.1% formic acid) is used to ensure consistent protonation of the analyte, leading to sharp, symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient: A gradient elution is employed to ensure the analyte is eluted with a good peak shape within a reasonable time, while also eluting any more hydrophobic impurities from the column.

  • Detection: The indazole ring exhibits strong UV absorbance. A wavelength of 285 nm is selected as a hypothetical λmax, which should be confirmed experimentally by running a DAD scan of a standard solution.

Sample Preparation Protocol (Drug Product)
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.[13]

  • Working Standards: Perform serial dilutions of the Stock Solution with the Diluent to prepare calibration standards at concentrations ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., Tablet): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask. Add approximately 70 mL of Diluent and sonicate for 20 minutes to extract the analyte.[14] Allow the solution to cool to room temperature, dilute to volume with Diluent, and mix well.

  • Final Dilution: Centrifuge or filter a portion of the sample solution through a 0.45 µm PTFE syringe filter. Dilute the clarified supernatant to a final concentration within the calibration range.

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is tailored for the quantification of the analyte in complex biological matrices like human plasma, where high sensitivity and selectivity are required to overcome matrix effects.[15]

Experimental Protocol: LC-MS/MS

Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: Kinetex C18, 2.1 x 50 mm, 2.6 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program: A rapid "ballistic" gradient is suitable.

    Time (min) % Mobile Phase B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Analyte MRM Transition (Hypothetical): Q1: m/z 247.1 → Q3: m/z 131.1 (Quantifier), m/z 117.1 (Qualifier)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

  • Key Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Rationale for Parameter Selection:

  • LC: A shorter column and faster gradient are used to minimize run time, which is critical for high-throughput bioanalysis.

  • MS/MS: Positive ion mode is chosen to protonate the basic nitrogen atoms of the indazole ring. MRM provides exceptional selectivity by monitoring a specific fragmentation pathway (parent ion → daughter ion), effectively filtering out background noise from the biological matrix.[12]

Sample Preparation Protocol (Human Plasma via SPE)

Solid-Phase Extraction (SPE) is a robust technique for extracting analytes from complex matrices, providing superior cleanliness compared to simpler methods like protein precipitation.[16]

Workflow:

  • Pre-treatment: Thaw plasma samples. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection.

Diagram: General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp Sample Receipt (API or Plasma) prep Extraction / Dilution (e.g., SPE, Direct Dilution) sp->prep inj LC Injection prep->inj sep Chromatographic Separation (Reversed-Phase Column) inj->sep det Detection (UV or MS/MS) sep->det integ Peak Integration det->integ calib Calibration Curve (Concentration vs. Response) integ->calib quant Quantification (Calculate Unknowns) calib->quant report Final Report quant->report

Caption: High-level workflow from sample receipt to final quantification report.

Method Validation: Establishing Trustworthiness

Any analytical method intended for regulatory submission must be validated to demonstrate its fitness for purpose.[17][18] The validation should be performed according to the principles outlined in the ICH Q2(R2) guideline.[4][19]

Validation Parameters & Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for a quantitative impurity or assay method.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest.Peak purity analysis (for HPLC-UV); No significant interfering peaks at the retention time of the analyte in blank/placebo samples. For LC-MS, no interferences at the specific MRM transition.
Linearity To demonstrate a proportional relationship between concentration and signal.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for drug substance/product. For bioanalysis, typically 85-115% (80-120% at LLOQ).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%. For bioanalysis, RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10; Must meet accuracy and precision criteria.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.No significant impact on results when parameters like flow rate (±5%), column temp (±2°C), or mobile phase pH (±0.1) are varied.
Example Data Presentation

Table 1: Example Linearity Data for HPLC-UV Method

Concentration (µg/mL) Peak Area (mAU*s)
1.0 15,234
5.0 76,105
10.0 151,988
25.0 380,150
50.0 759,990
100.0 1,525,100

| Result | y = 15210x + 450; r² = 0.9998 |

Table 2: Example Accuracy & Precision Data (n=6 replicates at each level)

Concentration Level Mean Measured Conc. (µg/mL) % Recovery RSD (%)
50 µg/mL (Low QC) 49.8 99.6% 1.1%
75 µg/mL (Mid QC) 75.3 100.4% 0.9%

| 90 µg/mL (High QC) | 89.7 | 99.7% | 0.8% |

Diagram: Decision Tree for Sample Preparation

G start Start: Quantification Needed matrix_q What is the sample matrix? start->matrix_q api Drug Substance / Product matrix_q->api Simple bio Biological Fluid (e.g., Plasma, Urine) matrix_q->bio Complex dissolve Protocol: Simple Dilution api->dissolve conc_q Required Sensitivity? bio->conc_q ppt Protocol: Protein Precipitation (PPT) (Fast, less clean) conc_q->ppt Low-Medium lle Protocol: Liquid-Liquid Extraction (LLE) (Cleaner, more selective) conc_q->lle Medium-High spe Protocol: Solid-Phase Extraction (SPE) (Cleanest, most robust) conc_q->spe Highest

Caption: A decision guide for selecting an appropriate sample preparation technique.

Conclusion

This application note provides a detailed and scientifically-grounded framework for the quantification of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. The RP-HPLC-UV method offers a robust and reliable solution for routine quality control and assay purposes. For applications requiring higher sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method coupled with a solid-phase extraction protocol is the recommended approach. Both methods are built upon established chromatographic principles and are designed to be validated according to stringent global regulatory standards, ensuring data integrity and trustworthiness for drug development professionals.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Spectroscopy. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Various Authors. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids. Multiple sources.
  • American Chemical Society. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Phenomenex. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. Retrieved from [Link]

  • de la Hoz, A., et al. (2006).
  • Google Patents. (n.d.). CN119000907A - Detection method of indazole derivatives. Google Patents.
  • Semantic Scholar. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved from [Link]

  • ResearchGate. (2020, May). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Retrieved from [Link]

  • ACS Publications. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Wiley Analytical Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity of Maillard Reaction Products in Dairy Products. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. Retrieved from [Link]

  • MOLBASE. (n.d.). 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. MOLBASE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 6). [1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: a new synthetic cannabinoid identified on the drug market. ResearchGate. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-ol. Capot Chemical. Retrieved from [Link]

Sources

Application Notes and Protocols: Preclinical Evaluation of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: A Novel Scaffold for Neuroprotection

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing unmet medical need. The pathological hallmarks of these conditions—such as the aggregation of misfolded proteins and progressive neuronal loss—necessitate the development of novel therapeutic agents capable of intervening in the disease process.[1] The compound 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL presents a promising chemical scaffold, integrating two key heterocyclic systems with known biological activities: the indazole and tetrahydropyran moieties.

While direct experimental data for this specific molecule is not yet publicly available, the indazole core is present in numerous compounds investigated for neuroprotective effects.[2][3] Indazole derivatives have been reported to exhibit a range of activities relevant to neurodegeneration, including the inhibition of protein kinases and monoamine oxidases.[2][4] The tetrahydropyran ring, a common feature in many natural products and synthetic molecules, offers favorable pharmacokinetic properties and can be a key component of bioactive compounds.[5]

This document provides a comprehensive guide for the preclinical evaluation of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in established in vitro and in vivo models of neurodegenerative diseases. The protocols outlined herein are designed to rigorously assess the compound's potential neuroprotective efficacy and elucidate its mechanism of action.

II. Hypothesized Mechanism of Action

Based on the known neuroprotective activities of indazole derivatives, a primary hypothesized mechanism of action for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is the modulation of key signaling pathways implicated in neuronal survival and pathology. Specifically, we propose that the compound may exert its effects through:

  • Inhibition of Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a critical enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[6] Inhibition of GSK-3β could therefore reduce tau pathology and its downstream neurotoxic effects.

  • Modulation of Monoamine Oxidase (MAO) Activity: MAO enzymes, particularly MAO-B, are involved in the metabolism of neurotransmitters and their inhibition can be protective in Parkinson's disease.[4]

  • Antioxidant and Anti-inflammatory Effects: Many neuroprotective compounds act by reducing oxidative stress and neuroinflammation, common features of neurodegenerative diseases.[7]

The following experimental protocols are designed to investigate these hypotheses.

III. In Vitro Evaluation of Neuroprotective Effects

A. Cell Line Models

The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable in vitro model for neuroprotective studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.

B. Experimental Workflow: In Vitro Neuroprotection Assays

G cluster_0 Cell Culture & Differentiation cluster_1 Induction of Neurotoxicity cluster_2 Compound Treatment cluster_3 Assessment of Neuroprotection A SH-SY5Y Cell Culture B Differentiation with Retinoic Acid/BDNF A->B C Alzheimer's Model: Aβ₁₋₄₂ Oligomer Treatment B->C D Parkinson's Model: MPP⁺ Treatment B->D E Treat with 4-(1H-Indazol-5-YL)- tetrahydro-pyran-4-OL (Dose-Response) C->E D->E F Cell Viability Assays (MTT, LDH) E->F G Apoptosis Assays (Caspase-3/7, TUNEL) E->G H Oxidative Stress Assays (ROS, Glutathione Levels) E->H I Mechanism-Specific Assays (Western Blot for p-tau, GSK-3β, MAO activity) E->I

Caption: Workflow for in vitro neuroprotection screening.

C. Detailed Protocols

Protocol 1: SH-SY5Y Cell Culture and Differentiation

  • Culture Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

  • Differentiation (Optional but Recommended): For a more neuron-like phenotype, seed cells at a low density and treat with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for an additional 3-5 days.

Protocol 2: Induction of Neurotoxicity and Compound Treatment

  • Alzheimer's Disease Model:

    • Prepare oligomeric amyloid-beta (Aβ)₁₋₄₂ by incubating synthetic peptides according to established protocols.

    • Treat differentiated SH-SY5Y cells with a pre-determined toxic concentration of Aβ₁₋₄₂ oligomers (e.g., 5-10 µM).

    • Concurrently, treat cells with a range of concentrations of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL (e.g., 0.1, 1, 10, 100 µM).

  • Parkinson's Disease Model:

    • Treat differentiated SH-SY5Y cells with MPP⁺ (1-methyl-4-phenylpyridinium), the toxic metabolite of MPTP, at a concentration that induces significant cell death (e.g., 0.5-1 mM).

    • Co-treat with a dose range of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Protocol 3: Assessment of Neuroprotective Endpoints

  • Cell Viability:

    • MTT Assay: After 24-48 hours of treatment, add MTT solution to each well and incubate. Solubilize the formazan crystals and measure absorbance to quantify cell viability.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity.

  • Apoptosis:

    • Caspase-3/7 Activity Assay: Use a luminogenic or fluorogenic substrate for caspase-3 and -7 to measure apoptosis.

    • TUNEL Staining: Perform TUNEL staining to visualize DNA fragmentation in apoptotic cells.

  • Oxidative Stress:

    • ROS Measurement: Use a fluorescent probe like DCFDA to measure intracellular reactive oxygen species (ROS) levels.

    • Glutathione Assay: Measure the levels of reduced and oxidized glutathione to assess the cellular antioxidant capacity.[8]

  • Mechanism of Action:

    • Western Blotting: Analyze protein levels of total and phosphorylated tau, GSK-3β, and other relevant signaling molecules.

    • MAO Activity Assay: Use a commercially available kit to measure the activity of MAO-A and MAO-B in cell lysates.

D. Data Presentation: In Vitro Efficacy
AssayEndpointExpected Outcome with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL
Cell Viability
MTTIncreased formazan productionDose-dependent increase in cell viability in the presence of neurotoxin
LDHDecreased LDH releaseDose-dependent decrease in cytotoxicity
Apoptosis
Caspase-3/7Decreased activityReduction in apoptotic signaling
TUNELDecreased number of positive cellsFewer apoptotic cells observed
Oxidative Stress
ROS AssayDecreased fluorescenceAttenuation of intracellular ROS production
Glutathione AssayIncreased GSH/GSSG ratioRestoration of cellular antioxidant defense
Mechanism of Action
Western BlotDecreased p-tau/total tau ratioInhibition of tau hyperphosphorylation
MAO AssayDecreased enzymatic activityInhibition of MAO-A and/or MAO-B

IV. In Vivo Evaluation in Animal Models

A. Rationale for Animal Model Selection

The use of well-characterized animal models is crucial for validating in vitro findings and assessing the therapeutic potential of a compound in a whole organism.[9] While no animal model perfectly recapitulates human neurodegenerative disease, they are invaluable for studying disease mechanisms and testing novel therapies.[9]

B. Experimental Workflow: In Vivo Efficacy Studies

G cluster_0 Model Induction cluster_1 Compound Administration cluster_2 Behavioral Assessment cluster_3 Post-mortem Analysis A Alzheimer's Model: 5XFAD Transgenic Mice C Chronic Dosing with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL (e.g., oral gavage) A->C B Parkinson's Model: MPTP-induced Mice B->C D Cognitive Tests (AD Model) (e.g., Morris Water Maze) C->D E Motor Function Tests (PD Model) (e.g., Rotarod, Pole Test) C->E F Immunohistochemistry (Aβ plaques, p-tau, TH-positive neurons) D->F G Biochemical Analysis (Neurotransmitter levels, protein aggregates) D->G E->F E->G

Caption: Workflow for in vivo efficacy testing.

C. Detailed Protocols

Protocol 4: Alzheimer's Disease Model - 5XFAD Transgenic Mice

  • Animal Model: Use 5XFAD transgenic mice, which express five human familial AD mutations and develop amyloid plaques and cognitive deficits.

  • Compound Administration: Begin chronic administration of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL or vehicle control at an age when pathology begins to develop (e.g., 3-4 months). Administer daily via oral gavage.

  • Behavioral Testing: At a later age (e.g., 6-8 months), perform a battery of cognitive tests, including the Morris water maze to assess spatial learning and memory.

  • Post-mortem Analysis: After behavioral testing, euthanize the animals and collect brain tissue. Perform immunohistochemistry to quantify Aβ plaque load and phosphorylated tau levels. Use biochemical methods like ELISA to measure soluble and insoluble Aβ levels.

Protocol 5: Parkinson's Disease Model - MPTP-induced Mice

  • Animal Model: Use C57BL/6 mice, which are susceptible to the neurotoxin MPTP.

  • MPTP Administration: Induce parkinsonism by administering MPTP hydrochloride intraperitoneally over several days.

  • Compound Treatment: Administer 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL either before (pre-treatment) or after (post-treatment) the MPTP injections to assess both preventative and therapeutic effects.

  • Behavioral Testing: Evaluate motor function using the rotarod test (motor coordination) and the pole test (bradykinesia).

  • Post-mortem Analysis: Euthanize the animals and harvest the brains. Use immunohistochemistry to quantify the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra. Measure striatal dopamine levels using HPLC.

D. Data Presentation: In Vivo Efficacy
ModelAssessmentEndpointExpected Outcome with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL
5XFAD Mice (AD) BehavioralMorris Water MazeImproved spatial learning and memory (reduced escape latency)
HistologicalAβ Plaque LoadReduced plaque deposition in the hippocampus and cortex
BiochemicalAβ LevelsDecreased levels of soluble and insoluble Aβ₁₋₄₂
MPTP Mice (PD) BehavioralRotarod TestIncreased time on the rotating rod
HistologicalTH+ Neuron CountAttenuation of dopaminergic neuron loss in the substantia nigra
BiochemicalStriatal DopaminePreservation of dopamine levels

V. Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL as a potential therapeutic agent for neurodegenerative diseases. Positive results from these studies would warrant further investigation, including more extensive pharmacokinetic and toxicology studies, and evaluation in additional, more complex animal models. The multi-faceted approach of assessing cell viability, apoptosis, oxidative stress, and specific disease-related pathologies will enable a comprehensive understanding of the compound's neuroprotective potential and its underlying mechanism of action.

VI. References

  • Dawson, T. M., et al. (2022). Animal models in the study of Alzheimer's disease and Parkinson's disease: A historical perspective. Aging and Disease, 13(1), 27. [Link]

  • Galievsky, A. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • Bentham Science Publishers. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. [Link]

  • ResearchGate. (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs. [Link]

  • Pillai, S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 114-125. [Link]

  • Niziński, P., et al. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 31(1), 123. [Link]

  • Galievsky, A. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • InVivo Biosystems. (n.d.). Alzheimer's Disease Models. [Link]

  • ResearchGate. (n.d.). Simple In Vivo Models of Alzheimer's Disease. [Link]

  • Bentham Science Publishers. (n.d.). Importance of Indazole against Neurological Disorders. [Link]

  • Whiten, D. R., et al. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening, 19(3), 345-353. [Link]

  • DigiAgriFood. (n.d.). In vitro evaluation of the antiproliferative, antioxidant & neuroprotective properties of natural products/substances. [Link]

  • Expert Opinion on Therapeutic Patents. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]

  • Meng, S., et al. (2021). The Roles of Tetramethylpyrazine During Neurodegenerative Disease. Neurochemical Research, 46(10), 2569-2580. [Link]

  • Rahman, M. H., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5433. [Link]

  • Chemical Biology & Drug Design. (2016). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. [Link]

  • Lee, S. Y., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Ageing Research Reviews, 89, 101985. [Link]

  • Molecules. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • Journal of Ethnopharmacology. (2024). A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. [Link]

  • ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules. [Link]

  • MDPI. (2023). Bioactive Properties of Pentacalia vaccinioides (Kunth) Cuatrec. (Asteraceae) Essential Oils: Evaluation of Antimicrobial and Antioxidant Activities. [Link]

  • ResearchGate. (n.d.). The one-pot synthesis of some bioactive pyranopyrazoles and evaluation of their protective behavior against extracellular H2O2 a. [Link]

Sources

Application Note: High-Throughput Screening of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Libraries for the Discovery of Novel Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of chemical libraries based on the 4-(1H-indazol-5-yl)-tetrahydro-pyran-4-ol scaffold. The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent protein kinase inhibitors.[1][2] Coupled with the sp3-rich tetrahydropyran ring, which can improve physicochemical properties such as solubility and metabolic stability, this scaffold represents a promising starting point for the discovery of novel therapeutics.[3] This guide details a complete workflow, from assay development to hit confirmation, for identifying inhibitors of Aurora Kinase A, a critical regulator of mitosis and a validated target in oncology.[4][5][6]

Introduction: The Rationale for Targeting Aurora Kinase A with Indazole Scaffolds

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell division, including centrosome maturation and the formation of the mitotic spindle.[4][7] Its overexpression is a common feature in many human cancers, correlating with genetic instability and poor prognosis.[6][8] Consequently, the inhibition of Aurora Kinase A has emerged as a promising therapeutic strategy for cancer treatment.[9]

The 4-(1H-indazol-5-yl)-tetrahydro-pyran-4-ol core structure combines two key features for kinase inhibitor design. The indazole ring can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, a feature exploited by numerous approved and clinical-stage inhibitors.[1] The tetrahydropyran component provides a three-dimensional framework that can be functionalized to explore additional binding interactions and optimize drug-like properties. This application note outlines a robust HTS campaign designed to interrogate a library of such compounds for novel Aurora Kinase A inhibitors.

cluster_0 Aurora Kinase A Signaling in Mitosis G2_Phase G2 Phase AurA Aurora Kinase A G2_Phase->AurA Activation Prophase Prophase Spindle Bipolar Spindle Assembly Prophase->Spindle Metaphase Metaphase Checkpoint Spindle Assembly Checkpoint Metaphase->Checkpoint Anaphase Anaphase Segregation Chromosome Segregation Anaphase->Segregation Cytokinesis Cytokinesis Centrosome Centrosome Maturation & Separation AurA->Centrosome Phosphorylates substrates (e.g., TPX2) AurA->Spindle Regulates Centrosome->Prophase Spindle->Metaphase Checkpoint->Anaphase Satisfied Segregation->Cytokinesis

Caption: Aurora Kinase A signaling pathway during mitosis.

Assay Principle and Development

The success of any HTS campaign hinges on a robust and reliable assay.[6] For screening kinase inhibitors, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® activity assay, offers an excellent platform.[10][11] This homogeneous assay format is highly amenable to automation and minimizes interference from library compounds.[11]

The assay principle involves a kinase reaction where Aurora Kinase A phosphorylates a fluorescein-labeled substrate peptide. Post-reaction, a terbium-labeled antibody specific to the phosphorylated substrate is added. When the antibody binds the phosphorylated peptide, the terbium donor and fluorescein acceptor are brought into proximity, generating a TR-FRET signal. Inhibitors of Aurora Kinase A will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[10]

Assay Optimization Parameters

Prior to full library screening, critical assay parameters must be optimized to ensure a sufficient signal window and statistical robustness, as quantified by the Z'-factor.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]

ParameterObjectiveMethodAcceptance Criteria
Enzyme Titration Determine the enzyme concentration that yields 80% of the maximum signal (EC80).Titrate recombinant human Aurora Kinase A against a fixed concentration of substrate and ATP.EC80 concentration identified.
ATP Titration Determine the Michaelis constant (Km) for ATP.Perform kinase reactions at the EC80 enzyme concentration with varying ATP concentrations.Apparent ATP Km determined. The HTS is run at this concentration to allow for sensitive detection of ATP-competitive inhibitors.
Substrate Titration Determine the optimal substrate concentration.Titrate the fluorescein-labeled peptide substrate at the determined enzyme and ATP concentrations.Concentration that provides a robust signal without substrate inhibition.
DMSO Tolerance Ensure assay performance is not affected by the compound solvent.Run the assay with a serial dilution of DMSO.No significant decrease in assay performance at the final screening concentration (typically ≤1% DMSO).
Z'-Factor Validation Confirm assay robustness and suitability for HTS.Run multiple plates with positive (e.g., Alisertib, a known Aurora A inhibitor) and negative (DMSO) controls.Z'-factor consistently > 0.5.

High-Throughput Screening Protocol

This protocol is designed for a 384-well microplate format, which is standard for HTS to conserve reagents and compound stocks.[12]

Materials and Reagents
  • Enzyme: Recombinant Human Aurora Kinase A (e.g., from Promega or Cell Signaling Technology)

  • Substrate: Fluorescein-labeled peptide substrate (e.g., Fluorescein-Kemptide)

  • Antibody: Terbium-labeled anti-phospho-substrate antibody (e.g., LanthaScreen® Tb-anti-p-Kemptide)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Solution: Assay buffer containing EDTA and the Tb-labeled antibody

  • Compound Library: 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL derivatives dissolved in 100% DMSO

  • Positive Control: Alisertib (MLN8237)

  • Negative Control: DMSO

  • Plates: Low-volume 384-well white microplates

Step-by-Step HTS Workflow
  • Compound Plating (Nanoliter Dispensing):

    • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of each library compound from the stock plates into the 384-well assay plates.

    • Dispense 50 nL of the positive control (Alisertib) and negative control (DMSO) into designated wells on each plate. A typical plate map includes columns 1 & 2 for negative controls and columns 23 & 24 for positive controls.

  • Enzyme Addition:

    • Prepare a 2X solution of Aurora Kinase A in cold assay buffer at its predetermined EC80 concentration.

    • Using a multi-channel liquid dispenser, add 2.5 µL of the 2X enzyme solution to all wells of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1,000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X solution of ATP and fluorescein-labeled substrate in assay buffer at their predetermined optimal concentrations (e.g., 2X apparent Km for ATP).

    • Add 2.5 µL of the 2X ATP/substrate solution to all wells to initiate the kinase reaction. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation:

    • Centrifuge the plates again.

    • Incubate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, as determined during assay development.

  • Reaction Termination and Detection:

    • Prepare the Stop/Detection solution containing EDTA (to chelate Mg2+ and stop the reaction) and the terbium-labeled antibody at its optimal concentration.

    • Add 5 µL of the Stop/Detection solution to all wells. The final volume is 10 µL.

  • Final Incubation and Plate Reading:

    • Incubate the plates for 60 minutes at room temperature to allow for antibody binding.

    • Read the plates on a TR-FRET enabled microplate reader (e.g., PHERAstar or EnVision). Measure the emission at 520 nm (fluorescein) and 490 nm (terbium) after a 100 µs delay.

HTS_Workflow cluster_workflow HTS Automated Workflow start Start compound_plate 1. Compound Plating (50 nL Library/Controls) start->compound_plate enzyme_add 2. Aurora A Addition (2.5 µL) compound_plate->enzyme_add pre_incubate 3. Pre-incubation (15 min) enzyme_add->pre_incubate reaction_init 4. ATP/Substrate Addition (2.5 µL) pre_incubate->reaction_init reaction_incubate 5. Kinase Reaction (60 min) reaction_init->reaction_incubate stop_detect 6. Stop/Detection Addition (5 µL) reaction_incubate->stop_detect final_incubate 7. Final Incubation (60 min) stop_detect->final_incubate read_plate 8. TR-FRET Plate Reading final_incubate->read_plate end End read_plate->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This document is structured to address specific challenges you may encounter, offering scientifically grounded explanations and practical, field-proven solutions.

Introduction to the Synthesis

The synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, a tertiary alcohol, is most effectively achieved through a Grignard reaction. This involves the addition of an organometallic indazole nucleophile to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. A critical aspect of this synthesis is the protection of the acidic N-H proton of the indazole ring, which would otherwise quench the highly basic Grignard reagent. The overall synthetic strategy is outlined below.

Synthesis_Workflow A 5-Bromo-1H-indazole B N-Protection (e.g., THP) A->B DHP, p-TsOH C 5-Bromo-1-(THP)-1H-indazole B->C D Grignard Formation (Mg, THF) C->D Mg, I2 (cat.) E Indazol-5-ylmagnesium bromide D->E G Grignard Addition E->G Addition F Tetrahydro-4H-pyran-4-one F->G H Protected Intermediate G->H I Deprotection (Acidic Workup) H->I aq. HCl J 4-(1H-Indazol-5-YL)- tetrahydro-pyran-4-OL I->J K Purification J->K Recrystallization/ Chromatography L Final Product K->L

Caption: Overall workflow for the synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the indazole necessary for this synthesis?

The indazole ring contains an acidic proton on one of its nitrogen atoms (N-H). Grignard reagents are not only potent nucleophiles but also very strong bases. In the presence of an acidic proton, the Grignard reagent will be rapidly quenched through an acid-base reaction, preventing it from adding to the ketone. Protecting the indazole nitrogen, for instance with a tetrahydropyranyl (THP) group, renders the N-H proton non-acidic, allowing the Grignard reaction to proceed as intended.

Q2: What are the most suitable protecting groups for the indazole nitrogen in this context?

Several protecting groups can be employed for indazoles, including Boc, Benzyl, and sulfonyl groups.[1] However, for this specific Grignard synthesis, a tetrahydropyranyl (THP) group is an excellent choice. It is readily introduced using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis and is stable to the basic conditions of the Grignard reaction. Crucially, it can be easily removed during the acidic workup of the Grignard reaction, often in the same step.

Q3: What is the mechanism of the Grignard addition to tetrahydro-4H-pyran-4-one?

The Grignard reaction is a classic method for forming carbon-carbon bonds.[2] In this synthesis, the Grignard reagent, an indazolyl-magnesium halide, acts as a powerful nucleophile. The carbon atom of the indazole bound to magnesium attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Subsequent protonation of this intermediate during an acidic workup yields the final tertiary alcohol product.[2]

Q4: Are there alternative synthetic routes to consider?

While the Grignard pathway is the most direct, an alternative would be to use an organolithium reagent. This would involve a halogen-lithium exchange on the N-protected 5-bromoindazole, followed by the addition to tetrahydro-4H-pyran-4-one. Organolithium reagents are generally more reactive than their Grignard counterparts, which can sometimes lead to side reactions. For this synthesis, the Grignard approach is typically more reliable and easier to handle on a laboratory scale.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Problem Area 1: N-Protection of 5-Bromo-1H-indazole

Q: The protection reaction with DHP is incomplete, and I still see starting material by TLC. What should I do?

  • Purity of Starting Material: Ensure your 5-bromo-1H-indazole is pure and dry. Moisture can interfere with the acidic catalyst.

  • Catalyst Activity: The catalytic amount of acid (e.g., p-toluenesulfonic acid) is crucial. If the reaction is sluggish, you can try adding a small, fresh portion of the catalyst. However, avoid adding too much acid, as this can lead to polymerization of the DHP.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle warming to 40-50°C can sometimes drive it to completion. Monitor the reaction closely by TLC to avoid decomposition.

  • Purity of DHP: Ensure the 3,4-dihydro-2H-pyran is of high quality. Older bottles can contain inhibitors that may need to be removed by passing through a short column of basic alumina.

Problem Area 2: Grignard Reagent Formation

Q: My Grignard reaction is not initiating. The magnesium turnings are not being consumed.

This is a very common issue with Grignard reactions. The primary culprit is usually moisture or an oxide layer on the magnesium.

  • Strictly Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum and cooling under an inert atmosphere (nitrogen or argon).[2][3] The solvent (typically THF) must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to start.

    • Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere before adding the solvent can help break up the oxide layer.

    • Chemical Activation: Adding a small crystal of iodine is a common and effective method.[3] The iodine reacts with the magnesium surface, exposing fresh metal. The characteristic brown color of the iodine should disappear as the reaction initiates. Other activators include 1,2-dibromoethane.

  • Initiation with Heat: Gentle heating with a heat gun at the start of the reaction can often provide the activation energy needed for initiation. Once the reaction starts, it is typically exothermic and may require cooling to maintain a gentle reflux.[3]

Q: The reaction mixture turns dark brown or black during Grignard formation.

A dark coloration can indicate decomposition or side reactions.

  • Wurtz Coupling: This is a common side reaction where the Grignard reagent reacts with the starting alkyl halide.[2] To minimize this, ensure a slow, dropwise addition of the 5-bromo-1-(THP)-1H-indazole solution to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture.

  • Overheating: Excessive heating can lead to decomposition of the Grignard reagent. Maintain a gentle reflux and do not overheat the reaction.[3]

Problem Area 3: Grignard Addition and Workup

Q: The yield of my desired product is low, and I am recovering a significant amount of starting ketone.

  • Inaccurate Grignard Concentration: It is highly recommended to titrate your Grignard reagent before use to determine its exact concentration. This will allow for the precise addition of one equivalent of the reagent to the ketone.

  • Slow Addition at Low Temperature: Add the tetrahydro-4H-pyran-4-one solution slowly to the Grignard reagent at a low temperature (e.g., 0°C). This helps to control the exotherm of the reaction and minimize side reactions. After the addition is complete, allow the reaction to warm to room temperature to ensure it goes to completion.

  • Enolization of the Ketone: If the Grignard reagent is particularly bulky or sterically hindered, it can act as a base and deprotonate the alpha-carbon of the ketone, leading to the recovery of the starting ketone after workup.[2] While this is less of a concern with the indazole Grignard, ensuring a controlled, low-temperature addition can help favor the desired nucleophilic addition.

Q: I am having difficulty with the deprotection of the THP group.

  • Acid Strength and Reaction Time: The THP group is typically cleaved under mild acidic conditions. If the deprotection is incomplete during the initial acidic workup (e.g., with aqueous ammonium chloride), you can add a stronger acid like 1M HCl and stir at room temperature. Monitor the reaction by TLC to determine the required time.

  • Elevated Temperature: If the deprotection is still sluggish, gentle heating (e.g., to 40-50°C) can be employed. Be cautious, as harsh acidic conditions and high temperatures can potentially lead to side reactions or decomposition of the desired tertiary alcohol.

Problem Area 4: Purification

Q: My final product is difficult to purify.

  • Recrystallization: Indazole derivatives can often be purified by recrystallization.[4] Experiment with different solvent systems, such as ethyl acetate/hexanes or methanol/water, to find suitable conditions for obtaining a pure crystalline product.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a standard method. The polarity of the eluent will need to be optimized. Given the polar nature of the tertiary alcohol and the indazole moiety, a gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate) is often successful.

Experimental Protocols

Protocol 1: N-Protection of 5-Bromo-1H-indazole
ReagentMolar Eq.
5-Bromo-1H-indazole1.0
3,4-Dihydro-2H-pyran1.2
p-Toluenesulfonic acid0.05
Dichloromethane-
  • To a solution of 5-bromo-1H-indazole in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Grignard_Reaction cluster_grignard_formation Grignard Formation cluster_grignard_addition Grignard Addition cluster_workup Workup and Deprotection A Activate Mg turnings with I2 in anhydrous THF B Slowly add 5-bromo-1-(THP)-indazole in THF A->B C Maintain gentle reflux B->C D Cool Grignard reagent to 0°C C->D E Slowly add tetrahydro-4H-pyran-4-one in THF D->E F Warm to RT and stir E->F G Quench with aq. NH4Cl or 1M HCl F->G H Stir to complete deprotection (monitor by TLC) G->H I Extract with organic solvent H->I J Purify crude product I->J

Caption: Step-by-step workflow for the Grignard reaction and deprotection.

  • Grignard Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine and a small amount of anhydrous THF.

    • Gently warm the flask until the brown color of the iodine disappears, indicating activation.

    • Dissolve 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in anhydrous THF and add it to the addition funnel.

    • Slowly add the indazole solution to the activated magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture until most of the magnesium is consumed.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Dissolve tetrahydro-4H-pyran-4-one in anhydrous THF and add it to the addition funnel.

    • Slowly add the ketone solution to the Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride or 1M HCl. The use of HCl will facilitate the removal of the THP protecting group.

    • Stir the mixture vigorously until two clear layers are formed. If the THP group is not fully cleaved, continue stirring at room temperature and monitor by TLC.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by either recrystallization or silica gel column chromatography to yield pure 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

References

  • PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. J Org Chem. 71(14):5392-5.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 23(11):2783.
  • PubMed Central. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 23(11):2783.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Smolecule. (2023). 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Oakwood Chemical. (n.d.). 5-Bromo-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2017).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
  • ResearchGate. (n.d.). Condition-Controlled Selective Synthesis of Pyranone-Tethered Indazoles or Carbazoles through the Cascade Reactions of N-Nitrosoanilines with Iodonium Ylides.
  • Sigma-Aldrich. (n.d.). Tetrahydro-4-pyranol 98 2081-44-9.
  • PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in their assays. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and practical steps to overcome these challenges, ensuring the integrity and reproducibility of your experimental data.

Part 1: Troubleshooting Guide

This section addresses common problems encountered when working with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL and provides step-by-step solutions.

Issue 1: Compound Precipitation in Aqueous Buffer

Question: I'm observing precipitation when I dilute my DMSO stock of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL into my aqueous assay buffer. What's causing this and how can I fix it?

Answer: This is a classic sign of a compound's low aqueous solubility. The high concentration of the compound in the DMSO stock is no longer sustainable when introduced to the predominantly aqueous environment of your assay buffer. The key is to maintain the compound's solubility at the final working concentration.

Troubleshooting Workflow:

  • Determine the Maximum Tolerable DMSO Concentration for Your Assay: Before attempting to solubilize the compound, it's crucial to establish the highest percentage of DMSO your assay can tolerate without affecting the biological system. This is typically between 0.1% and 1% for most cell-based assays.

  • Optimize the Stock Solution Concentration: Instead of using a very high concentration stock (e.g., 50-100 mM), consider preparing a lower concentration stock solution in 100% DMSO. This will allow for a larger volume of the stock to be added to the assay buffer, which can sometimes aid in dissolution.

  • Employ a Step-wise Dilution Protocol:

    • Step 1: Start by adding a small amount of your assay buffer to the vial containing the DMSO stock solution. Mix gently by vortexing.

    • Step 2: Continue to add the assay buffer in small increments, mixing thoroughly after each addition. This gradual change in solvent polarity can prevent the compound from crashing out of solution.

  • Consider the Use of Co-solvents: If DMSO alone is insufficient, a co-solvent system can be highly effective. Pluronic F-127 is a non-ionic surfactant that can improve the solubility of hydrophobic compounds in aqueous solutions.

    • Protocol for Using Pluronic F-127:

      • Prepare a 10% (w/v) stock solution of Pluronic F-127 in your assay buffer.

      • In a separate tube, mix your DMSO stock of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL with an equal volume of the 10% Pluronic F-127 stock solution.

      • Vortex the mixture thoroughly.

      • Serially dilute this mixture in your assay buffer to achieve the desired final concentration. The final concentration of Pluronic F-127 should be kept as low as possible, typically below 0.1%.

Data Summary: Recommended Starting Solvents

SolventTypeDielectric ConstantNotes
DMSOPolar Aprotic47.2Excellent for initial stock solutions.
EthanolPolar Protic24.5Can be used as a co-solvent with aqueous buffers.
PEG 400Polar Protic12.5A good option for in vivo studies due to its low toxicity.
Pluronic F-127SurfactantN/AForms micelles that can encapsulate hydrophobic compounds.

Experimental Workflow for Solubility Testing

cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Co-Solvent Optimization A Prepare 10 mM Stock in 100% DMSO B Serial Dilution in Assay Buffer A->B C Visual Inspection for Precipitation B->C D Prepare Compound in DMSO C->D If Precipitation Occurs H Proceed with Assay C->H If Soluble E Add Co-solvent (e.g., Pluronic F-127) D->E F Dilute in Assay Buffer E->F G Assess Solubility & Assay Compatibility F->G

Caption: A stepwise approach to testing and optimizing the solubility of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Issue 2: Inconsistent Assay Results

Question: My assay results with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL are highly variable between experiments. Could this be related to solubility?

Answer: Absolutely. Inconsistent solubility can lead to significant variability in the effective concentration of the compound in your assay, directly impacting the reproducibility of your results. It's crucial to ensure that the compound is fully dissolved and remains in solution throughout the experiment.

Troubleshooting Steps:

  • Confirm Complete Dissolution of Stock Solution: Before each use, visually inspect your stock solution for any signs of precipitation. If any solids are present, gently warm the solution at 37°C for 5-10 minutes and vortex thoroughly.

  • Sonication for Enhanced Dissolution: Sonication can be a powerful tool for dissolving stubborn compounds.

    • Protocol for Sonication:

      • Prepare the compound solution as you normally would.

      • Place the vial in a bath sonicator.

      • Sonicate for 5-10 minutes, monitoring the temperature to avoid overheating.

  • Pre-equilibration of Dosing Solutions: After diluting the compound to its final working concentration in the assay buffer, allow the solution to equilibrate at the assay temperature for at least 15-30 minutes before adding it to your cells or other biological components. This can help to prevent temperature-induced precipitation.

  • In-assay Solubility Assessment: Consider including a quality control step to assess the solubility of the compound under your actual assay conditions. This can be done by taking an aliquot of your final working solution, centrifuging it at high speed (e.g., >14,000 rpm) for 15-20 minutes, and then measuring the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL that influence its solubility?

A1: The molecule has a mixed character. The indazole ring system contains nitrogen atoms capable of hydrogen bonding, which contributes to some degree of polarity. However, the overall structure is largely hydrophobic, which is the primary reason for its limited aqueous solubility. The hydroxyl group on the tetrahydropyran ring can also participate in hydrogen bonding.

Q2: Can I use surfactants other than Pluronic F-127?

A2: Yes, other non-ionic surfactants like Tween 20 or Tween 80 can also be effective. However, it is critical to determine the compatibility of any surfactant with your specific assay, as they can interfere with cellular membranes or protein function. A thorough literature search and empirical testing are recommended.

Q3: How does pH affect the solubility of this compound?

A3: The indazole ring has a pKa, and changes in pH can affect its ionization state and, consequently, its solubility. It is advisable to determine the pKa of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL experimentally. Generally, for a compound with a basic nitrogen, solubility may increase at a lower pH. However, the stability of the compound at different pH values must also be considered.

Logical Relationship of Solubility Factors

cluster_A cluster_B cluster_C A Compound Properties A1 pKa A2 logP A3 Crystal Lattice Energy B Solvent System B1 Co-solvents (DMSO, Ethanol) B2 Surfactants (Pluronic F-127) B3 pH of Buffer C Assay Conditions C1 Temperature C2 Incubation Time C3 Presence of Proteins D Achieving Optimal Solubility A1->D A2->D A3->D B1->D B2->D B3->D C1->D C2->D C3->D

Caption: Key factors influencing the solubility of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in an assay.

References

  • Kabanov, A. V., Batrakova, E. V., & Alakhov, V. Y. (2002). Pluronic® block copolymers as novel polymer therapeutics for drug and gene delivery. Journal of Controlled Release, 82(2-3), 189-212. [Link]

Technical Support Center: Optimizing Reaction Conditions for Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole N-alkylation, a critical transformation in medicinal chemistry. Indazole moieties are prevalent in numerous pharmaceuticals, and controlling the regioselectivity of their alkylation is a frequent challenge.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired N-alkylated indazole regioisomer.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the N-alkylation of indazoles.

Q1: Why is controlling regioselectivity in indazole N-alkylation so challenging?

A1: The primary challenge arises from the presence of two nucleophilic nitrogen atoms, N1 and N2, within the indazole ring.[5] Direct alkylation often yields a mixture of N1- and N2-substituted regioisomers, which can be difficult to separate and ultimately lowers the yield of the desired product. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[3][6] The final N1:N2 ratio of the products is highly dependent on a delicate interplay of factors including the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[2][5]

Q2: What are the general strategies to favor the formation of the N1-alkylated indazole?

A2: Achieving high selectivity for the N1-alkylated product often involves leveraging thermodynamic control and specific reagent systems. Here are some effective strategies:

  • Thermodynamic Control: Since the 1H-indazole tautomer is typically more stable, reaction conditions that allow for equilibration can favor the formation of the more stable N1-substituted product.[2][7]

  • Chelation Control: The presence of a coordinating group (e.g., an ester or amide) at the C3 or C7 position can be exploited to direct alkylation to the N1 position. This is particularly effective with alkali metal bases like sodium hydride (NaH). The metal cation can coordinate with the N2 nitrogen and the substituent, sterically hindering attack at N2 and directing the alkylating agent to the N1 position.[3][8]

  • Specific Reagent Systems: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[2][4][7][8][9][10][11]

Q3: How can I selectively synthesize the N2-alkylated indazole?

A3: While N1-alkylation is often thermodynamically favored, specific conditions can be employed to selectively obtain the N2-isomer:

  • Kinetic Control: N2-alkylation is often favored under kinetically controlled conditions.[12]

  • Acidic Conditions: The use of certain alkylating agents under acidic conditions has been shown to be highly selective for the N2 position. For instance, alkyl 2,2,2-trichloroacetimidates in the presence of a Brønsted or Lewis acid catalyst can provide excellent N2 selectivity.[12][13][14]

  • Mitsunobu Reaction: The Mitsunobu reaction has been reported to show a preference for the formation of the N2-regioisomer.[2]

  • Directing Groups: Electron-withdrawing substituents at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups, have been shown to strongly direct alkylation to the N2 position.[2][4][7][8][10]

Troubleshooting Guide

This section provides a problem-solution framework for specific issues you might encounter during your indazole N-alkylation experiments.

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Potential Causes:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is paramount for directing regioselectivity. For example, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often leads to mixtures of N1 and N2 isomers.[1]

  • Substituent Effects: The electronic and steric nature of the substituents on your indazole ring may be influencing the outcome.

  • Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic product distribution.

Troubleshooting Workflow:

start Poor Regioselectivity base_solvent Modify Base and Solvent start->base_solvent  Primary Approach substituents Analyze Substituent Effects start->substituents  If Base/Solvent Change is Ineffective temp Optimize Temperature start->temp  Fine-Tuning na_thf For N1: Use NaH in THF base_solvent->na_thf  Targeting N1 acidic_n2 For N2: Use Acidic Conditions (e.g., TfOH, Cu(OTf)2) base_solvent->acidic_n2  Targeting N2 purification Consider Alternative Purification substituents->purification temp->purification

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions:

  • Optimize Base and Solvent:

    • For N1-Selectivity: Switch to sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF). This combination is widely reported to favor N1-alkylation.[2][4][7][8][9][10][11]

    • For N2-Selectivity: Explore alkylation under acidic conditions. For example, using an alkyl 2,2,2-trichloroacetimidate with trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)₂) can provide high selectivity for the N2-isomer.[12][13][14]

  • Consider Substituent Effects:

    • If your indazole has a bulky substituent at the C3 position, this will sterically favor N1-alkylation.[2][7]

    • If you have an electron-withdrawing group at the C7 position, expect a preference for N2-alkylation.[2][4][7][10] If this is not the desired outcome, you may need to consider a different synthetic strategy or protecting groups.

  • Adjust Reaction Temperature: Lowering the temperature may favor the kinetically controlled product (often N2), while higher temperatures can promote equilibration towards the thermodynamically more stable product (often N1).

Problem 2: Low or No Conversion

Potential Causes:

  • Insufficiently Strong Base: The pKa of the indazole N-H is typically in the range of 13-14. A base that is too weak may not effectively deprotonate the indazole.

  • Poor Solubility: The indazole starting material or the deprotonated intermediate may not be sufficiently soluble in the chosen solvent.

  • Inactive Alkylating Agent: The alkylating agent may be degraded or not reactive enough under the reaction conditions.

  • Presence of Water: For reactions using highly reactive bases like NaH, the presence of water will quench the base and inhibit the reaction.

Solutions:

  • Choice of Base: If using a weaker base like potassium carbonate (K₂CO₃) results in low conversion, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hexamethyldisilazide (NaHMDS).[2]

  • Solvent Selection: Ensure your indazole is soluble in the chosen solvent. For poorly soluble starting materials, a more polar aprotic solvent like DMF or DMSO might be necessary, but be aware that this can impact regioselectivity.[2]

  • Reaction Temperature: Increasing the reaction temperature can often improve conversion rates, especially for less reactive alkylating agents.[2][15]

  • Ensure Anhydrous Conditions: When using moisture-sensitive reagents like NaH, ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 3: Difficulty in Separating N1 and N2 Isomers

Potential Causes:

  • Similar Polarity: The N1 and N2 regioisomers often have very similar polarities, making them challenging to separate by standard column chromatography.

Solutions:

  • Optimize Chromatography:

    • Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution may be necessary.

    • Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Recrystallization: If the products are crystalline, recrystallization can be an effective method for separating isomers. A mixed solvent system may be required to achieve good separation.[16]

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, facilitating separation. The protecting group can then be removed in a subsequent step.

  • Re-evaluate the Reaction: If separation is consistently problematic, it is often more efficient to reinvest in optimizing the reaction conditions to achieve higher regioselectivity.

Data and Protocols

Table 1: Influence of Reaction Conditions on Regioselectivity
Indazole SubstituentBaseSolventAlkylating AgentPredominant IsomerReference(s)
UnsubstitutedNaHTHFAlkyl HalideN1[2][9][10]
UnsubstitutedK₂CO₃DMFAlkyl HalideMixture of N1/N2[1]
3-CO₂MeNaHTHFn-Pentyl Bromide>99% N1[2]
7-NO₂NaHTHFn-Pentyl Bromide96% N2[2][4][10]
UnsubstitutedTfOH (acid)DCER-TCA*N2[12][13][14]

* R-TCA = Alkyl 2,2,2-trichloroacetimidate

Experimental Protocol: N1-Selective Alkylation using NaH/THF

This protocol is a general guideline for achieving N1-selectivity for a range of indazole substrates.[11]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the indazole (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a precipitate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: Mechanistic Rationale for N1-Selectivity with NaH/THF

cluster_0 Chelation-Controlled N1-Alkylation Indazole Indazole with C3-EWG (e.g., CO2Me) NaH NaH in THF Indazole->NaH Intermediate Sodium Indazolide Intermediate (Chelated) NaH->Intermediate Deprotonation AlkylHalide R-X Intermediate->AlkylHalide N1_Product N1-Alkylated Product (Major) AlkylHalide->N1_Product SN2 Attack at N1 (Sterically Favored) N2_Product N2-Alkylated Product (Minor) AlkylHalide->N2_Product SN2 Attack at N2 (Sterically Hindered by Chelation)

Caption: Chelation model for N1-selectivity.

This diagram illustrates how the sodium cation can coordinate with the N2 nitrogen and an electron-withdrawing group (EWG) at the C3 position, sterically blocking the N2 position and directing the incoming alkylating agent to the N1 position.[3]

References

  • Wang, J., McCreanney, A., Taylor-Young, A., Fenton, H. A. M., Miah, R., Johnson, R. A., Clarke, J., Hopkins, A., Jones, R., Waddington, W., Fussell, S. J., Badland, M., Pibworth, B., & Walton, R. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6367–6373. [Link]

  • Alam, M. M., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1049. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. a | Download Scientific Diagram. Retrieved from [Link]

  • Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Thieme. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

Sources

Technical Support Center: Crystallization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. The information herein is synthesized from first principles of crystallization, analysis of analogous chemical structures, and established best practices in pharmaceutical process development.

Section 1: Understanding the Molecule's Crystallization Behavior

A robust crystallization process begins with understanding the molecule itself. The structure of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL presents specific characteristics that directly influence its crystallization.

Q1: What are the key structural features of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL that affect its crystallization?

A1: The molecule's behavior is governed by the interplay of its two primary moieties: the indazole ring and the tetrahydropyranol ring.

  • Indazole Moiety: This is an aromatic, nitrogen-containing heterocyclic system. The N-H group on the pyrazole portion of the ring is a strong hydrogen bond donor, while the second nitrogen atom is a hydrogen bond acceptor.[1][2] The flat, rigid nature of the indazole ring promotes π-π stacking interactions, which are often crucial for crystal lattice formation. Indazoles can exist in tautomeric forms (1H and 2H), with the 1H-form being generally more stable, a factor that can influence polymorphism.[1][3][4]

  • Tetrahydropyranol Moiety: This portion of the molecule introduces three-dimensionality and polarity. The tertiary hydroxyl (-OH) group is a key functional group, acting as both a hydrogen bond donor and acceptor.[5] The ether oxygen within the ring is also a hydrogen bond acceptor. This moiety increases the likelihood of solubility in polar solvents.

The combination of a flat aromatic system with a polar, flexible aliphatic ring suggests that a range of intermolecular interactions (hydrogen bonding, π-π stacking, van der Waals forces) will dictate crystal packing. This complexity can lead to challenges such as polymorphism and solvent inclusion.

Section 2: Troubleshooting Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of complex organic molecules like 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of crystals. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the level of supersaturation is too high, exceeding the metastable zone limit before nucleation can occur in a controlled manner.[6] The system relieves this high supersaturation by forming a dense, solute-rich liquid phase instead of an ordered solid lattice.

Root Cause Analysis & Solutions:

  • Excessive Supersaturation Rate: The most common cause.

    • Solution: Reduce the rate at which supersaturation is generated. If using cooling crystallization, decrease the cooling rate significantly (e.g., from 20°C/h to 5°C/h). If using anti-solvent crystallization, add the anti-solvent much more slowly and ensure good mixing at the point of addition to avoid localized high supersaturation.[7]

  • Inappropriate Solvent System: The solvent may have excessively high solubility for the compound at the initial temperature, requiring a very large change (in temperature or anti-solvent volume) to induce crystallization.

    • Solution: Select a solvent system where the compound has moderate solubility at the starting temperature. This creates a narrower, more controllable metastable zone.[8] Consider mixed solvent systems, as are common for indazole derivatives, such as isopropanol/water or acetone/water, to fine-tune solubility.[9][10]

  • Lack of Nucleation Sites: Spontaneous nucleation may be difficult for this molecule.

    • Solution: Master the art of seeding. Adding a small quantity of high-quality seed crystals of the desired polymorph provides a template for growth, allowing the process to operate within the metastable zone and bypass the high energy barrier of primary nucleation.[7] This is the most powerful tool to prevent oiling out.

Q2: The crystallization process has a very low yield. How can I improve it?

A2: Low yield indicates that a significant amount of the compound remains in the mother liquor after filtration.

Root Cause Analysis & Solutions:

  • High Final Solubility: The solubility of the compound in the final solvent mixture at the final temperature is too high.

    • Solution 1 (Cooling Crystallization): Ensure the final temperature is sufficiently low. Measure the solubility at various temperatures to understand the endpoint concentration (see Protocol 2).

    • Solution 2 (Anti-solvent Crystallization): The ratio of anti-solvent to solvent may be too low. Systematically increase the proportion of the anti-solvent. A solubility screen will help identify the most effective anti-solvent (one in which the compound is virtually insoluble).

    • Solution 3 (Solvent Choice): The chosen solvent system may simply be a poor choice for achieving low solubility. Re-evaluate your solvent selection (see Protocol 1).

  • Incomplete Crystallization Time: The system may not have reached equilibrium.

    • Solution: Increase the holding time (aging) at the final crystallization temperature. Monitor the concentration of the solute in the mother liquor over time (e.g., by HPLC) to determine when it has plateaued.

Q3: I am observing inconsistent crystal forms (polymorphism). How can I control this?

A3: Polymorphism is the ability of a compound to exist in two or more crystalline phases. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making control essential in pharmaceutical development.[11]

Root Cause Analysis & Solutions:

  • Uncontrolled Nucleation: Different conditions (temperature, supersaturation level, impurities) can favor the nucleation of different forms.

    • Solution: Implement a robust seeding strategy. By adding seeds of the desired, thermodynamically stable polymorph, you direct the crystallization outcome and prevent the spontaneous nucleation of undesired forms.[7] The stable form can be identified through slurry experiments at various temperatures.

  • Solvent-Mediated Transformation: The chosen solvent can influence which polymorph is stable.

    • Solution: Conduct a thorough polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities. Once the desired form is identified, ensure the crystallization process consistently uses the solvent system that favors its formation and stability.

  • Temperature Effects: Different polymorphs can be stable at different temperatures.

    • Solution: Carefully control the temperature profile of the crystallization. Determine if any polymorphic transitions occur within the operating temperature range using techniques like Differential Scanning Calorimetry (DSC) or variable-temperature X-ray Powder Diffraction (XRPD).

Q4: The crystals are very small (fines) or agglomerated, leading to poor filtration. How can I grow larger, more uniform crystals?

A4: A high population of fine particles or heavy agglomeration is typically the result of excessive nucleation relative to crystal growth.

Root Cause Analysis & Solutions:

  • High Supersaturation: Operating too close to the metastable zone limit favors rapid nucleation of many small crystals.

    • Solution: Operate at a lower level of supersaturation (closer to the solubility curve).[8] This can be achieved by slowing the cooling or anti-solvent addition rate. A well-designed seeding protocol also helps maintain a controlled level of supersaturation that favors growth on existing seeds rather than new nucleation.

  • Poor Mixing: Inadequate mixing can create localized zones of high supersaturation, leading to bursts of nucleation. It can also lead to agglomeration if crystals remain in contact for extended periods.

    • Solution: Optimize the stirring rate and impeller design to ensure homogeneous conditions throughout the vessel. However, excessively high shear can cause crystal breakage (secondary nucleation), so a balance must be found.

  • Aging/Digestion:

    • Solution: Incorporate an aging period where the crystal slurry is held at a constant temperature. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, leading to a narrower and larger particle size distribution over time.

Troubleshooting Decision Workflow

The following diagram provides a systematic workflow for addressing common crystallization issues.

Caption: A decision tree for troubleshooting common crystallization problems.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol aims to identify suitable solvents for cooling or anti-solvent crystallization.

  • Preparation: Place approximately 10-20 mg of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Record the approximate solubility (e.g., mg/mL). Test a range of solvents from different classes (see table below).

  • Cooling Test: If a solvent provides moderate to good solubility (e.g., 20-100 mg/mL), heat the vial to 50-60°C to ensure complete dissolution, then cool it slowly to room temperature, and finally to 0-5°C. Observe for crystal formation.

  • Anti-solvent Test: If a solvent provides high solubility (>150 mg/mL), it is a potential primary solvent. Select a second solvent in which the compound is poorly soluble (<1 mg/mL) as the anti-solvent. Slowly add the anti-solvent to the concentrated solution at room temperature and observe for precipitation.

  • Analysis: Examine any solids formed under a microscope to assess crystallinity. The ideal primary solvent for cooling crystallization shows a significant increase in solubility with temperature. The ideal anti-solvent causes rapid precipitation of a crystalline solid.

Solvent Property Data & Guidance
Solvent Class Example Solvents Predicted Solubility Potential Use Case
AlcoholsMethanol, Ethanol, Isopropanol (IPA)High to MediumPrimary solvent (especially for subsequent anti-solvent addition with water)
KetonesAcetone, Methyl Ethyl Ketone (MEK)High to MediumPrimary solvent; useful in mixed systems with water or hydrocarbons
EthersTetrahydrofuran (THF), 2-Methyl-THFHighPrimary solvent (likely requiring an anti-solvent)
EstersEthyl Acetate (EtOAc), Isopropyl AcetateMediumGood candidate for cooling crystallization
Aromatic HydrocarbonsToluene, XyleneLow to MediumPotential anti-solvent or cooling solvent if solubility is sufficient
Aliphatic HydrocarbonsHeptane, HexaneVery Low / InsolubleExcellent anti-solvent candidate
Water-Very Low / InsolubleExcellent anti-solvent candidate when paired with a miscible organic solvent

Protocol 2: Determining a Solubility Curve

This protocol is essential for designing a controlled crystallization process.[6]

  • Slurry Preparation: In a jacketed lab reactor, add a known amount of solid compound to a known volume of the chosen solvent system to create a thick slurry (ensuring excess solid is present).

  • Equilibration: Set the reactor to a specific temperature (e.g., 20°C) and stir until the system reaches equilibrium (typically 2-4 hours; can be confirmed by taking samples over time).

  • Sampling: Stop agitation, allow the excess solids to settle, and carefully draw a sample of the supernatant through a fine filter to prevent solids from entering the sample.

  • Analysis: Accurately dilute the sampled solution and determine the concentration using a calibrated analytical method (e.g., HPLC, UV-Vis).

  • Repeat: Increase the temperature by 5-10°C and repeat steps 2-4. Continue this process up to the desired maximum temperature.

  • Plotting: Plot the measured solubility (concentration) on the y-axis against the temperature on the x-axis to generate the solubility curve. This curve defines the boundary between undersaturated and supersaturated regions.

Protocol 3: General Cooling Crystallization Protocol with Seeding

  • Dissolution: Charge the reactor with the crude compound and the selected solvent. Heat the mixture to a temperature approximately 5-10°C above the point of complete dissolution (determined from the solubility curve) to ensure all material is in solution and to erase any "memory" of previous crystal structures.

  • Cooling to Seed Temperature: Cool the solution to a temperature where it is just slightly supersaturated. A good starting point is 2-3°C below the saturation temperature for that concentration.

  • Seeding: Add a small amount (0.1-1.0% by weight) of high-quality seed crystals of the desired polymorph as a slurry in the mother liquor.

  • Seed Aging: Hold the batch at the seeding temperature for 30-60 minutes to allow the seeds to establish themselves and begin to grow.

  • Controlled Cooling: Begin a slow, linear cooling ramp (e.g., 5-10°C/hour) to the final isolation temperature. The rate should be chosen to maintain a steady, low level of supersaturation.

  • Final Aging: Hold the slurry at the final temperature for at least 2-4 hours to allow the crystallization to reach completion and maximize yield.

  • Isolation: Filter the product, wash with a small amount of cold solvent or an appropriate anti-solvent, and dry under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for this compound?

A1: Based on the structure and data from analogous compounds, a mixture of a polar, water-miscible organic solvent and water is a highly promising starting point.[9][10] Systems like Isopropanol/Water, Acetone/Water, or THF/Water often provide the tunable solubility needed for a successful crystallization. Ethyl acetate is also a strong candidate for a single-solvent cooling crystallization.

Q2: How critical is seeding for this crystallization?

A2: For a complex molecule with multiple hydrogen bonding sites, seeding is highly critical . It is the most effective tool for controlling polymorphism, preventing oiling out, and achieving a consistent particle size distribution.[7] Investing time in preparing and characterizing seed crystals will save significant effort in troubleshooting later.

Q3: What analytical techniques should I use to characterize the final crystalline product?

A3: A panel of techniques is required for full characterization:

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystal form (polymorph) and assessing crystallinity.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point, purity, and identify polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Used to determine the amount of residual solvent or water in the crystal lattice (i.e., if it is a solvate or hydrate).

  • Microscopy: Provides visual information on crystal size, shape (morphology), and agglomeration.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the isolated solid.

References

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • CN103232443A - Indazole derivative crystal and its preparation method and use. (n.d.). Google Patents.
  • WO2018097273A1 - Salts of indazole derivative and crystals thereof. (n.d.). Google Patents.
  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. (n.d.). MOLBASE. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Tetrahydro-4H-pyran-4-ol. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Tetrahydro-4H-pyran-4-ol. (n.d.). Cheméo. Retrieved from [Link]

  • A Scientist's Guide to Crystallization Process Development. (2021). YouTube. Retrieved from [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. Retrieved from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). PubMed. Retrieved from [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. Retrieved from [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2012). PMC - NIH. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). NIH. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar indazole derivatives. As a cornerstone in medicinal chemistry and drug development, the indazole scaffold's inherent polarity, stemming from its nitrogen-rich heterocyclic structure, presents significant hurdles during isolation and purification.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows.

Our approach is grounded in years of field-proven experience, ensuring that the protocols and insights provided are not just theoretically sound but practically applicable. We will delve into the causality behind experimental choices, empowering you to make informed decisions to overcome common and complex purification obstacles.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the purification of polar indazole derivatives.

Chromatography Challenges

Question: My polar indazole derivative shows poor retention and elutes in the solvent front during reverse-phase HPLC. How can I improve its retention?

Answer: This is a classic challenge with highly polar compounds in reverse-phase chromatography (RP-HPLC).[4][5] The nonpolar stationary phase (like C18) has minimal interaction with your polar analyte. Here are several strategies to enhance retention:

  • Switch to a Polar-Compatible Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP-HPLC for very polar compounds.[5][6][7] It utilizes a polar stationary phase (e.g., silica, diol, or amide-based) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][8] This creates a water-rich layer on the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.

    • Mixed-Mode Chromatography: This technique uses stationary phases with both reverse-phase and ion-exchange functionalities.[4][9][10] For basic indazole derivatives, a mixed-mode column with cation-exchange properties can significantly improve retention through ionic interactions, even for highly polar molecules.[9][11]

  • Modify the Mobile Phase in RP-HPLC:

    • Highly Aqueous Mobile Phases: Some modern C18 columns are designed to be "aqueous compatible" and can be run with 100% aqueous mobile phases without phase collapse. This can sometimes improve the retention of very polar compounds.

    • Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid for basic indazoles) into the mobile phase can form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and retention on a C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry.[11]

Question: I'm observing significant peak tailing for my indazole derivative on a silica gel column. What is causing this and how can I fix it?

Answer: Peak tailing on silica gel is often due to strong, non-ideal interactions between the basic nitrogen atoms in the indazole ring and the acidic silanol groups on the silica surface.[12] This can lead to irreversible adsorption and poor recovery. Here’s how to mitigate this:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase can neutralize the acidic silanol groups, reducing the strong interactions and improving peak shape.[12]

  • Alternative Stationary Phases:

    • Deactivated Silica: Using end-capped or deactivated silica gel can reduce the number of accessible acidic silanol groups.

    • Alumina (Basic or Neutral): For strongly basic compounds, switching to a basic or neutral alumina stationary phase can prevent the strong acidic interactions that cause tailing on silica.

    • Bonded Phases: Using polar bonded phases like diol or amino columns can offer different selectivity and reduce tailing.

Crystallization Difficulties

Question: My polar indazole derivative "oils out" instead of crystallizing from solution. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for polar compounds that have strong intermolecular interactions and may be impure. Here are some troubleshooting steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.[13]

  • Adjust Solvent Polarity: The polarity of your solvent might be too similar to your compound. Try a different solvent or a co-solvent system. Adding a less polar "anti-solvent" dropwise to a solution of your compound in a polar solvent can induce crystallization.[13]

  • Lower the Crystallization Temperature: If the melting point of your compound is low, it might be melting in the hot solvent. Ensure a significant temperature difference between the boiling point of the solvent and the melting point of your compound.[13]

Question: My polar indazole derivative is highly soluble in most common crystallization solvents, making it difficult to achieve supersaturation. What techniques can I use?

Answer: High solubility is a frequent challenge with polar molecules.[14] Here are several techniques to induce crystallization:

  • Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" polar solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly turbid. This indicates the onset of precipitation.[13]

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over time. This gradually increases the concentration of the solute, leading to crystallization. This can be done at room temperature or in a refrigerator.

  • Vapor Diffusion: Place a solution of your compound in a small, open container inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of polar indazole derivatives that contribute to purification challenges?

A1: The primary contributors are the two nitrogen atoms within the pyrazole ring fused to a benzene ring.[3][15] These nitrogens, particularly the N-H proton in 1H-indazoles, can act as both hydrogen bond donors and acceptors.[3] This leads to high polarity, strong intermolecular interactions, and increased solubility in polar solvents. The basicity of the nitrogen atoms can also lead to strong interactions with acidic stationary phases like silica gel.[12]

Q2: Which chromatographic technique is generally the most effective for purifying a wide range of polar indazole derivatives?

A2: While the ideal technique is compound-specific, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most versatile and effective method for separating a broad range of polar compounds, including indazole derivatives.[5][6][7] HILIC provides good retention for compounds that are poorly retained in reverse-phase and avoids the use of highly aqueous mobile phases that can be problematic.[6] For ionizable indazoles, Mixed-Mode Chromatography offers the dual benefit of reversed-phase and ion-exchange mechanisms, providing excellent selectivity and retention.[4][9][10]

Q3: Are there any "green" chromatography techniques suitable for purifying polar indazoles?

A3: Yes, Supercritical Fluid Chromatography (SFC) is an excellent green alternative.[16][17] SFC primarily uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and readily available.[18] By adding a small amount of a polar co-solvent like methanol, the polarity of the mobile phase can be adjusted to elute a wide range of polar compounds, including polar indazoles.[18][19] SFC offers fast, efficient separations with a significant reduction in organic solvent consumption.[16]

Q4: How can I predict a good starting solvent system for column chromatography of a new polar indazole derivative?

A4: Thin-Layer Chromatography (TLC) is your best tool for this. Start by spotting your crude material on a silica gel TLC plate and eluting with a series of solvent systems of increasing polarity. A good starting point for polar indazoles could be a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane.[20] If the compound remains at the baseline, increase the polarity by adding methanol to the ethyl acetate. For very polar compounds, a system like dichloromethane/methanol or even chloroform/methanol/ammonia might be necessary. Aim for an Rf value of 0.2-0.4 for the best separation on a column.

Experimental Protocols

Protocol 1: HILIC Method Development for a Polar Indazole Derivative

This protocol provides a general workflow for developing a HILIC separation method.

  • Column Selection: Start with a HILIC column with an amide or diol stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (pH adjusted to 5.0 with acetic acid).

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (pH adjusted to 5.0 with acetic acid).

  • Initial Gradient Elution:

    • Flow rate: 1.0 mL/min

    • Injection volume: 5 µL

    • Gradient: Start with 100% A for 2 minutes, then ramp to 100% B over 10 minutes. Hold at 100% B for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Method Optimization:

    • Based on the initial run, adjust the gradient slope and duration to improve the separation of your target compound from impurities.

    • If retention is too low, increase the initial percentage of acetonitrile. If retention is too high, decrease the initial percentage of acetonitrile.

    • The buffer concentration and pH can also be adjusted to fine-tune selectivity, especially for ionizable indazoles.

Protocol 2: Anti-Solvent Crystallization of a Polar Indazole Derivative

This protocol outlines a general procedure for crystallization using an anti-solvent.

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble (e.g., methanol, DMSO) and a miscible "anti-solvent" in which it is poorly soluble (e.g., diethyl ether, hexane, water).

  • Dissolution: In a clean flask, dissolve your crude polar indazole derivative in the minimum amount of the warm "good" solvent to achieve a clear solution.

  • Anti-Solvent Addition: While stirring, slowly add the anti-solvent dropwise to the solution at room temperature.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form spontaneously, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystal Growth: Stopper the flask and allow it to stand undisturbed at room temperature or in a refrigerator to allow for complete crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Indazole Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
RP-HPLC Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Widely available, good for less polar derivatives.Poor retention for highly polar indazoles.[4][5]
HILIC Polar (e.g., Silica, Amide, Diol)High organic content (e.g., Acetonitrile/Water)Excellent retention for polar compounds, MS-friendly.[5][6][7]May require longer equilibration times.[4]
Mixed-Mode Dual functionality (e.g., C18 + Ion-exchange)Aqueous/Organic with bufferTunable selectivity for ionizable indazoles.[9][11]Method development can be more complex.[4]
SFC Various (similar to HPLC)Supercritical CO2 + polar co-solventFast, green, high efficiency.[16][17]Requires specialized instrumentation.
Normal Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Good for moderately polar, non-ionic indazoles.Can cause irreversible adsorption of basic indazoles.[12]

Visualizations

Workflow for Selecting a Purification Strategy

purification_workflow cluster_chrom Chromatographic Methods cluster_cryst Crystallization Methods start Crude Polar Indazole Derivative check_solubility Assess Solubility & Polarity (TLC) start->check_solubility is_ionizable Is the compound ionizable? check_solubility->is_ionizable High Polarity crystallization Crystallization check_solubility->crystallization Moderate Polarity & Crystalline Solid chromatography Chromatography is_ionizable->chromatography hilic HILIC is_ionizable->hilic No mixed_mode Mixed-Mode Chromatography is_ionizable->mixed_mode Yes rp_hplc Reverse-Phase HPLC (with polar end-capping) chromatography->rp_hplc chromatography->hilic chromatography->mixed_mode sfc SFC (Green Alternative) chromatography->sfc anti_solvent Anti-Solvent Crystallization crystallization->anti_solvent slow_evaporation Slow Evaporation crystallization->slow_evaporation vapor_diffusion Vapor Diffusion crystallization->vapor_diffusion final_product Pure Polar Indazole Derivative crystallization->final_product rp_hplc->final_product hilic->final_product mixed_mode->final_product sfc->final_product anti_solvent->final_product slow_evaporation->final_product vapor_diffusion->final_product

Caption: A decision tree for selecting the appropriate purification strategy for polar indazole derivatives.

Interaction Model in HILIC vs. Reverse Phase

hilic_vs_rp cluster_rp Reverse Phase Chromatography cluster_hilic HILIC rp_sp Non-Polar Stationary Phase (C18) rp_mp Polar Mobile Phase (Water/ACN) rp_analyte Polar Indazole (Poor Retention) rp_mp->rp_analyte Strong Interaction (Elutes Quickly) hilic_sp Polar Stationary Phase (Silica) hilic_water Aqueous Layer hilic_sp->hilic_water Adsorbs Water hilic_analyte Polar Indazole (Good Retention) hilic_water->hilic_analyte Partitions into Aqueous Layer hilic_mp Non-Polar Mobile Phase (High ACN) hilic_analyte->hilic_mp Low solubility in Mobile Phase

Caption: Comparison of analyte interactions in Reverse Phase and HILIC for polar indazoles.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. Available at: [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC | LCGC International. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. Available at: [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. Available at: [Link]

  • Supercritical fluid chromatography - Wikipedia. Available at: [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. Available at: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available at: [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • CN103232443A - Indazole derivative crystal and its preparation method and use - Google Patents.
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. Available at: [Link]

  • Hydrophilic Interaction Chromatography (HILIC) - 2010 - Wiley Analytical Science. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed. Available at: [Link]

  • How do I make a crystal of highly polar compounds? - ResearchGate. Available at: [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents - ResearchGate. Available at: [Link]

  • Indazole - Wikipedia. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available at: [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed Central. Available at: [Link]

Sources

"enhancing the stability of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. The following FAQs and troubleshooting guides are based on the chemical properties inherent to the indazole, tetrahydropyran, and tertiary alcohol moieties of the molecule.

Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in solution?

A1: Understanding the potential degradation pathways is the first step toward prevention. The molecule's structure features three key regions susceptible to degradation: the indazole ring, the tertiary alcohol, and the tetrahydropyran ring.

  • Oxidative Degradation: The electron-rich indazole ring is susceptible to oxidation.[1][] This process can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or peroxides present as impurities in solvents.[3][4] Oxidation can lead to the formation of N-oxides or other oxidized derivatives, altering the compound's biological activity.

  • Acid-Catalyzed Degradation: In acidic conditions, two primary pathways are of concern. Firstly, the tertiary alcohol can undergo dehydration, leading to the formation of an alkene. Secondly, strong acidic conditions could potentially catalyze the hydrolysis and ring-opening of the tetrahydropyran ether linkage, although this is generally less facile than with THP-protected alcohols.[5][6][7]

  • pH-Dependent Instability: The stability of the indazole ring itself can be influenced by pH.[8][9] Extreme pH values can alter the ionization state of the molecule, potentially making it more susceptible to hydrolysis or oxidation.[9]

  • Photodegradation: Aromatic heterocyclic systems like indazole can absorb UV light, which may trigger photolytic degradation pathways, often involving radical mechanisms and oxidation.[3][10]

main 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL (Stable Compound) oxidation Oxidative Degradation (N-oxides, etc.) main->oxidation acid_dehydration Acid-Catalyzed Dehydration (Alkene formation) main->acid_dehydration photodegradation Photodegradation (Radical Intermediates) main->photodegradation ph_instability pH-Mediated Hydrolysis (Ring opening, etc.) main->ph_instability stress_o2 Stressors: O₂, Metal Ions, Peroxides stress_o2->oxidation stress_acid Stressor: Low pH stress_acid->acid_dehydration stress_light Stressor: UV/Visible Light stress_light->photodegradation stress_ph Stressor: Extreme pH (Acid or Base) stress_ph->ph_instability

Potential degradation pathways for the compound.
Q2: My compound shows signs of instability after being dissolved. How can I systematically troubleshoot the issue?

A2: A systematic approach is crucial to pinpoint the root cause of degradation. The primary goal is to determine if the instability is chemical (degradation) or physical (precipitation) and to identify the contributing factors (e.g., pH, oxygen, light). A forced degradation study is the definitive method for this.[11][12]

Below is a logical workflow to guide your troubleshooting process. Start with a visual inspection and solubility check, then proceed to a controlled forced degradation study to identify the specific stress factor causing instability.

G start Instability Observed (e.g., color change, precipitation, loss of activity, new HPLC peaks) check_solubility Step 1: Verify Solubility Is the compound fully dissolved? Visually inspect for particulates. start->check_solubility precip Issue: Physical Instability (Precipitation) check_solubility->precip No degradation_study Step 2: Suspect Chemical Degradation Perform Forced Degradation Study (See Protocol in Q3) check_solubility->degradation_study Yes solution_precip Action: Re-evaluate solvent system. Consider co-solvents (DMSO, EtOH) or solubilizing agents (cyclodextrins). precip->solution_precip analyze Step 3: Analyze Results Use stability-indicating method (e.g., HPLC-UV) to monitor parent compound loss and degradant formation. degradation_study->analyze identify Identify Degradation Pathway analyze->identify path_acid Degradation in Acidic pH? identify->path_acid path_base Degradation in Basic pH? identify->path_base path_ox Degradation with H₂O₂? identify->path_ox path_light Degradation with Light? identify->path_light action_ph Action: Optimize pH. Use appropriate buffer (See Q4). path_acid->action_ph path_base->action_ph action_ox Action: Prevent Oxidation. Use antioxidants, inert gas (See Q5). path_ox->action_ox action_light Action: Protect from Light. Use amber vials, cover with foil. path_light->action_light

Sources

"minimizing byproducts in the synthesis of tetrahydropyranols"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation

Welcome to the Technical Support Center dedicated to the synthesis of tetrahydropyranols (THPs). The tetrahydropyran motif is a crucial structural component in numerous natural products and pharmaceuticals, making its efficient and clean synthesis a significant goal in organic chemistry.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, particularly the formation of unwanted byproducts, thereby improving yield, purity, and stereocontrol in your reactions.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter during the synthesis of tetrahydropyranols. Each answer provides a mechanistic explanation and actionable solutions.

FAQ 1: Low Yield & Competing Reactions

Question: My primary synthesis route, the Prins cyclization, is resulting in a low yield of the desired tetrahydropyranol. What are the likely competing side reactions, and how can I suppress them?

Answer: Low yields in Prins-type cyclizations are frequently due to competing reaction pathways that consume your starting materials or intermediates. The primary culprits are often oxonia-Cope rearrangement and elimination reactions.

1. Oxonia-Cope Rearrangement & Racemization:

  • Causality: The Prins cyclization proceeds via an oxocarbenium ion intermediate. If this intermediate is stabilized (e.g., by an adjacent aromatic ring), it can undergo a reversible[2][2]-sigmatropic rearrangement known as an oxonia-Cope rearrangement.[2][3][4] This process can lead to racemization if you start with an enantioenriched homoallylic alcohol, significantly reducing the enantiomeric excess (ee) of your product.[2][3] It can also result in "side-chain exchange" products, forming symmetric THPs instead of the desired substituted product.[2][3]

  • Troubleshooting & Optimization:

    • Substrate Modification: If possible, avoid using homoallylic alcohols with strongly electron-donating groups (e.g., electron-rich arenes) that excessively stabilize the benzylic cation, as this promotes the oxonia-Cope pathway.[2] Conversely, electron-deficient substituents can suppress this side reaction.[2]

    • Catalyst Choice: The choice of Lewis or Brønsted acid is critical. Stronger acids or higher temperatures can sometimes favor the undesired rearrangement. Screen a variety of catalysts to find the optimal balance. For instance, BF₃·OEt₂ has been noted to promote partial racemization in some systems.[2]

    • Milder Conditions: Running the reaction at lower temperatures can disfavor the reversible oxonia-Cope rearrangement, kinetically favoring the desired Prins cyclization product.[5]

2. Elimination (Dehydration) Byproducts:

  • Causality: After the cyclization and nucleophilic trapping step that forms the tetrahydropyranol, the acidic conditions can promote dehydration of the newly formed alcohol, leading to the formation of unsaturated dihydropyran or tetrahydropyran byproducts.[6] This is particularly prevalent with strongly acidic catalysts and higher reaction temperatures.[6]

  • Troubleshooting & Optimization:

    • Catalyst Selection: Employ milder or heterogeneous acid catalysts. Solid-supported acids like Amberlyst-15, montmorillonite clays, or NH₄HSO₄@SiO₂ can provide the necessary acidity while minimizing harsh conditions that lead to dehydration.[6][7] These catalysts also simplify workup, as they can be filtered off.[7]

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

Workflow for Diagnosing Low Yield in Prins Cyclization

Below is a systematic workflow to identify and solve issues related to low yields in your Prins cyclization reactions.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_sm sm_present Incomplete Conversion? check_sm->sm_present byproducts_present Significant Byproducts? sm_present->byproducts_present No sm_present->byproducts_present Yes incomplete_conversion Suboptimal Conditions or Catalyst Deactivation byproducts_present->incomplete_conversion No identify_byproducts Identify Byproduct Structures byproducts_present->identify_byproducts Yes optimize_conditions Increase Catalyst Loading Increase Temperature/Time Use Stronger Acid Catalyst incomplete_conversion->optimize_conditions end_node Optimized Reaction optimize_conditions->end_node elimination_product Elimination/Dehydration Product? identify_byproducts->elimination_product rearrangement_product Oxonia-Cope or Isomeric Product? elimination_product->rearrangement_product No solution_elimination Use Milder/Heterogeneous Catalyst Lower Reaction Temperature Reduce Reaction Time elimination_product->solution_elimination Yes solution_rearrangement Modify Substrate Electronics Screen Different Lewis Acids Lower Temperature rearrangement_product->solution_rearrangement Yes solution_elimination->end_node solution_rearrangement->end_node

Caption: Troubleshooting workflow for low yield in Prins cyclization.

FAQ 2: Poor Stereocontrol and Formation of Diastereomers

Question: I am obtaining a mixture of diastereomers instead of the single desired stereoisomer. What factors govern stereocontrol, and how can I improve the diastereoselectivity of my tetrahydropyranol synthesis?

Answer: Achieving high diastereoselectivity is crucial and is governed by the transition state geometry of the cyclization step. Several factors can influence this outcome.

  • Causality: In acid-catalyzed cyclizations like the Prins reaction, the formation of the tetrahydropyran ring typically proceeds through a chair-like transition state. The substituents on the reacting partners (homoallylic alcohol and aldehyde) will preferentially occupy equatorial positions to minimize steric hindrance, which dictates the stereochemistry of the final product.[2] Diminished stereocontrol can arise from competing, higher-energy transition states (e.g., boat-like) or if the energetic difference between equatorial and axial substitution is small.[8] For instance, sterically undemanding groups like alkynes can lead to reduced diastereocontrol.[8]

  • Troubleshooting & Optimization:

    • Temperature Reduction: Lowering the reaction temperature generally enhances selectivity by favoring the lowest energy transition state, which leads to the thermodynamically more stable product.[5]

    • Catalyst and Solvent Screening: The choice of Lewis acid and solvent can influence the tightness and geometry of the transition state. Bulky Lewis acids can increase steric demands, potentially favoring one diastereomer over another. Screening different catalysts (e.g., InCl₃, Re₂O₇-based catalysts) and solvents is recommended.[9]

    • Substrate Control:

      • Bulky Groups: Introducing bulky protecting groups (e.g., silyl ethers) on nearby hydroxyls can sterically direct the cyclization pathway, improving stereocontrol.[5][8]

      • Chelation Control: For substrates with appropriately positioned Lewis basic groups, using a chelating Lewis acid (e.g., TiCl₄, SnCl₄) can lock the conformation of the intermediate, leading to a highly organized transition state and improved diastereoselectivity.

Data Summary: Catalyst and Condition Effects on Byproduct Formation

The following table summarizes how different reaction parameters can be adjusted to minimize common byproducts.

ParameterTo Minimize EliminationTo Minimize Oxonia-CopeTo Improve Diastereoselectivity
Catalyst Use milder/heterogeneous acids (e.g., Amberlyst-15, clays)[6][7]Avoid overly strong Lewis acids that promote carbocation stability[2]Screen various Lewis acids (e.g., InCl₃, SnCl₄) to influence transition state[9]
Temperature Lower temperatureLower temperatureLower temperature to favor the lowest energy transition state[5]
Solvent Solvent choice can affect catalyst activity; screen non-polar solventsLess polar solvents can sometimes disfavor rearrangement pathwaysSolvent can impact the transition state; screen a range of solvents
Substrate N/AUse electron-withdrawing groups on stabilizing moieties[2]Introduce bulky protecting groups to direct cyclization[8]
FAQ 3: Difficulty in Separating Diastereomeric Products

Question: My reaction produced a mixture of diastereomers that are difficult to separate by standard column chromatography. What purification strategies can I employ?

Answer: Separating diastereomers can be challenging due to their similar physical properties. When standard silica gel chromatography fails, more specialized techniques are required.

  • Causality: Diastereomers are stereoisomers that are not mirror images and thus have different physical properties (e.g., boiling point, solubility, polarity). However, these differences can sometimes be very subtle, making separation on standard stationary phases like silica gel inefficient.[10][11]

  • Troubleshooting & Optimization:

    • Chromatography Optimization:

      • Reverse-Phase HPLC/Flash: Diastereomers that are inseparable on normal phase may be separable on a C18 reverse-phase column using solvent systems like water/acetonitrile or water/methanol.[10]

      • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating stereoisomers and can often provide baseline separation where HPLC fails.[12]

    • Derivatization: Convert the diastereomeric mixture of alcohols into esters or amides using a chiral, enantiopure reagent. The resulting products will still be diastereomers, but the added chiral auxiliary can significantly exaggerate the differences in their physical properties, often making them easily separable by standard chromatography.[13] After separation, the auxiliary can be cleaved to yield the pure, separated tetrahydropyranol diastereomers.

    • Recrystallization: Diastereomers have different solubilities, and fractional crystallization can sometimes be used for separation, especially on a larger scale.[10] This may require extensive screening of solvents and conditions.

Experimental Protocol: General Procedure for Prins Cyclization Using a Heterogeneous Acid Catalyst

This protocol provides a starting point for minimizing dehydration byproducts by using a recyclable solid acid catalyst.

Objective: To synthesize a 4-hydroxytetrahydropyran via Prins cyclization while minimizing elimination byproducts.

Materials:

  • Homoallylic alcohol (1.0 eq)

  • Aldehyde (1.1 - 1.5 eq)

  • Amberlyst-15 (or other solid acid catalyst, ~20 wt%)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the solid acid catalyst (e.g., Amberlyst-15).

  • Add anhydrous solvent (e.g., DCM) followed by the homoallylic alcohol.

  • Cool the mixture to the desired temperature (start with 0 °C or room temperature).

  • Add the aldehyde dropwise to the stirred suspension.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (disappearance of the starting alcohol), quench the reaction by filtering off the solid acid catalyst through a pad of celite or a sintered glass funnel.

  • Wash the catalyst with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrahydropyranol.

Note: This is a general procedure. The optimal solvent, temperature, and reaction time will depend on the specific substrates used and should be optimized accordingly.[14][15]

References

  • Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. National Institutes of Health (NIH). Available from: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. Available from: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health (NIH). Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health (NIH). Available from: [Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. National Institutes of Health (NIH). Available from: [Link]

  • Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. PubMed. Available from: [Link]

  • Optimization of reaction conditions. ResearchGate. Available from: [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. National Institutes of Health (NIH). Available from: [Link]

  • Optimization of reaction conditions. ResearchGate. Available from: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available from: [Link]

  • Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis & cleavage of THP ethers. YouTube. Available from: [Link]

  • A review on the protection of hydroxyl group as tetrahydropyranyl ether. Royal Society of Chemistry. Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Available from: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health (NIH). Available from: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available from: [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. Available from: [Link]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Protocol Refinement for Consistent Results with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry and extensive experience in synthetic protocol optimization.

I. Overview of the Synthesis and Potential Challenges

The synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL typically involves the addition of a 5-lithiated or 5-Grignard indazole derivative to tetrahydropyran-4-one. This approach, while straightforward in principle, is fraught with potential challenges that can lead to inconsistent yields and purity. The sensitive nature of the organometallic indazole intermediate and the potential for side reactions necessitate careful control over reaction conditions.

This guide will walk you through potential pitfalls at each stage of the process, from reaction setup to final product characterization, providing actionable solutions to ensure the robustness of your protocol.

II. Troubleshooting Guides

A. Synthesis Stage: Low Yield and Side Product Formation

Problem: The reaction yield is consistently low, or significant amounts of side products are observed by TLC or LC-MS analysis.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Formation of the Organometallic Intermediate The lithiation or Grignard formation of the 5-halo-1H-indazole is a critical step. Incomplete reaction can be due to inactive lithium or magnesium, or the presence of moisture.Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly prepared or titrated organolithium reagents. For Grignard formation, activate the magnesium turnings with iodine or 1,2-dibromoethane.
Side Reactions of the Organometallic Intermediate Organometallic reagents are highly reactive and can be quenched by acidic protons or react with the solvent.The N-H proton of the indazole is acidic and will be deprotonated. Use of at least two equivalents of the organolithium reagent or a strong base like NaH to pre-form the indazolide anion before lithiation is recommended.
Decomposition of the Product The tertiary alcohol product may be unstable under acidic or basic conditions, leading to elimination or rearrangement.Maintain a neutral pH during the workup. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.
Suboptimal Reaction Temperature The addition of the organometallic reagent to the ketone is typically performed at low temperatures to minimize side reactions.Carefully control the reaction temperature, usually between -78 °C and 0 °C. A slow, dropwise addition of the ketone to the organometallic solution is recommended.

Experimental Workflow: Synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A 1. Preparation of 5-bromo-1H-indazole B 2. Formation of 5-lithio-1H-indazole (n-BuLi, THF, -78 °C) A->B C 3. Addition to Tetrahydropyran-4-one B->C D 4. Aqueous Workup (sat. NH4Cl) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Column Chromatography E->F G 7. Recrystallization F->G H 8. NMR, MS, etc. G->H

Caption: A typical experimental workflow for the synthesis, purification, and characterization of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

B. Purification Stage: Challenges in Chromatography and Recrystallization

Problem: Difficulty in separating the product from impurities by column chromatography or failure to obtain crystalline material.

Potential Causes & Solutions:

  • Poor Separation on Silica Gel: The polar nature of the indazole and the hydroxyl group can lead to tailing on silica gel chromatography.

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic nitrogen atoms of the indazole with the acidic silica gel. A gradient elution from a non-polar to a more polar solvent system is often effective.

  • Product Insolubility/Oiling Out During Recrystallization: The product may be sparingly soluble in common recrystallization solvents or may separate as an oil.

    • Solution: A systematic approach to solvent selection is crucial.[1] Test the solubility of the crude product in a range of solvents of varying polarity. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) is often effective for recrystallization.[1] If the compound oils out, try using a larger volume of solvent, a slower cooling rate, or seeding with a small crystal of the pure product.

C. Characterization Stage: Ambiguous Spectral Data

Problem: The NMR or mass spectrometry data is inconsistent with the expected structure.

Potential Causes & Solutions:

  • Presence of Tautomers: Indazoles can exist in different tautomeric forms (1H and 2H), which can lead to complex NMR spectra.[2]

    • Solution: The 1H-indazole is generally the more stable tautomer.[2] However, the presence of the 2H-tautomer as a minor isomer is possible. Variable temperature NMR studies can help to resolve the tautomeric equilibrium. The presence of two sets of signals in the NMR spectrum may indicate a mixture of tautomers.

  • Broadening of NMR Signals: The N-H and O-H protons can exhibit broad signals in the ¹H NMR spectrum, and their chemical shifts can be concentration and solvent-dependent.

    • Solution: A D₂O exchange experiment will cause the disappearance of the N-H and O-H signals, confirming their presence.

  • Unexpected Fragmentation in Mass Spectrometry: The molecule may undergo unexpected fragmentation patterns.

    • Solution: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL?

A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation. Given that it has a tertiary alcohol, it may be susceptible to dehydration under acidic conditions.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the key functional groups?

A2: While the exact chemical shifts will depend on the solvent and concentration, the following are approximate expected ranges based on the structures of indazole and tetrahydropyranol:[3][4]

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indazole N-H12-14 (broad)-
Indazole Aromatic C-H7-8.5110-140
Tetrahydropyran C-H (axial & equatorial)1.5-4.030-70
Tetrahydropyran C-O-HVariable (broad)-
Quaternary Carbon C-O-65-75

Q3: Can I use a different base for the lithiation step?

A3: While n-butyllithium is commonly used, other strong organolithium bases like s-butyllithium or t-butyllithium can also be effective. However, their reactivity and steric hindrance are different, which may require optimization of the reaction temperature and time.

Q4: My final product has a persistent color. How can I remove it?

A4: A persistent color may be due to trace impurities. Recrystallization with activated charcoal can often remove colored impurities. If that fails, a final purification by preparative HPLC may be necessary.

Q5: Is the compound soluble in common organic solvents?

A5: Due to the presence of both a polar indazole ring and a hydroxyl group, the compound is expected to have moderate solubility in polar aprotic solvents like THF and ethyl acetate, and lower solubility in non-polar solvents like hexanes. It is likely soluble in polar protic solvents like methanol and ethanol.

IV. Detailed Experimental Protocols

A. Synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Materials:

  • 5-Bromo-1H-indazole

  • n-Butyllithium (2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrahydropyran-4-one

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of tetrahydropyran-4-one (1.2 eq) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Load the crude product onto the column.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 70% ethyl acetate). Add 0.5% triethylamine to the eluent mixture.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

V. References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol - MOLBASE. (n.d.). Retrieved January 20, 2026, from [Link]

  • Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.). Retrieved January 20, 2026, from

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. (n.d.). AIP Publishing. Retrieved January 20, 2026, from [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC. (2021, April 8). Retrieved January 20, 2026, from [Link]

  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents. (n.d.). Retrieved January 20, 2026, from

  • Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis of pyran annulated heterocyclic scaffolds: A highly convenient protocol using dimethylamine. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Heterocyclic Compounds. (n.d.). ijirset. Retrieved January 20, 2026, from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). Retrieved January 20, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. (2020, May 1). Retrieved January 20, 2026, from [Link]

  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025, August 26). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved January 20, 2026, from [Link]

  • ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • US6998489B2 - Methods of making indazoles - Google Patents. (n.d.). Retrieved January 20, 2026, from

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 20, 2026, from [Link]

  • Structure Elucidation of a Pyrazolo[3][4]pyran Derivative by NMR Spectroscopy - PMC. (2007, May 24). NIH. Retrieved January 20, 2026, from [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals. Retrieved January 20, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Investigating and Mitigating Cytotoxicity of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in Control Cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for researchers utilizing 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during in vitro studies: unexpected cytotoxicity in control or non-target cell lines.

Section 1: Troubleshooting Guide: Is the Observed Cytotoxicity an Artifact?

Before investigating complex biological mechanisms, it is crucial to rule out experimental artifacts. Off-target effects are a known challenge with small molecule inhibitors, but so are issues with compound stability, solvent toxicity, and assay parameters.[3][4][5] This section addresses the most common sources of error.

Q1: I've observed significant cell death in my control cell line after treatment. What are the first things I should check?

A1: The first step is to systematically verify your core experimental parameters. An unexpected cytotoxic result is often traced back to the compound's handling, the cell culture conditions, or the assay setup itself. Before repeating the experiment, review the following critical points.

Table 1: First-Line Troubleshooting Checklist

Category Checkpoint Rationale & Action
Compound Integrity Reconstitution Protocol Was the lyophilized powder fully dissolved? Insoluble particulates can cause inconsistent and artifactual results. Ensure you are using an appropriate solvent (e.g., DMSO for hydrophobic compounds).[6]
Storage Conditions Has the compound been stored correctly? Lyophilized powder should be at -20°C or -80°C.[7] Liquid stocks should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][9]
Compound Age & Purity Is the compound from a new or old batch? Confirm the purity from the supplier's certificate of analysis.
Experimental Setup Vehicle Control Toxicity Is the final concentration of your vehicle (e.g., DMSO) consistent across all wells and below the toxic threshold for your cell line (typically <0.5%)? Run a vehicle-only control series to confirm.
Pipetting & Mixing Was the compound thoroughly mixed into the media before being added to cells? Uneven distribution can lead to highly variable results between wells.[10]
Contamination Is there any sign of microbial contamination in your cell culture? Contaminants can induce cell death and confound results.[5]
Assay Parameters Cell Density Was the cell density optimal? Over-confluence or very low density can stress cells, making them more susceptible to cytotoxic insults.[10]
Control Wells Did you include all necessary controls: untreated cells, vehicle-only cells, and a positive control for cytotoxicity (e.g., staurosporine)?[11]

| | Reagent Interference | Could components in your media (e.g., phenol red) be interfering with your assay readout (e.g., quenching fluorescence)?[11] |

Q2: I suspect my compound stock solution is the problem. What are the best practices for handling and storing compounds like this?

A2: Proper handling is critical for experimental reproducibility. Since 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a complex organic molecule, it is susceptible to degradation if not handled correctly.

  • Reconstitution: For hydrophobic compounds, use a high-purity, anhydrous grade of dimethyl sulfoxide (DMSO).[6] To ensure complete dissolution, you may need to gently vortex or sonicate the vial. Start by dissolving the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Storage: Store lyophilized powder in a desiccated environment at -20°C for medium-term or -80°C for long-term storage.[7] Once reconstituted in DMSO, dispense the stock solution into single-use aliquots in low-protein-binding tubes and store at -80°C. This practice is essential to prevent degradation from repeated freeze-thaw cycles.[8][12]

  • Preparation for Experiments: When ready to use, thaw an aliquot quickly and dilute it serially in your cell culture medium. Ensure the final concentration of DMSO in the culture wells is well below the toxicity limit for your specific cell line.

Section 2: Mechanistic Investigation: Uncovering the Mode of Cell Death

If you have ruled out experimental artifacts and confirmed that the compound is indeed cytotoxic to your control cells, the next logical step is to determine the mechanism of cell death. The three most common pathways induced by small molecules are apoptosis, necrosis, and oxidative stress.[13][14] Identifying the pathway provides critical insight into the compound's off-target activities.

G start Unexpected Cytotoxicity Observed in Control Cells validate Step 1: Validate Observation (Review Checklist in Table 1) start->validate is_real Is Cytotoxicity a True Biological Effect? validate->is_real mechanistic Step 2: Investigate Mechanism is_real->mechanistic  Yes artifact Artifact Identified: Correct Protocol & Repeat is_real->artifact No   apoptosis Assay for Apoptosis (Caspase-3/7 Activity) mechanistic->apoptosis necrosis Assay for Necrosis (LDH Release) mechanistic->necrosis ros Assay for Oxidative Stress (ROS Production) mechanistic->ros interpret Step 3: Interpret Results & Consider Off-Target Effects apoptosis->interpret necrosis->interpret ros->interpret mitigate Develop Mitigation Strategy (e.g., Dose Reduction, Alternative Inhibitor) interpret->mitigate G drug 4-(1H-Indazol-5-YL) -tetrahydro-pyran-4-OL on_target On-Target Pathway Intended Target Protein drug->on_target:f1 Binds off_target Off-Target Pathway Unintended Protein drug->off_target:f1 Binds (Unintended) on_effect Desired Biological Effect on_target:f0->on_effect Modulates off_effect Observed Cytotoxicity in Control Cells off_target:f0->off_effect Modulates

Caption: On-target vs. off-target effects of a small molecule.
Q5: How can I design my experiments to minimize or account for these off-target effects?

A5: Managing off-target effects is key to generating clean, interpretable data. The goal is to find an experimental window where you can observe the on-target effect without significant off-target toxicity.

Table 2: Strategies to Mitigate Off-Target Effects

Strategy Description & Rationale
1. Meticulous Dose-Response Perform a detailed dose-response curve (e.g., 10-point, half-log dilutions). Off-target effects often occur at higher concentrations than on-target effects. [15]Identify the lowest concentration that gives the desired on-target phenotype while minimizing control cell cytotoxicity.
2. Use a Structurally Unrelated Inhibitor Use a second inhibitor for the same intended target that has a different chemical scaffold. If both compounds produce the same on-target phenotype but have different cytotoxicity profiles in control cells, it strengthens the conclusion that the primary phenotype is on-target. [3]
3. Genetic Validation The gold standard for confirming on-target activity is to use a genetic approach. Use CRISPR or shRNA to knock down/out the intended target protein. If the phenotype of genetic ablation matches the phenotype of the compound treatment, it provides strong evidence for on-target action. Conversely, if the compound is still cytotoxic in target-knockout cells, the toxicity is definitively off-target. [4]
4. Reduce Treatment Duration Limit the exposure time of the compound to the minimum required to observe the on-target effect. Prolonged exposure increases the likelihood of cumulative off-target toxicity.

| 5. Cell Line Profiling | Test the compound across a panel of cell lines with varying expression levels of the intended target. A correlation between target expression and compound sensitivity can suggest on-target activity. [16]|

References

  • Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. PubMed Central.
  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PubMed Central.
  • Apoptosis-associated caspase activation assays. PubMed.
  • Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. PubMed Central.
  • Caspase Activity Assay. Creative Bioarray.
  • Detection of Necrosis by Release of Lactate Dehydrogenase Activity. PubMed.
  • Apoptosis-associated caspase activation assays. Mayo Clinic.
  • Caspase assay selection guide. Abcam.
  • ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific.
  • Best Practices for Reconstituting and Storing Research Peptides. Pure Tides Therapy.
  • Apoptosis Assays. Sigma-Aldrich.
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays. Benchchem.
  • Best Practices for Research Compound Storage. Maple Research Labs Blog.
  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH.
  • Cellular reactive oxygen species (ROS) assay strategy. AntBio.
  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
  • Best Practices for Handling & Storing Research Peptides. Primal Vitality.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • LDH assay kit guide: Principles and applications. Abcam.
  • How to Handle Research Compounds Safely. Maxed Out Compounds.
  • LDH Cytotoxicity Assay Kit(MAK529)-Technical Bulletin. Sigma-Aldrich.
  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. National Institutes of Health.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • How to dissolve, handle and store synthetic peptides. LifeTein®.
  • Troubleshooting KPT-6566-induced cytotoxicity in normal cells. Benchchem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central.
  • Cell Death Troubleshooting in Cell Culture. Sigma-Aldrich.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. MOLBASE.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.
  • (PDF) Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL and Established Tankyrase Inhibitors in Modulating Wnt/β-catenin Signaling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the Wnt/β-catenin signaling pathway remains a pivotal target due to its frequent dysregulation in various cancers, particularly colorectal cancer.[1][2] Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as critical regulators of this pathway, making them attractive targets for therapeutic intervention.[3][4] This guide provides a comprehensive comparison of the hypothetical novel compound, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, with well-characterized tankyrase inhibitors, focusing on their bioactivity and potential as anti-cancer agents.

The rationale for investigating 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL as a tankyrase inhibitor stems from its structural features. The indazole scaffold is a common motif in numerous PARP and tankyrase inhibitors, suggesting a potential interaction with the nicotinamide adenine dinucleotide (NAD+) binding site of these enzymes.[5][6] This guide will therefore proceed under the hypothesis that 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL exhibits tankyrase inhibitory activity and will compare its theoretical profile to that of established inhibitors like XAV939 and the clinical candidate basroparib.

The Central Role of Tankyrase in Wnt/β-catenin Signaling

The canonical Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Tankyrases promote the degradation of Axin by poly(ADP-ribosyl)ation (PARsylation), leading to the disassembly of the destruction complex.[7][8] This stabilizes β-catenin, allowing it to translocate to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as MYC and CCND1, which drive cell proliferation.

In many cancers, particularly those with mutations in APC, the destruction complex is inactivated, leading to aberrant accumulation of β-catenin and constitutive activation of Wnt signaling.[9] Tankyrase inhibitors aim to counteract this by stabilizing Axin, thereby promoting β-catenin degradation and suppressing oncogenic signaling.[1][6]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / APC Mutant Destruction Complex Destruction Complex β-catenin_p p-β-catenin Destruction Complex->β-catenin_p Phosphorylation Proteasome Proteasome β-catenin_p->Proteasome Degradation TCF/LEF TCF/LEF Target Genes OFF Target Genes (OFF) TCF/LEF->Target Genes OFF Wnt Wnt Frizzled/LRP Frizzled/LRP5/6 Wnt->Frizzled/LRP TNKS Tankyrase Frizzled/LRP->TNKS Activation Axin_p p-Axin Axin Axin Axin->TNKS PARsylation β-catenin β-catenin Nucleus Nucleus β-catenin->Nucleus TCF/LEF_active TCF/LEF β-catenin->TCF/LEF_active Target Genes ON Target Genes (ON) TCF/LEF_active->Target Genes ON 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL->TNKS Inhibition Known Inhibitors XAV939, Basroparib Known Inhibitors->TNKS Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound Synthesis 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Synthesis & Purification In Vitro Assays In Vitro Bioactivity Assessment Compound Synthesis->In Vitro Assays Cell-Based Assays Cellular Mechanism of Action In Vitro Assays->Cell-Based Assays TNKS1/2 Assay TNKS1/2 Enzymatic Assay (HTRF) In Vitro Assays->TNKS1/2 Assay PARP Panel PARP Family Selectivity Panel In Vitro Assays->PARP Panel In Vivo Studies In Vivo Efficacy & PK/PD Cell-Based Assays->In Vivo Studies STF Assay Super TOPFlash Reporter Assay Cell-Based Assays->STF Assay Axin1 WB Axin1 Stabilization (Western Blot) Cell-Based Assays->Axin1 WB Cell Proliferation Cancer Cell Line Proliferation Assay (e.g., COLO-320DM) Cell-Based Assays->Cell Proliferation PK Studies Pharmacokinetic Profiling (Mouse) In Vivo Studies->PK Studies Xenograft Model Colorectal Cancer Xenograft Model In Vivo Studies->Xenograft Model Biomarker Analysis Tumor Biomarker Analysis (Axin1, β-catenin) In Vivo Studies->Biomarker Analysis

Figure 2: A representative experimental workflow for the preclinical evaluation of a novel tankyrase inhibitor.

In Vivo Efficacy
  • Objective: To evaluate the anti-tumor activity of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in a relevant animal model.

  • Methodology: A xenograft model using an APC-mutant colorectal cancer cell line (e.g., COLO-320DM) implanted in immunodeficient mice is a standard approach. Once tumors are established, mice are treated with the vehicle control, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, and a known inhibitor like OM-153. Tumor volume is measured regularly. At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., Axin1 levels).

  • Expected Data:

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehiclee.g., 15000
4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OLHypothetical ValueHypothetical Value
OM-153 (10 mg/kg)e.g., 400~73

Challenges and Future Directions

While tankyrase inhibitors hold significant promise, their clinical development has faced challenges, primarily concerning on-target intestinal toxicity. [7]This is because Wnt signaling is also crucial for intestinal homeostasis. Therefore, a key differentiator for a novel inhibitor like 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL would be a favorable therapeutic window, demonstrating potent anti-tumor efficacy at doses that do not cause significant gastrointestinal side effects.

The development of next-generation tankyrase inhibitors is focused on optimizing potency, selectivity, and pharmacokinetic properties to achieve a better safety profile. [1]Combination therapies are also being explored, for instance, with PI3K/AKT inhibitors, to overcome resistance mechanisms. [8][10]

Conclusion

Based on its chemical structure, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a promising candidate for investigation as a tankyrase inhibitor. A rigorous preclinical evaluation, following the experimental workflows outlined in this guide, is necessary to determine its bioactivity relative to established inhibitors. The key determinants of its potential for further development will be its potency in inhibiting the Wnt/β-catenin pathway, its selectivity over other PARP family members, and, most importantly, a favorable in vivo therapeutic index. Should this compound demonstrate superior properties, it could represent a valuable addition to the arsenal of targeted therapies for Wnt-driven cancers.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 30(9), 1437-1450. [Link]

  • Li, H., & Liu, Z. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Mehta, C. C., & Bhatt, H. G. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Expert Opinion on Therapeutic Patents, 31(1), 21-34. [Link]

  • Glimelius, B., & Tiret, E. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 8, 564. [Link]

  • Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. [Link]

  • Kamal, A., Riyaz, S., Srivastava, A. K., & Rahim, A. (2014). Tankyrase inhibitors as therapeutic targets for cancer. Current Topics in Medicinal Chemistry, 14(17), 1967-1976. [Link]

  • Martínez-Sáez, O., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(3), 644-656. [Link]

  • Waaler, J., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Research Communications, 2(4), 233-245. [Link]

  • Tabernero, J., et al. (2016). Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. Clinical Cancer Research, 22(3), 644-656. [Link]

  • Wang, Y., & Liu, J. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5363-5387. [Link]

  • Kim, J., et al. (2025). A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. Clinical Cancer Research, 31(19), 4096-4105. [Link]

  • Li, N., & Zhang, J. (2018). Novel insight into the function of tankyrase. Oncology Letters, 15(5), 6339-6346. [Link]

  • Verma, A. (2025). Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both an art and a science. It is a process of systematic investigation, where each experiment is a deliberate step towards understanding a compound's precise biological activity. This guide focuses on a novel compound, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, and outlines a comprehensive strategy for validating its mechanism of action. Due to the limited public data on this specific molecule, we will postulate a likely therapeutic area based on its structural motifs—the indazole and tetrahydropyran rings, which are prevalent in kinase inhibitors—and use this as a framework for our investigation.

This guide will not only provide detailed experimental protocols but also compare the validation pathway for this novel compound with established methodologies for well-characterized drugs in the same class. This comparative approach is designed to offer researchers and scientists a practical roadmap for rigorous mechanistic studies.

Initial Hypothesis: A Kinase Inhibitor?

The indazole core is a well-established pharmacophore in numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged scaffold in oncology and inflammation research. Similarly, the tetrahydropyran moiety is often incorporated to improve solubility and pharmacokinetic properties. Therefore, a logical starting hypothesis is that 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL functions as a kinase inhibitor.

Our validation strategy will, therefore, be centered around confirming this hypothesis through a tiered approach, from broad, high-throughput screening to specific, in-depth cellular assays.

The Validation Workflow: A Comparative Overview

The process of validating a drug's mechanism of action is a multi-step endeavor that aims to build confidence in its intended target and biological effect.[1] This journey is crucial, as a significant percentage of drugs entering clinical trials fail due to a lack of efficacy or unforeseen toxicity, often stemming from an incomplete understanding of their mechanism.[2] Here, we present a comparative workflow that contrasts the investigation of our novel compound with the established validation of a hypothetical, well-characterized kinase inhibitor, "Reference Kinase Inhibitor X."

Validation Stage Experimental Approach for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Established Validation for Reference Kinase Inhibitor X
Initial Target Identification Broad kinase panel screening (e.g., 400+ kinases) to identify potential targets.Known to selectively inhibit a specific kinase (e.g., EGFR).
Biochemical Potency IC50 determination for top hits from the kinase screen using in vitro activity assays.Well-defined IC50 against the target kinase.
Target Engagement in Cells Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the target kinase in a cellular context.Confirmed target engagement via CETSA or other methods like NanoBRET.
Cellular Activity Assays to measure the inhibition of downstream signaling pathways and cellular proliferation in relevant cancer cell lines.Demonstrated inhibition of downstream signaling (e.g., p-ERK) and anti-proliferative effects.
Selectivity Profiling Broader off-target screening (e.g., safety pharmacology panels) to identify potential liabilities.Known selectivity profile against a panel of related and unrelated kinases.

Experimental Protocols for Mechanism Validation

Here, we provide detailed, step-by-step protocols for the key experiments outlined in our validation workflow. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Biochemical Kinase Assays: Determining Potency

Biochemical assays are the first step in quantifying a compound's inhibitory activity against a purified enzyme.[3] They are essential for establishing a baseline potency (IC50) and for comparing the activity of different compounds.[4]

Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a stock solution of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL in 100% DMSO.

    • Reconstitute the recombinant kinase and its specific substrate in the appropriate reaction buffer.

    • Prepare ATP at a concentration equal to its Km for the specific kinase.[5]

  • Assay Procedure:

    • Dispense the test compound at various concentrations (typically a 10-point serial dilution) into a 384-well plate.

    • Add the kinase to each well and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).[5]

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Biochemical Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare compound dilutions A1 Dispense compound into plate P1->A1 P2 Prepare kinase, substrate, and ATP A2 Add kinase and incubate P2->A2 A1->A2 A3 Initiate reaction with substrate/ATP A2->A3 A4 Incubate for reaction A3->A4 A5 Stop reaction and detect ADP A4->A5 D1 Normalize data A5->D1 D2 Plot inhibition curve D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for an in vitro biochemical kinase assay.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or even tissues.[7][8] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with either the vehicle (e.g., DMSO) or a saturating concentration of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[10]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of the target kinase remaining in the soluble fraction using a specific antibody-based method like Western blotting or an AlphaScreen® assay.[9]

  • Data Analysis:

    • For each temperature point, compare the amount of soluble target protein in the vehicle-treated versus the compound-treated samples.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[8]

CETSA Experimental Workflow

G T1 Treat cells with compound or vehicle T2 Harvest and resuspend cells T1->T2 T3 Heat aliquots to different temperatures T2->T3 T4 Lyse cells T3->T4 T5 Separate soluble and precipitated proteins T4->T5 T6 Quantify soluble target protein T5->T6 T7 Plot melting curves and analyze shift T6->T7

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Signaling and Cellular Effects

Confirming that 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL binds to its target is only part of the story. The next critical step is to demonstrate that this binding event translates into a functional cellular response. For a kinase inhibitor, this typically involves measuring the phosphorylation of downstream substrates and assessing the impact on cell fate, such as proliferation or apoptosis.

Phosphorylation Assays

A direct consequence of kinase inhibition is a decrease in the phosphorylation of its substrates.[6] This can be measured using various techniques, including Western blotting or high-content imaging.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment and Lysis:

    • Treat cells with increasing concentrations of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL for a defined period.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total amount of the substrate to ensure equal loading.

Signaling Pathway Inhibition

G Compound 4-(1H-Indazol-5-YL)- tetrahydro-pyran-4-OL Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Hypothetical signaling pathway inhibition.

Conclusion: Building a Comprehensive Mechanistic Picture

The validation of a drug's mechanism of action is a cornerstone of modern drug discovery.[11] For a novel compound like 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, a systematic and rigorous approach is essential to build a compelling case for its therapeutic potential. By employing a combination of biochemical and cellular assays, researchers can move from a broad hypothesis to a detailed understanding of how the compound engages its target and modulates cellular signaling.

This guide provides a foundational framework for such an investigation. The presented protocols, when executed with appropriate controls, will generate the high-quality data needed to confidently define the mechanism of action of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL and compare its performance with other therapeutic alternatives. This, in turn, will enable informed decisions as the compound progresses through the drug development pipeline.

References

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Clark, N. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 534-539. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Clark, N. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]

  • Molina, D. M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 575-585. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2227. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

Sources

A Comparative Analysis of Indazole-Based Therapeutics: A Focus on Kinase and PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of numerous targeted therapies. This guide provides a comparative analysis of two prominent classes of indazole-based drugs: kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors. While the specific compound 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL lacks publicly available biological data, a comparative study of clinically approved indazole-containing drugs offers valuable insights for researchers and drug development professionals. This guide will focus on a representative kinase inhibitor, Axitinib, and a leading PARP inhibitor, Niraparib, to illustrate the versatility of the indazole core in targeting distinct enzymatic pathways crucial in oncology.

The Indazole Scaffold: A Versatile Pharmacophore

Indazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery.[1] The indazole ring system, composed of a benzene ring fused to a pyrazole ring, can exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[1] This structural feature allows for diverse substitution patterns, enabling the fine-tuning of a molecule's pharmacological properties. Numerous indazole-based compounds have been developed with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] In the realm of oncology, the indazole moiety has been instrumental in the development of targeted therapies that inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and PARP.[4][5]

Comparative Profile: Axitinib vs. Niraparib

To illustrate the diverse applications of the indazole scaffold, we will compare Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), with Niraparib, a powerful inhibitor of PARP enzymes.

Axitinib: A Targeted Kinase Inhibitor

Axitinib is an indazole-based tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[4] Its mechanism of action involves the inhibition of VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[4] By blocking the signaling of these receptors, Axitinib effectively cuts off the blood supply to the tumor, leading to its shrinkage.

Niraparib: A Potent PARP Inhibitor

Niraparib is an indazole-containing drug that functions as a PARP inhibitor.[6] PARP enzymes are essential for the repair of single-strand DNA breaks.[6] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are involved in a different DNA repair pathway called homologous recombination, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.[7][8] This concept is known as synthetic lethality and forms the basis of Niraparib's efficacy in certain types of ovarian, breast, and prostate cancers.[1]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of Axitinib and Niraparib against their respective targets.

DrugTargetIC50 / KiCell-Based Potency (EC50)
Axitinib VEGFR-10.1 nM (Ki)Not widely reported
VEGFR-20.2 nM (Ki)0.1 nM (p-VEGFR-2)
VEGFR-30.1-0.3 nM (Ki)Not widely reported
PDGFRβ1.6 nM (Ki)Not widely reported
c-KIT1.7 nM (Ki)Not widely reported
Niraparib PARP-13.8 nM (IC50)4 nM
PARP-22.1 nM (IC50)4 nM

Data compiled from publicly available literature.[4][9]

Signaling Pathways and Experimental Workflows

VEGFR Signaling Pathway and Kinase Inhibition Assay

Axitinib exerts its anti-angiogenic effects by inhibiting the VEGFR signaling pathway. The following diagram illustrates the key components of this pathway.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Activates Axitinib Axitinib Axitinib->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition by Axitinib.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compound (e.g., Axitinib)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Prepare a kinase/substrate mixture in kinase buffer and add 10 µL to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

PARP-Mediated DNA Repair and Inhibition Assay

Niraparib induces synthetic lethality in BRCA-mutant cancer cells by inhibiting PARP-mediated DNA repair. The following diagram illustrates this process.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Activates BER Base Excision Repair (BER) PARP->BER Mediates Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR Repairs HR->Cell_Survival SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 Unrepaired_SSB Unrepaired SSB PARP2->Unrepaired_SSB Niraparib Niraparib Niraparib->PARP2 Inhibits DSB2 Double-Strand Break (DSB) Unrepaired_SSB->DSB2 Leads to HR_deficient Deficient Homologous Recombination (HR) DSB2->HR_deficient Cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death

Caption: Synthetic Lethality via PARP Inhibition in BRCA-Mutant Cells.

Experimental Protocol: PARP Activity Assay (Cell-Based)

This protocol describes a method to measure the inhibition of PARP activity in whole cells.

Materials:

  • Cancer cell line (e.g., with BRCA mutation)

  • Cell culture medium and supplements

  • Test compound (e.g., Niraparib)

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Lysis buffer

  • Antibodies: anti-PAR antibody, secondary antibody conjugated to a fluorescent dye

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • High-content imaging system

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 1 hour.

  • Induce DNA damage by adding a final concentration of 10 mM MMS and incubate for 15 minutes.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.5% Triton X-100.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with the primary anti-PAR antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Wash the cells again.

  • Acquire images using a high-content imaging system.

  • Quantify the nuclear fluorescence intensity of the PAR signal.

  • Calculate the percent inhibition of PARP activity for each compound concentration and determine the EC50 value.

Conclusion

The indazole scaffold is a remarkably versatile pharmacophore that has been successfully employed in the development of targeted therapies for cancer. The comparison of Axitinib and Niraparib highlights how modifications to the indazole core and its substituents can lead to potent and selective inhibitors of vastly different enzyme classes—protein kinases and PARP. While Axitinib combats tumor growth by inhibiting angiogenesis, Niraparib exploits the concept of synthetic lethality to kill cancer cells with specific DNA repair defects. The continued exploration of indazole chemistry promises to yield even more innovative and effective therapeutics for a range of diseases.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents - PubMed. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed. [Link]

  • Indazole - Wikipedia. [Link]

  • 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Indazole-based antiinflammatory and analgesic drugs - ResearchGate. [Link]

  • 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol - MOLBASE. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. [Link]

  • Using PARP Inhibitors in the Treatment of Patients With Ovarian Cancer - PubMed - NIH. [Link]

  • Using PARP Inhibitors in Advanced Ovarian Cancer - PubMed - NIH. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. [Link]

Sources

Navigating the Structure-Activity Landscape of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its versatile nature allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. When coupled with a tetrahydropyran-4-ol moiety, a new chemical entity with intriguing potential is formed: 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of analogs based on this scaffold, drawing comparisons from established knowledge on related compounds to provide a predictive framework for the rational design of novel therapeutics.

The Core Scaffold: A Marriage of Privileged Moieties

The 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL scaffold brings together two key pharmacophoric elements. The indazole ring, a bicyclic aromatic heterocycle, is a well-established component of many kinase inhibitors and other targeted therapies.[3][4] The tetrahydropyran-4-ol group, on the other hand, introduces a rigid, saturated heterocyclic system with a strategically placed hydroxyl group, which can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a protein's binding site.

Caption: Core scaffold and its key pharmacophoric features.

Deconstructing the SAR: Insights from Related Analogs

In the absence of direct SAR studies on 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL analogs, we can extrapolate from the extensive literature on substituted indazoles and compounds bearing the tetrahydropyran moiety.

The Indazole Core: A Hub for Potency and Selectivity

The indazole ring offers multiple positions for substitution (N1, N2, C3, C4, C6, and C7), each providing an opportunity to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Table 1: General SAR Trends for Substituted Indazoles

Substitution PositionCommon ModificationsImpact on Activity
N1 Alkyl, Aryl, HeteroarylCan influence potency and selectivity by occupying specific pockets in the binding site. Can also be used to modulate solubility and metabolic stability.
N2 Alkyl, ArylLess commonly substituted than N1, but modifications can alter the electronic properties and orientation of the indazole ring.
C3 Amides, Amines, Aryl, HeteroarylA key vector for interacting with the solvent-exposed region of a binding pocket. Often crucial for potency.
C4, C6, C7 Halogens, Small alkyls, MethoxyCan modulate electronic properties and provide additional interactions with the protein surface. Often used to fine-tune potency and selectivity.

For instance, in the development of indazole-based inhibitors of extracellular signal-regulated kinase (ERK), it was found that substitution at the C3 position with an amide moiety was critical for potent enzymatic inhibition.[3] Similarly, studies on indazole arylsulfonamides as CCR4 antagonists revealed that methoxy or hydroxyl groups at the C4 position of the indazole ring were the most potent substituents.[4]

The Tetrahydropyran-4-ol Moiety: A Rigid Scaffold for Optimal Interactions

The tetrahydropyran ring serves as a rigid spacer, positioning the indazole and the hydroxyl group in a defined spatial arrangement. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to the target. The axial or equatorial orientation of the hydroxyl group on the tetrahydropyran ring can significantly impact binding affinity.

In a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivatives developed as TGF-β type I receptor inhibitors, the tetrahydropyran moiety was found to be a suitable scaffold.[5] While this is a pyrazole-based scaffold, the role of the tetrahydropyran ring in providing a rigid framework and positioning key interacting groups is analogous.

The hydroxyl group at the 4-position is a critical feature, likely forming a hydrogen bond with a key residue in the hinge region of a kinase or a polar residue in the binding pocket of another target. Esterification or etherification of this hydroxyl group would be a logical step in SAR studies to probe the importance of this hydrogen bonding interaction.

Proposed SAR Landscape and Optimization Strategies for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Analogs

Based on the analysis of related compounds, we can propose a hypothetical SAR landscape for this novel scaffold.

Caption: Proposed SAR exploration map.

Key Optimization Strategies:

  • Indazole N1-Substitution: Introduce a variety of small alkyl and aryl groups to probe for additional hydrophobic or aromatic interactions within the target's binding pocket. This can also be a handle to improve pharmacokinetic properties.

  • Indazole C3-Substitution: Explore a range of amides and small heterocyclic rings to extend into the solvent-exposed region, a common strategy to enhance potency.

  • Indazole Ring Substitution: Systematically substitute the C4, C6, and C7 positions with halogens and small alkyl groups to map the electronic and steric requirements of the surrounding protein surface.

  • Tetrahydropyran-4-ol Modification:

    • Synthesize both stereoisomers of the hydroxyl group to determine the optimal orientation for binding.

    • Cap the hydroxyl group as a methyl ether or an acetate ester to confirm the importance of the hydrogen bond. A significant loss in activity would validate its role as a key interaction.

Experimental Protocols for SAR Elucidation

To experimentally validate the proposed SAR, a systematic approach involving synthesis and biological evaluation is necessary.

General Synthetic Scheme

A potential synthetic route to generate a library of analogs could involve a Suzuki coupling between a boronic ester-functionalized tetrahydropyran-4-ol and a halogenated indazole, followed by diversification of the indazole core.

Synthesis start Halogenated Indazole suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki thp_boronate Tetrahydropyran-4-ol Boronic Ester thp_boronate->suzuki core_scaffold 4-(Halogenated-Indazol-5-YL)- tetrahydro-pyran-4-OL suzuki->core_scaffold diversification Further Diversification (e.g., N-alkylation, C-H activation) core_scaffold->diversification final_analogs Library of Analogs diversification->final_analogs

Caption: High-level synthetic workflow.

Biological Evaluation Cascade

A tiered approach to biological screening is recommended to efficiently identify promising candidates.

Table 2: Proposed Biological Evaluation Cascade

TierAssay TypePurpose
1 Primary Target-Based Assay Initial screen of all synthesized compounds against the primary biological target (e.g., a specific kinase). Determine IC50 or EC50 values.
2 Selectivity Profiling Test active compounds from Tier 1 against a panel of related targets to assess selectivity.
3 Cell-Based Assays Evaluate the cellular potency of selective compounds in relevant cell lines.
4 In Vitro ADME Profiling Assess metabolic stability, permeability, and other key pharmacokinetic properties of lead candidates.

Example Protocol: Kinase Inhibition Assay (Generic)

  • Materials: Recombinant kinase, appropriate substrate, ATP, test compounds, assay buffer, detection reagents.

  • Procedure: a. Prepare serial dilutions of test compounds in DMSO. b. In a 384-well plate, add assay buffer, kinase, and substrate. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time. f. Stop the reaction and add detection reagents. g. Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL scaffold represents a promising starting point for the development of novel targeted therapeutics. While direct experimental data is currently lacking, a comprehensive understanding of the SAR of the constituent indazole and tetrahydropyran moieties provides a strong foundation for a rational and efficient drug discovery campaign. By systematically exploring the proposed SAR landscape and employing a robust biological evaluation cascade, researchers can unlock the full potential of this intriguing chemical scaffold.

References

  • Hsieh, C. M., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase 1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link][3]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4936. [Link][1]

  • Birch, H. L., et al. (2014). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 57(15), 6503-6517. [Link][4]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry, 285, 116263. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(11), 2135-2155. [Link][2]

  • Wang, C., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link][5]

Sources

A Comparative Guide to Confirming Cellular Target Engagement of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical milestone in this process is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth comparison of modern experimental strategies to identify and validate the cellular targets of a novel small molecule, using the hypothetical compound 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL as our case study.

Let us presuppose that this compound has emerged as a potent inhibitor of cancer cell proliferation from a high-throughput phenotypic screen. While its efficacy is clear, its mechanism of action is a black box. To rationally advance this molecule, we must answer the fundamental question: What protein(s) does it bind to in cells to exert its effect?

Quantifying target engagement is essential for building structure-activity relationships (SAR) and providing evidence of a drug's mechanism of action (MoA).[1] This guide will navigate the logical progression from broad, unbiased target discovery to focused, quantitative validation, ensuring a rigorous and self-validating experimental workflow. We will objectively compare the performance of key technologies, supported by detailed protocols and data interpretation frameworks.

Part 1: Unbiased Discovery of Putative Targets

When the molecular target of a compound is unknown, the initial strategy must cast a wide net. The goal is to generate a shortlist of high-confidence candidate proteins that directly interact with our compound in a cellular context. Here, we compare two powerful, label-free methodologies that leverage changes in protein stability upon ligand binding.

A. Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

The principle behind CETSA is that the binding of a small molecule stabilizes its target protein, making it more resistant to thermal denaturation.[2][3] When applied on a proteome-wide scale with quantitative mass spectrometry (MS), this technique can reveal which specific proteins are stabilized by the compound in intact cells or cell lysates.

Causality of Experimental Choice: CETSA-MS is a premier choice for initial target identification because it requires no modification of the compound and assesses engagement in a physiological context.[4][5] The observed thermal shift is a direct consequence of the binding event, linking the compound to a change in the biophysical properties of its target.[2]

  • Cell Treatment: Culture cells (e.g., HCT-116, a colon cancer line where pyran derivatives have shown activity) to ~80% confluency.[6] Treat one population with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL (e.g., at 10x GI50 concentration) and a control population with vehicle (e.g., 0.1% DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by rapid cooling.[7]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by high-speed centrifugation.[8]

  • Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins (e.g., with trypsin). Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the soluble fraction remaining at each temperature. A rightward shift in the melting curve for a protein in the drug-treated sample compared to the vehicle control indicates stabilization and, therefore, potential target engagement.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Centrifugation cluster_ms_prep 4. MS Preparation cells_dmso Cells + Vehicle (DMSO) heat_dmso Heat Gradient (40-64°C) cells_dmso->heat_dmso cells_drug Cells + Compound heat_drug Heat Gradient (40-64°C) cells_drug->heat_drug lyse_dmso Lyse & Collect Supernatant heat_dmso->lyse_dmso lyse_drug Lyse & Collect Supernatant heat_drug->lyse_drug digest_dmso Digest & TMT Label (Control) lyse_dmso->digest_dmso digest_drug Digest & TMT Label (Drug) lyse_drug->digest_drug ms_analysis 5. LC-MS/MS Analysis digest_dmso->ms_analysis digest_drug->ms_analysis data_analysis 6. Identify Stabilized Proteins (Target Candidates) ms_analysis->data_analysis

Caption: CETSA-MS workflow for unbiased target identification.

B. Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a complementary principle: the binding of a small molecule can protect its target protein from proteolysis.[9][10] This method is particularly advantageous as it is technically simpler than CETSA-MS and avoids potential artifacts from heating.

Causality of Experimental Choice: The DARTS method is chosen as an orthogonal approach to CETSA. It validates the ligand-protein interaction through a different biophysical principle—protection from enzymatic degradation—thereby increasing confidence in the identified targets.[11] Its simplicity makes it an excellent screening tool before committing to more complex validation assays.[9][12]

  • Lysate Preparation: Prepare a total protein lysate from the selected cell line.

  • Compound Incubation: Divide the lysate into aliquots. Treat one aliquot with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL and a control aliquot with vehicle (DMSO). Incubate at room temperature to allow for binding.

  • Protease Digestion: Add a non-specific protease (e.g., pronase or thermolysin) to both aliquots and incubate for a defined period (e.g., 30 minutes). The optimal protease concentration and digestion time must be determined empirically.[12]

  • Quench and Analyze: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer. Separate the protein fragments by SDS-PAGE.

  • Target Identification: Visualize the protein bands (e.g., with Coomassie or silver stain). Excise bands that are present or more intense in the drug-treated lane compared to the control lane. Identify the proteins via mass spectrometry (e.g., MALDI-TOF or LC-MS/MS). These protected proteins are the target candidates.

DARTS_Workflow cluster_treatment 2. Compound Incubation cluster_digestion 3. Limited Proteolysis cell_lysate 1. Prepare Cell Lysate lysate_dmso Lysate + Vehicle (DMSO) cell_lysate->lysate_dmso lysate_drug Lysate + Compound cell_lysate->lysate_drug protease_dmso Add Pronase lysate_dmso->protease_dmso protease_drug Add Pronase lysate_drug->protease_drug sds_page 4. SDS-PAGE Analysis protease_dmso->sds_page Compare Lanes protease_drug->sds_page Compare Lanes band_excision 5. Excise Protected Bands sds_page->band_excision ms_id 6. Protein ID by Mass Spec (Target Candidates) band_excision->ms_id

Caption: DARTS workflow for identifying compound targets.

Comparison of Unbiased Methods
FeatureCETSA-MSDARTS
Principle Thermal stabilization upon bindingProtease protection upon binding
Compound State UnmodifiedUnmodified
Cellular Context Intact cells or lysateCell lysate
Primary Readout Proteome-wide thermal stability shiftsDifferential protein degradation patterns
Pros - High physiological relevance (intact cells) - Detects both stabilization & destabilization - Provides quantitative melting curves- Simpler, faster workflow - No heating required, avoids heat-related artifacts - Lower equipment barrier to entry
Cons - Technically complex, requires specialized MS - Indirect stabilization effects possible - Membrane protein coverage can be challenging- Performed in lysate, loses intact cell context - Less sensitive for weak binders - Protease activity can be difficult to optimize

Part 2: Focused Target Validation with Quantitative BRET

Following the unbiased discovery phase, we have a list of putative targets. Let's hypothesize that both CETSA-MS and DARTS converged on Cyclin-Dependent Kinase 2 (CDK2), a plausible candidate given that the 4H-pyran scaffold is a known CDK2 inhibitor.[6] The next crucial step is to validate this interaction in living cells using an orthogonal, highly sensitive, and quantitative method.

C. NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding at a specific protein target within live cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer molecule).[14][15]

Principle:

  • The target protein (CDK2) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor).

  • A cell-permeable fluorescent tracer that reversibly binds to CDK2 is added to the cells. When the tracer binds to the NanoLuc-CDK2 fusion, it brings the fluorophore into close proximity (<10 nm) with the luciferase.

  • Upon addition of a substrate, the luciferase emits blue light, which excites the nearby fluorescent tracer, causing it to emit red light. This energy transfer is the BRET signal.

  • When our unlabeled compound, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, is added, it competes with the tracer for binding to CDK2. This displacement separates the donor and acceptor, leading to a decrease in the BRET signal.[13][16]

Causality of Experimental Choice: NanoBRET is selected for validation because it provides direct, quantitative evidence of target binding in live, unlysed cells.[17] It allows for the determination of cellular potency (IC50) and can even be adapted to measure binding kinetics and residence time, providing a much deeper pharmacological understanding than the initial discovery methods.[14][15]

  • Vector Construction & Expression: Clone the human CDK2 gene into a vector that fuses it with the NanoLuc® enzyme at either the N- or C-terminus. Transfect this construct into a suitable cell line (e.g., HEK293).

  • Assay Optimization: Determine the optimal concentration of the CDK2-specific fluorescent tracer to achieve a robust BRET signal without saturation.

  • Cell Plating: Plate the transfected cells into a 96- or 384-well white assay plate.

  • Compound Dosing: Prepare a serial dilution of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. Add the compound to the cells and incubate to allow for target engagement.

  • Tracer & Substrate Addition: Add the fluorescent tracer, followed by the NanoLuc® substrate (e.g., furimazine).

  • Signal Detection: Measure the luminescence at two wavelengths simultaneously using a BRET-capable plate reader: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent acceptor (e.g., >610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.

NanoBRET_Principle cluster_bound No Competitor Compound cluster_displaced Competitor Compound Present NLuc NanoLuc Target CDK2 Tracer Tracer NLuc->Tracer BRET (<10nm) Light_Blue 460nm Light NLuc->Light_Blue Light_Red >610nm Light (BRET Signal) Tracer->Light_Red Substrate Substrate Substrate->NLuc Energy NLuc2 NanoLuc Target2 CDK2 Light_Blue2 460nm Light NLuc2->Light_Blue2 Compound Compound Tracer2 Tracer Substrate2 Substrate Substrate2->NLuc2 Energy No_BRET No BRET Signal

Caption: Principle of the NanoBRET Target Engagement Assay.

Part 3: Complementary Approaches for Selectivity Profiling

Confirming that your compound engages the intended target is only half the story. Understanding what else it might be binding to is critical for predicting off-target effects and ensuring safety.

Broad-Scale Kinase Profiling

Given our hypothetical hit against CDK2, a logical next step is to assess the selectivity of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL across the human kinome. Numerous commercial services offer screening against large panels of purified kinases (e.g., >400 kinases).[18][19] These are typically biochemical assays that measure the inhibition of kinase activity.

Causality of Experimental Choice: This approach provides a broad view of a compound's selectivity profile, which is crucial for lead optimization.[18] It helps identify potential off-targets that could lead to toxicity or provide opportunities for polypharmacology. While biochemical, this data is an invaluable complement to cell-based engagement assays.

Kinase Target% Inhibition @ 1 µMIC50 (nM)
CDK2/CycA 98% 25
CDK1/CycB85%150
CDK9/CycT165%800
GSK3β40%2,500
ROCK115%>10,000
PIM15%>10,000
... (400+ other kinases)<10%>10,000

This hypothetical data would strongly support CDK2 as the primary target while also identifying other CDKs as potential off-targets to monitor.

Conclusion: An Integrated Strategy for Target Engagement

Confirming the cellular target engagement of a novel compound like 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL requires a multi-faceted, logical progression of experiments. No single method provides all the answers. The most robust strategy is one of orthogonal validation:

  • Discover: Begin with unbiased, proteome-wide methods like CETSA-MS or DARTS to generate a shortlist of high-confidence target candidates directly from the cellular environment.

  • Validate: Confirm the top candidate(s) using a highly quantitative, live-cell method like the NanoBRET™ Target Engagement Assay to determine cellular potency and confirm direct binding.

  • Characterize: Assess selectivity with broad biochemical profiling (e.g., kinase panels ) and further characterize the binding interaction with purified components using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .[20][21]

By systematically applying these complementary techniques, researchers can build a self-validating case for a compound's mechanism of action, transforming a phenotypic hit into a well-understood, target-driven lead candidate. This rigorous approach is fundamental to mitigating risk and accelerating the path toward clinical development.[5]

References

  • Silva, F., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. Available at: [Link]

  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS One. Available at: [Link]

  • Robles, C. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Available at: [Link]

  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLoS One. Available at: [Link]

  • Reinhard, F. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • Ansari, M. A., et al. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Joseph, S., et al. (2017). Biophysical methods in early drug discovery. Drug Discovery Today: Technologies. Available at: [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem Compound Database. Available at: [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Available at: [Link]

  • Yang, T. (2020). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available at: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. Scientific Reports. Available at: [Link]

  • Zhuravlev, A., et al. (2022). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Vasta, J. D., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Available at: [Link]

  • Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Zhang, Z., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Available at: [Link]

  • JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Available at: [Link]

  • Truman, J. P., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical and Biophysical Research Communications. Available at: [Link]

  • Wigington, J. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]

  • El-Metwaly, A. M., et al. (2023). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Available at: [Link]

  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Available at: [Link]

  • Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Available at: [Link]

  • Wang, Z., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. Available at: [Link]

  • Promega Corporation. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Available at: [Link]

Sources

A Comparative Analysis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL and its Enantiomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and safety. This guide provides a comprehensive comparative analysis of the racemic mixture of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL and its individual enantiomers, offering a vital resource for researchers, scientists, and drug development professionals.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and immunomodulatory effects.[1] The subject of this guide, 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, incorporates this key moiety, suggesting its potential as a therapeutic agent. However, the presence of a chiral center necessitates a thorough investigation of its stereoisomers to unlock its full therapeutic potential and mitigate potential risks associated with the inactive or more toxic enantiomer.[2][3][4]

The Imperative of Chiral Separation in Drug Development

A racemic mixture, which contains equal amounts of two enantiomers, can present a complex pharmacological and toxicological profile.[5][6] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse drug reactions.[2][3] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have increasingly stringent requirements for the characterization of single-enantiomer drugs, underscoring the importance of chiral separation studies.[2]

This guide will delve into the methodologies for separating the enantiomers of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, compare their physicochemical and pharmacological properties, and provide detailed experimental protocols to aid in your research and development endeavors.

Section 1: Synthesis and Chiral Resolution

Proposed Racemic Synthesis Workflow

A plausible synthetic strategy would involve the coupling of a protected 5-bromo-1H-indazole with a suitable tetrahydropyran precursor. The final deprotection and hydroxylation steps would yield the racemic product.

Racemic Synthesis Workflow A 5-Bromo-1H-indazole B Protection of Indazole N-H A->B C Protected 5-Bromo-1H-indazole B->C D Grignard or Lithiation Reaction C->D F Nucleophilic Addition D->F E Tetrahydro-4H-pyran-4-one E->F G Protected 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL F->G H Deprotection G->H I Racemic 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL H->I

Caption: Proposed workflow for the synthesis of racemic 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

Chiral Separation Methodologies

The separation of enantiomers is a pivotal step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely adopted and effective technique for this purpose.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability in resolving a variety of chiral compounds, including those with pyrazole and other heterocyclic structures.[8][9]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is recommended as a starting point.

  • Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. A typical starting point would be a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of hexane to alcohol is a critical parameter to optimize for achieving baseline separation.

  • Flow Rate and Temperature: A flow rate of 0.5-1.0 mL/min is generally suitable. Temperature can also influence enantioselectivity and should be investigated (e.g., 20-40°C).

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance should be employed.

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (e.e.) can be calculated from the peak areas.

Section 2: Comparative Physicochemical and Pharmacological Analysis

Once the individual enantiomers have been isolated, a comprehensive comparison of their properties is essential.

Physicochemical Properties

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light (optical rotation) is equal in magnitude but opposite in direction.

PropertyRacemic MixtureEnantiomer 1 (+)-isomerEnantiomer 2 (-)-isomer
Melting Point Variable (often different from pure enantiomers)Identical to Enantiomer 2Identical to Enantiomer 1
Solubility (in achiral solvents) Identical to pure enantiomersIdentical to Enantiomer 2Identical to Enantiomer 1
Specific Rotation ([α]D) +x°-x°

Table 1: Expected Comparative Physicochemical Properties.

Pharmacological Profile

The biological activity of the enantiomers is expected to differ due to stereospecific interactions with chiral biological targets such as receptors and enzymes. The indazole moiety is known to be a versatile pharmacophore, and its derivatives have shown promise in various therapeutic areas.[1] The tetrahydropyran group can influence the molecule's pharmacokinetic properties.[10]

Experimental Protocol: In Vitro Pharmacological Profiling

  • Target Identification: Based on the structural alerts of the indazole and tetrahydropyran moieties, a panel of relevant biological targets (e.g., kinases, GPCRs, ion channels) should be selected for screening.

  • Binding Assays: Radioligand binding assays or fluorescence-based assays can be used to determine the binding affinity (Ki or Kd) of the racemate and each enantiomer to the identified targets.

  • Functional Assays: Cellular assays should be performed to evaluate the functional activity (e.g., agonism, antagonism, inhibition) of the compounds. Dose-response curves should be generated to determine potency (EC50 or IC50).

Hypothetical Comparative Pharmacological Data

ParameterRacemic MixtureEnantiomer 1 ((+)-isomer)Enantiomer 2 ((-)-isomer)
Target Binding Affinity (Ki, nM) 5010 (Eutomer)500 (Distomer)
Functional Potency (IC50, nM) 7515>1000
Off-Target Activity PresentMinimalSignificant

Table 2: Hypothetical Comparative Pharmacological Data.

Section 3: Discussion and Implications for Drug Development

The hypothetical data presented in Table 2 illustrates a common scenario where one enantiomer (the eutomer) is significantly more potent and selective than the other (the distomer). The racemic mixture exhibits an intermediate potency, which is essentially a dilution of the active enantiomer with the less active one.

The development of the single, more active enantiomer (in this hypothetical case, the (+)-isomer) would offer several advantages:

  • Improved Therapeutic Index: A lower dose would be required to achieve the desired therapeutic effect, potentially reducing the risk of dose-dependent side effects.

  • Reduced Off-Target Effects: The elimination of the distomer, which may have its own off-target activities, can lead to a cleaner safety profile.

  • Simplified Pharmacokinetics: The pharmacokinetic profile of a single enantiomer is generally less complex than that of a racemate.

Drug Development Decision Tree A Racemic 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL B Chiral Separation A->B C Enantiomer 1 B->C D Enantiomer 2 B->D E Comparative Pharmacological & PK/PD Profiling C->E D->E F Enantiomer 1 is Eutomer (Higher Potency, Better Safety Profile) E->F G Proceed with Single Enantiomer Development F->G

Caption: Decision workflow for chiral drug development.

Conclusion

The comprehensive analysis of the racemic mixture and individual enantiomers of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a critical step in its potential development as a therapeutic agent. This guide has outlined the essential steps, from synthesis and chiral separation to comparative pharmacological profiling. By focusing on the single, more active enantiomer, researchers can optimize the therapeutic potential of this promising scaffold, leading to the development of safer and more effective medicines. The principles and protocols described herein provide a robust framework for the rational design and development of chiral drug candidates.

References

  • MOLBASE. 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. Available from: [Link]

  • National Institutes of Health (NIH). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]

  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available from: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available from: [Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • PubChem - NIH. Tetrahydro-4H-pyran-4-ol. Available from: [Link]

  • Master Organic Chemistry. What's a Racemic Mixture? Available from: [Link]

  • ResearchGate. ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Available from: [Link]

  • National Institutes of Health (NIH). Safety profile of enantiomers vs. racemic mixtures: it's the same? Available from: [Link]

  • PubMed. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Available from: [Link]

  • PubMed. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Available from: [Link]

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available from: [Link]

  • PubMed. Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT): identification of an unusual pharmacologically active cyclized oxazolidine metabolite in human. Available from: [Link]

  • National Institutes of Health (NIH). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]

  • MDPI. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Available from: [Link]

  • PubMed. A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Available from: [Link]

  • PubMed. Safety profile of enantiomers vs. racemic mixtures: it's the same? Available from: [Link]

  • PubMed. 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Available from: [Link]

Sources

Navigating the PARP Inhibition Landscape: A Comparative Analysis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Against the Standard of Care in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of oncology, the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in the management of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably in high-grade serous ovarian cancer. This guide provides a comprehensive comparison of the investigational compound 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL against the current standards of care—Olaparib, Niraparib, and Rucaparib. This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanistic underpinnings and available efficacy data to inform future research and clinical development.

The Central Role of PARP Inhibition in Oncology

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, where PARP enzymes play a crucial role. If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. In cells with a competent HRR pathway, these DSBs are efficiently and accurately repaired. However, in cancer cells with mutations in HRR genes, such as BRCA1 and BRCA2, the repair of DSBs is compromised.

The inhibition of PARP enzymes in these HRR-deficient cancer cells leads to an accumulation of unrepaired SSBs, which in turn results in an overwhelming number of DSBs. The inability to repair these DSBs through the faulty HRR pathway forces the cell to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), ultimately leading to genomic instability and apoptotic cell death. This selective targeting of cancer cells while sparing normal cells is the hallmark of PARP inhibitor efficacy.

Current Standard of Care: A Trio of Potent PARP Inhibitors

The current standard of care for maintenance therapy in newly diagnosed and recurrent ovarian cancer involves three key PARP inhibitors: Olaparib, Niraparib, and Rucaparib.[1][2][3] These drugs have demonstrated significant improvements in progression-free survival (PFS) and, in some cases, overall survival (OS) in patients with ovarian cancer, particularly those with BRCA mutations or other homologous recombination deficiencies (HRD).[4][5][6]

Mechanism of Action of Approved PARP Inhibitors

Olaparib, Niraparib, and Rucaparib share a common mechanism of inhibiting the enzymatic activity of PARP1 and PARP2.[7] Beyond simple enzymatic inhibition, these molecules also exhibit a "trapping" mechanism, where the PARP inhibitor bound to the PARP enzyme remains stuck on the DNA at the site of an SSB. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, further contributing to the formation of lethal DSBs. The trapping potency varies among the different PARP inhibitors and is thought to contribute to their differential efficacy and toxicity profiles.

PARP_Inhibition_Mechanism Mechanism of Action of PARP Inhibitors in HRR-Deficient Cells cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + PARP Inhibitor DNA_SSB_1 Single-Strand Break (SSB) PARP_Enzyme_1 PARP Enzyme DNA_SSB_1->PARP_Enzyme_1 recruits BER_Pathway_1 Base Excision Repair (BER) SSB_Repair_1 SSB Repaired BER_Pathway_1->SSB_Repair_1 leads to PARP_Enzyme_1->BER_Pathway_1 activates Healthy_Cell_1 Cell Survival SSB_Repair_1->Healthy_Cell_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_Enzyme_2 PARP Enzyme DNA_SSB_2->PARP_Enzyme_2 PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Enzyme_2 inhibits & traps Trapped_Complex PARP Trapping on DNA PARP_Enzyme_2->Trapped_Complex Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Faulty_HRR Deficient Homologous Recombination Repair (HRR) DSB_Formation->Faulty_HRR cannot be repaired by Apoptosis Cell Death (Apoptosis) Faulty_HRR->Apoptosis

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in HRR-deficient cancer cells.

In Vivo Efficacy of Standard of Care PARP Inhibitors

The clinical efficacy of Olaparib, Niraparib, and Rucaparib has been extensively documented in numerous clinical trials.

DrugKey Clinical Trial(s)Patient PopulationPrimary EndpointResult
Olaparib SOLO-1Newly diagnosed advanced ovarian cancer with a BRCA mutationProgression-Free Survival (PFS)Median PFS not reached vs. 13.8 months for placebo; 70% reduction in risk of progression or death.[8][9] After 7 years, 67% of patients on olaparib were alive versus 46.5% on placebo.[4]
SOLO-2Recurrent platinum-sensitive ovarian cancer with a germline BRCA mutationProgression-Free Survival (PFS)Median PFS of 19.1 months vs. 5.5 months for placebo.
Niraparib PRIMANewly diagnosed advanced ovarian cancer after response to platinum-based chemotherapyProgression-Free Survival (PFS)In the HRD-positive population, median PFS was 21.9 months vs. 10.4 months for placebo.[10] Benefit was also observed in the overall population.
NOVARecurrent platinum-sensitive ovarian cancerProgression-Free Survival (PFS)In patients with germline BRCA mutations, median PFS was 21.0 months vs. 5.5 months for placebo.[2]
Rucaparib ARIEL3Recurrent platinum-sensitive ovarian cancerProgression-Free Survival (PFS)In the BRCA-mutant group, median PFS was 16.6 months vs. 5.4 months for placebo.[7]
ARIEL4Recurrent ovarian cancer with a BRCA mutation (treatment)Progression-Free Survival (PFS)Rucaparib improved PFS compared to standard chemotherapy.[11]

Investigational Compound: 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

While specific preclinical and clinical data for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL are not extensively available in the public domain, its chemical structure, featuring an indazole ring system, is a common motif in many potent PARP inhibitors. This suggests that it likely shares the same mechanism of action, namely the inhibition of PARP enzymes and induction of synthetic lethality in HRR-deficient tumors.

The tetrahydro-pyran-4-ol moiety may influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and metabolic stability, which are critical factors for in vivo efficacy and safety.

A Forward Look: The Path to Clinical Validation

For 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL to be considered a viable alternative or improvement upon the current standard of care, a rigorous and well-defined path of non-clinical and clinical development is necessary.

Drug_Development_Workflow Experimental Workflow for Efficacy Comparison cluster_preclinical Preclinical Efficacy Evaluation Discovery Compound Discovery & In Vitro Screening Preclinical Preclinical In Vivo Models Discovery->Preclinical Phase_I Phase I Clinical Trial Preclinical->Phase_I IND Submission Cell_Line_Xenografts Cell Line-Derived Xenografts (CDX) Preclinical->Cell_Line_Xenografts PDX_Models Patient-Derived Xenografts (PDX) Preclinical->PDX_Models Orthotopic_Models Orthotopic Ovarian Cancer Models Preclinical->Orthotopic_Models Phase_II Phase II Clinical Trial Phase_I->Phase_II Safety & Dosing Phase_III Phase III Clinical Trial Phase_II->Phase_III Efficacy & Side Effects Approval Regulatory Approval Phase_III->Approval Large-Scale Efficacy Comparative_Arms Head-to-Head Comparison with Olaparib, Niraparib, Rucaparib Cell_Line_Xenografts->Comparative_Arms PDX_Models->Comparative_Arms Orthotopic_Models->Comparative_Arms

Caption: A generalized workflow for the clinical development and comparative efficacy assessment of a novel PARP inhibitor.

Experimental Protocols for In Vivo Efficacy Assessment

To ascertain the in vivo efficacy of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL and compare it to the standard of care, a series of well-controlled preclinical experiments are essential.

Patient-Derived Xenograft (PDX) Models
  • Model Establishment: Freshly resected human ovarian tumor tissue from patients with known BRCA mutation status and HRD scores is surgically implanted into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³). Tumors are then harvested and passaged into subsequent cohorts of mice for expansion.

  • Treatment Initiation: Once tumors in the experimental cohorts reach the desired volume, mice are randomized into treatment groups:

    • Vehicle control

    • 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL (at various doses)

    • Olaparib (at a clinically relevant dose)

    • Niraparib (at a clinically relevant dose)

    • Rucaparib (at a clinically relevant dose)

  • Efficacy Readouts:

    • Tumor volume is measured bi-weekly using digital calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are harvested for pharmacodynamic analysis (e.g., immunohistochemistry for γH2AX to assess DNA damage).

    • Survival studies can also be conducted where the endpoint is tumor volume reaching a predetermined size or other humane endpoints.

Conclusion

The established PARP inhibitors—Olaparib, Niraparib, and Rucaparib—have revolutionized the treatment of ovarian cancer, offering significant clinical benefits to patients, particularly those with HRR deficiencies.[5] The investigational compound 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, based on its chemical structure, holds promise as a potential new entrant in this class of targeted therapies. However, its true potential can only be unlocked through rigorous preclinical and clinical evaluation. Head-to-head comparisons in relevant in vivo models will be critical to determine its efficacy, safety, and potential advantages over the current standards of care. The insights gained from such studies will be invaluable for the continued advancement of personalized medicine in oncology.

References

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]

  • PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. (n.d.). PubMed Central. [Link]

  • Olaparib in the management of ovarian cancer. (n.d.). PubMed Central. [Link]

  • PARP Inhibitors in Ovarian Cancer: A Review. (n.d.). PubMed Central. [Link]

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. (2016). PubMed Central. [Link]

  • Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. (2018). PubMed Central. [Link]

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (2023). MDPI. [Link]

  • The Treatment Landscape in Ovarian Cancer: A Focus on PARP Inhibitors. (n.d.). AJMC. [Link]

  • Preclinical Studies on the Effect of Rucaparib in Ovarian Cancer: Impact of BRCA2 Status. (n.d.). MDPI. [Link]

  • Olaparib and advanced ovarian cancer: Summary of the past and looking into the future. (2023). Frontiers. [Link]

  • Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. (2024). OncLive. [Link]

  • A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. (2024). ResearchGate. [Link]

  • Long-Term Follow-Up Shows Olaparib's Efficacy in Ovarian Cancer. (2023). Targeted Oncology. [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2023). bio-protocol.org. [Link]

  • Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10. (2022). PubMed Central. [Link]

  • Olaparib Withstands the Test of Time With Long-Term Data Supporting Its Role in Ovarian Cancer Treatment. (2025). OncLive. [Link]

  • A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. (n.d.). PubMed. [Link]

  • A Phase I–II Study of the Oral PARP Inhibitor Rucaparib in Patients with Germline BRCA1/2-Mutated Ovarian Carcinoma or Other Solid Tumors. (n.d.). AACR Journals. [Link]

  • New PARP Inhibitor Approved for Ovarian Cancer. (n.d.). The AACR. [Link]

  • PARP Inhibitors Show Promise as Initial Treatment for Ovarian Cancer. (2019). National Cancer Institute. [Link]

  • P4 enhances the efficacy of niraparib in ovarian cancer in vivo... (n.d.). ResearchGate. [Link]

  • 4-(1-(4-fluorophenyl)-1H-indazol-5-yl)tetrahydro-2H-pyran-4-ol. (n.d.). MOLBASE. [Link]

  • Niraparib in ovarian cancer: results to date and clinical potential. (n.d.). PubMed Central. [Link]

  • ASCO Publishes Rapid Guideline Update on PARP Inhibitors in Ovarian Cancer. (2022). ASCO. [Link]

  • Rucaparib's Efficacy in Ovarian Cancer Determined With Novel Biomarker. (2016). OncLive. [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016). PubMed Central. [Link]

  • Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance. (n.d.). MDPI. [Link]

  • Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. (2023). NIH. [Link]

  • Effectiveness of PARP Inhibitor Maintenance Therapy in Ovarian Cancer by BRCA1/2 and a Scar-Based HRD Signature in Real-World Practice. (n.d.). AACR Journals. [Link]

  • Anderson Explains Benefits of PARP Inhibitors in Ovarian Cancer. (2020). Targeted Oncology. [Link]

  • Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020). MDPI. [Link]

  • Tetrahydro-4H-pyran-4-ol. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the novel pharmaceutical compound 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL. As specific analytical methods for this compound are not yet established in the public domain, this document outlines a scientifically rigorous approach based on established principles for structurally similar molecules, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the rationale behind method selection, provide detailed validation and cross-validation protocols, and present a guide for data interpretation in line with international regulatory standards. This guide is intended for researchers, analytical scientists, and drug development professionals to ensure the consistency and reliability of analytical data across different laboratories, instruments, and time.

Introduction: The Imperative for Rigorous Analytical Control

4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a heterocyclic compound featuring an indazole moiety linked to a tetrahydropyranol ring. Such structures are of significant interest in medicinal chemistry.[1][2] The journey from discovery to a marketable drug product is underpinned by robust analytical data that ensures safety, efficacy, and quality. Central to this is the validation of the analytical methods used for quantification and impurity profiling.

Method validation demonstrates that a procedure is suitable for its intended purpose.[3] However, in the lifecycle of a drug, it's common for analytical testing to be transferred between laboratories (e.g., from a research lab to a quality control lab) or for new instruments to be introduced. In these instances, cross-validation becomes critical. Cross-validation is the formal process of comparing two or more analytical methods to demonstrate their equivalency.[4] This ensures that the data generated, regardless of where or how it was tested (within defined parameters), is reliable and comparable.

This guide will compare two potential RP-HPLC methods for the analysis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, providing the scientific rationale and step-by-step protocols for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5][6][7][8]

Proposed Analytical Methods: A Comparative Overview

The structure of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, with its polar functional groups (hydroxyl, indazole NH), suggests that it is a polar compound.[9][10] Therefore, retaining and resolving it on a standard C18 reversed-phase column could be challenging, potentially leading to poor retention.[11][12] We will, therefore, compare two distinct RP-HPLC approaches.

  • Method A: HPLC with a Polar-Embedded C18 Column. This method utilizes a C18 column that has a polar group embedded near the silica surface. This modification makes the stationary phase more resistant to "phase collapse" or "ligand folding" in highly aqueous mobile phases, which are often necessary for retaining polar analytes.[13] This results in more stable and reproducible retention times.

  • Method B: HPLC with a Phenyl-Hexyl Column. This method employs a stationary phase with phenyl-hexyl ligands. The phenyl groups can provide alternative selectivity through pi-pi interactions with the aromatic indazole ring of the analyte, which may not be possible with a standard alkyl chain column. This can be advantageous for separating the main compound from structurally similar impurities.

The objective of our cross-validation study will be to determine if Method B, perhaps in a receiving laboratory, produces equivalent results to the established Method A.

The Workflow of Method Validation and Cross-Validation

The overall process follows a logical sequence, beginning with the validation of the primary method, followed by the cross-validation study.

Method_Validation_Workflow cluster_0 Phase 1: Primary Method Validation (Method A) cluster_1 Phase 2: Cross-Validation A Method Development & Optimization (Method A) B ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, Range, LOQ, LOD) A->B C Validated Method A (Reference Method) B->C D Define Cross-Validation Protocol (Acceptance Criteria) C->D Method Transfer or New Method Introduction E Analyze Same Batches of Samples with Method A & Method B D->E F Statistical Comparison of Results (t-test, F-test, Equivalence Testing) E->F G Cross-Validation Report F->G

Caption: Workflow for analytical method validation and subsequent cross-validation.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard (0.1 mg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare samples (e.g., from a drug substance batch) to a target concentration of 0.1 mg/mL using the diluent.

HPLC Method Protocols
ParameterMethod A (Polar-Embedded C18)Method B (Phenyl-Hexyl)
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 15 min15% B to 75% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 254 nmUV at 254 nm
Primary Validation Protocol for Method A

Before cross-validation, Method A must be fully validated according to ICH Q2(R1) guidelines.[3][5][7]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform stress testing (acid, base, peroxide, heat, light).Peak for the analyte is pure and free from interference. Degradant peaks are resolved.
Linearity Analyze 5 concentrations from 50% to 150% of the working concentration (0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze triplicate samples at 80%, 100%, and 120% of the working concentration.Mean recovery between 98.0% and 102.0%.[14]
Precision Repeatability: 6 replicate injections of the working standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.
Limit of Quantitation Determine the lowest concentration that meets accuracy and precision criteria.RSD ≤ 10.0%.
Cross-Validation Protocol
  • Select Samples: Choose at least three batches of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL drug substance, preferably with varying levels of impurities if available.

  • Analysis: Each of the three batches should be analyzed in triplicate using both the validated Method A and the new Method B.

  • Data Collection: Record the assay values (e.g., as % purity or mg/mL) and the levels of any specified impurities for all 18 analyses (3 batches x 3 replicates x 2 methods).

Data Analysis and Interpretation

The core of cross-validation is the statistical comparison of the results from the two methods. The goal is to demonstrate that there is no statistically significant difference between them.[15] It is important to note that correlation analysis and simple t-tests are often insufficient for method comparison studies as they do not adequately assess bias.[16][17]

Statistical Tests
  • F-test for Precision: This test compares the variances (the square of the standard deviation) of the two methods to check if they have similar precision.

    • Hypothesis: The variances of the two methods are equal.

    • Interpretation: If the calculated F-value is less than the critical F-value (from F-tables at a given confidence level, e.g., 95%), then there is no significant difference in the precision of the two methods.

  • Student's t-test for Accuracy (Bias): This test compares the mean results of the two methods to check for systematic differences (bias).

    • Hypothesis: The means of the two methods are equal.

    • Interpretation: If the calculated t-value is less than the critical t-value, there is no statistically significant difference between the means of the two methods.

Acceptance Criteria

The acceptance criteria should be pre-defined in the cross-validation protocol. A common approach is:

  • The difference in the mean assay value between the two methods should be no more than 2.0%.

  • The difference in the mean value for any specified impurity should be no more than 0.1% absolute or 10% relative, whichever is greater.

  • The statistical tests (F-test and t-test) should show no significant difference at a 95% confidence level.

Example Data Summary

Table: Cross-Validation Results for Assay of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Batch IDMethod A (% Purity, n=3)Method B (% Purity, n=3)Mean Difference (%)
B-00199.5 ± 0.2199.3 ± 0.25-0.2
B-00299.1 ± 0.1899.0 ± 0.22-0.1
B-00399.7 ± 0.2499.6 ± 0.20-0.1
Statistical Analysis Result Acceptance Criterion Pass/Fail
F-test (p-value)0.65p > 0.05Pass
t-test (p-value)0.48p > 0.05Pass

In this hypothetical example, the mean differences are well within the 2.0% limit, and the statistical tests show no significant difference between the methods, indicating a successful cross-validation.

Decision Logic for Cross-Validation

The decision to perform a cross-validation study is risk-based. The following diagram illustrates a typical decision-making process.

Cross_Validation_Decision cluster_yes cluster_no start Change in Analytical Procedure (e.g., new lab, new instrument, new method) q1 Is the change covered by robustness studies of the validated method? start->q1 a1 No Cross-Validation Needed. Perform method verification. q1->a1 Yes a2 Cross-Validation Required q1->a2 No a3 Perform Comparative Testing (e.g., Assay, Impurities) a2->a3 a4 Do results meet pre-defined acceptance criteria? a3->a4 a5 Methods are Equivalent. Validation Successful. a4->a5 Yes a6 Investigate Discrepancies. Re-evaluate methods. a4->a6 No

Caption: Decision tree for determining the need for cross-validation.

Conclusion

Cross-validation is a non-negotiable step in maintaining the integrity of analytical data throughout a drug's lifecycle. For a novel compound like 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, establishing and cross-validating robust analytical methods from the outset is paramount. By comparing scientifically justified methods, such as a polar-embedded C18 and a Phenyl-Hexyl column HPLC method, and using rigorous statistical analysis, laboratories can ensure data consistency and comparability. This guide provides a foundational strategy, grounded in regulatory expectations[4][18][19][20][21], to achieve this critical goal, thereby supporting a smooth and scientifically sound drug development program.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. National Library of Medicine. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. National Library of Medicine. [Link]

  • Statistical Analysis in Method Comparison Studies Part One. Scribd. [Link]

  • Statistics for Laboratory Method Comparison Studies. ResearchGate. [Link]

  • Comparative Analysis Statistics. ExtractAlpha. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • CN119000907A - Detection method of indazole derivatives.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Tetrahydro-4H-pyran-4-ol. Cheméo. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

  • Tetrahydro-4H-pyran-4-ol. PubChem, National Institutes of Health. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, National Institutes of Health. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. PubMed, National Institutes of Health. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery extends beyond the synthesis and application of novel compounds. The final, and arguably one of the most critical, phases of the experimental lifecycle is the responsible disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, ensuring the safety of laboratory personnel and the protection of our environment. As a novel research chemical, specific hazard data may be limited; therefore, this protocol emphasizes a cautious and compliant approach in line with established best practices for hazardous waste management.

The Imperative of Proper Chemical Waste Management

In the realm of drug development and scientific research, adherence to rigorous safety protocols is paramount. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards.[1][2] A critical component of this plan is the establishment of clear procedures for the safe handling and disposal of hazardous materials.[3] Failure to comply with these regulations, as set forth by the Environmental Protection Agency (EPA), can lead to significant penalties and, more importantly, endanger individuals and ecosystems.[4]

This guide is designed to be a trusted resource, providing the essential information needed to manage the waste stream of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL with the highest degree of scientific integrity and safety.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a comprehensive Safety Data Sheet (SDS) for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, a conservative approach to hazard assessment is essential. Based on structurally similar compounds, it is prudent to assume the compound may possess unknown toxicological properties. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.

Minimum PPE Requirements:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the chemical. Contaminated gloves should be disposed of as hazardous waste.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes or aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound in a powdered form or if there is a risk of aerosolization. Consult your institution's Chemical Hygiene Officer.To prevent inhalation of potentially harmful airborne particles.

Step-by-Step Disposal Procedures

The proper disposal of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL requires a systematic approach, from the point of generation to the final collection by your institution's Environmental Health and Safety (EHS) department.

Part 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[5][6]

Workflow for Waste Segregation:

WasteSegregation cluster_generation Point of Generation cluster_containers Designated Waste Containers Waste 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL Waste SolidWaste Solid Waste (Contaminated PPE, weigh paper, etc.) Waste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, reaction mixtures) Waste->LiquidWaste Liquid SharpsWaste Sharps Waste (Contaminated needles, glassware) Waste->SharpsWaste Sharps

Caption: Waste segregation for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.

1. Solid Waste:

  • This includes contaminated personal protective equipment (gloves, disposable lab coats), weigh paper, and any other solid materials that have come into contact with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL.
  • Place these items in a designated, properly labeled hazardous waste container. The container should be a sturdy, leak-proof pail or drum.[5]

2. Liquid Waste:

  • This category includes any solutions containing 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL, such as reaction mixtures, mother liquors from crystallization, or solutions from cleaning glassware.
  • Collect liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).[7]
  • Crucially, do not mix this waste with other solvent streams unless explicitly permitted by your EHS department. Incompatible mixtures can lead to dangerous reactions.[6] For example, do not mix acidic waste with basic waste.[8]

3. Sharps Waste:

  • Any needles, syringes, Pasteur pipettes, or broken glassware contaminated with 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL must be disposed of in a designated sharps container.
  • The sharps container should be puncture-resistant and clearly labeled as hazardous waste.
Part 2: Container Management and Labeling

Proper container management is a regulatory requirement and essential for safety.

1. Container Selection:

  • Use containers that are in good condition and compatible with the chemical waste.[7] For liquid waste, a secondary containment bin is highly recommended to catch any potential leaks.[5]

2. Labeling:

  • All hazardous waste containers must be clearly and accurately labeled.[6][9] The label should include:
  • The words "Hazardous Waste".[6]
  • The full chemical name: "4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL" (no abbreviations or chemical formulas).[7]
  • The approximate concentration and volume of the waste.
  • The date the waste was first added to the container.
  • The name of the principal investigator and the laboratory location.

3. Container Handling:

  • Keep waste containers closed at all times, except when adding waste.[5][7] This prevents the release of potentially harmful vapors.
  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6][10]
  • Ensure that the SAA is away from sources of ignition and that incompatible waste containers are segregated.[6]
Part 3: Disposal of Empty Containers

Even "empty" containers that held 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL must be handled with care.

1. Triple Rinsing:

  • To render a container "empty" by regulatory standards, it must be triple-rinsed with a suitable solvent.[8]
  • The first rinseate is considered hazardous waste and must be collected and disposed of in the appropriate liquid waste container.[5] Subsequent rinses may also need to be collected, depending on the toxicity of the compound. Consult your EHS department for specific guidance.

2. Defacing Labels:

  • After triple-rinsing, the original label on the container must be completely defaced or removed.[5]

3. Final Disposal:

  • Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream. However, institutional policies may vary, so always confirm with your EHS department.
Part 4: Requesting a Waste Pickup

Once a waste container is full (typically around 90% capacity to prevent spills), or if it has been accumulating for a specific period (e.g., one year for partially filled containers in an SAA), you must request a pickup from your institution's EHS department.[6][11]

Decision Tree for Waste Disposal:

DisposalDecisionTree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Place in Solid Waste Container IsSolid->SolidContainer Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidContainer Place in Liquid Waste Container IsLiquid->LiquidContainer Yes SharpsContainer Place in Sharps Container IsSharp->SharpsContainer Yes LabelContainer Label Container Correctly IsSharp->LabelContainer No SolidContainer->LabelContainer LiquidContainer->LabelContainer SharpsContainer->LabelContainer StoreInSAA Store in Satellite Accumulation Area LabelContainer->StoreInSAA ContainerFull Is container full? StoreInSAA->ContainerFull ContainerFull->StoreInSAA No RequestPickup Request EHS Pickup ContainerFull->RequestPickup Yes

Caption: Decision-making process for the disposal of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL waste.

Spill Management

In the event of a spill, immediately alert personnel in the area. For minor spills, trained laboratory personnel can typically manage the cleanup.

  • Contain the spill: Use an appropriate absorbent material, such as a chemical spill pillow or vermiculite.

  • Clean the area: Once the spill is absorbed, carefully collect the material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent. The cleaning materials should also be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Conclusion

The responsible disposal of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is a non-negotiable aspect of the research process. By adhering to the principles of hazard assessment, proper segregation, and meticulous container management, you contribute to a culture of safety and environmental stewardship. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste management.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Medical-Waste-Solutions.com. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-ol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL
Reactant of Route 2
Reactant of Route 2
4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.